D,L-Cystathionine-d4 (Major)
Description
Properties
CAS No. |
146764-57-0 |
|---|---|
Molecular Formula |
C7H14N2O4S |
Molecular Weight |
226.283 |
IUPAC Name |
2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |
InChI Key |
ILRYLPWNYFXEMH-LNLMKGTHSA-N |
SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Synonyms |
S-(2-Amino-2-carboxyethyl)homocysteine-d4; DL-Allocystathionine-d4; NSC 118379-d4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D,L-Cystathionine-d4: Applications in Metabolic Research and Drug Development
This guide provides a comprehensive technical overview of D,L-Cystathionine-d4, a deuterated stable isotope-labeled form of the crucial metabolic intermediate, cystathionine. Targeted at researchers, scientists, and drug development professionals, this document delves into the core principles of its application, detailed experimental methodologies, and its significance in advancing our understanding of sulfur metabolism and related pathologies.
Introduction: The Significance of Stable Isotope Labeling and D,L-Cystathionine-d4
Isotopic labeling is a powerful scientific technique that involves the replacement of an atom in a molecule with its isotope to trace its metabolic fate or to serve as an internal standard in quantitative analysis.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a valuable tool in these studies.[2] The increased mass of deuterium compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can influence the metabolic stability of a molecule, a phenomenon known as the kinetic isotope effect (KIE).[1]
D,L-Cystathionine-d4 is a synthetically produced version of cystathionine where four hydrogen atoms have been replaced with deuterium.[3][4] This modification makes it an ideal internal standard for mass spectrometry-based quantification of endogenous cystathionine.[5][6] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of measurements.[7]
Table 1: Chemical and Physical Properties of D,L-Cystathionine-d4
| Property | Value | Source |
| Chemical Formula | C₇H₁₀D₄N₂O₄S | [3][4] |
| Molecular Weight | 226.28 g/mol | [3] |
| Unlabeled CAS Number | 535-34-2 | [3][4] |
| Labeled CAS Number | 146764-57-0 | [3][8] |
| Synonyms | S-(2-Amino-2-carboxyethyl)homocysteine-d4; DL-Allocystathionine-d4 | [3][8] |
| Purity | Typically ≥98% | [3] |
| Storage | -20°C | [5] |
The Transsulfuration Pathway: The Biological Context of Cystathionine
Cystathionine is a key intermediate in the transsulfuration pathway, a metabolic route that interconverts methionine and cysteine.[9][10] This pathway is crucial for the synthesis of cysteine, a precursor for the major intracellular antioxidant glutathione (GSH), and for the regulation of homocysteine levels.[11][12] Two key pyridoxal-5'-phosphate (PLP)-dependent enzymes govern this pathway:
-
Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form cystathionine.[6][12]
-
Cystathionine γ-lyase (CTH or CSE): This enzyme cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[4][13]
Disruptions in the transsulfuration pathway, often due to deficiencies in CBS, can lead to homocystinuria, a genetic disorder characterized by elevated levels of homocysteine and methionine.[14][15][16] Therefore, the accurate measurement of cystathionine is vital for the diagnosis and management of this and other related metabolic disorders.[15]
Synthesis of D,L-Cystathionine-d4
While specific proprietary synthesis methods may vary between manufacturers, a general and plausible approach for the synthesis of D,L-Cystathionine-d4 involves the thioalkylation of a protected and deuterated cysteine derivative with a protected homocysteine derivative, followed by deprotection.[17][18]
Hypothetical Synthesis Workflow:
Step-by-Step Methodology (Conceptual):
-
Protection of Amino Acids: Both L-cysteine and DL-homocysteine are protected at their amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and tert-butyl (tBu) esters for the carboxyl group.[17]
-
Deuterium Labeling: The protected DL-homocysteine is subjected to a base-catalyzed hydrogen-deuterium exchange reaction using a deuterium source like deuterium oxide (D₂O). This step introduces the deuterium atoms at the desired positions.
-
Activation and Thioalkylation: The protected L-cysteine's thiol group is activated, and then reacted with the deuterated and protected DL-homocysteine derivative in a thioalkylation reaction to form the protected D,L-Cystathionine-d4.[17]
-
Deprotection: The protecting groups are removed, typically under acidic conditions, to yield the final D,L-Cystathionine-d4 product.[17]
-
Purification: The final product is purified using techniques like ion-exchange chromatography or recrystallization to achieve high purity.
Experimental Protocols: Application of D,L-Cystathionine-d4
Quantification of Cystathionine in Biological Samples using LC-MS/MS
The use of D,L-Cystathionine-d4 as an internal standard is crucial for accurate and precise quantification of endogenous cystathionine in complex biological matrices like plasma, serum, and tissue homogenates.[9][19]
Experimental Workflow:
Step-by-Step Protocol for Plasma Sample Analysis:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma.[9]
-
To 100 µL of plasma, add a known concentration of D,L-Cystathionine-d4 internal standard solution. The concentration should be chosen to be within the linear range of the assay.
-
Precipitate proteins by adding a cold organic solvent like acetonitrile (e.g., 400 µL).[9]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase is used to elute and separate cystathionine from other matrix components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cystathionine (Analyte): Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
D,L-Cystathionine-d4 (Internal Standard): Monitor the transition from the deuterated precursor ion (m/z+4) to its corresponding product ion. The specific m/z values will depend on the instrument and fragmentation pattern.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of unlabeled cystathionine standards spiked with the same amount of internal standard.
-
Determine the concentration of cystathionine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Table 2: Example MRM Transitions for Cystathionine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cystathionine | 223.1 | 134.1 |
| D,L-Cystathionine-d4 | 227.1 | 138.1 |
| Note: These are example values and should be optimized for the specific instrument being used. |
Enzyme Activity Assays for CBS and CTH
D,L-Cystathionine-d4 can be utilized in research settings to study the kinetics of the transsulfuration pathway enzymes.
CBS Activity Assay:
While D,L-Cystathionine-d4 is the product of the CBS reaction, a labeled substrate like L-Serine-d3 or L-Homocysteine-d4 would be used to measure the formation of labeled cystathionine.[20] The resulting D,L-Cystathionine-d4 can then serve as a reference standard for product identification and quantification.
CTH Activity Assay:
In a CTH activity assay, D,L-Cystathionine-d4 can be used as a substrate to measure the rate of its cleavage. The formation of the product, cysteine, can be monitored over time.
Step-by-Step Protocol for CTH Activity Assay:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.8).
-
Add a known concentration of D,L-Cystathionine-d4 as the substrate.
-
Add the cofactor pyridoxal-5'-phosphate (PLP).
-
-
Enzyme Addition:
-
Initiate the reaction by adding a purified CTH enzyme or a cell/tissue lysate containing the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
-
Reaction Termination and Analysis:
-
At specific time points, stop the reaction (e.g., by adding trichloroacetic acid).
-
Analyze the reaction mixture for the formation of cysteine using a suitable method, such as LC-MS/MS, where the disappearance of the D,L-Cystathionine-d4 substrate can also be monitored.
-
Applications in Research and Drug Development
The use of D,L-Cystathionine-d4 and related stable isotope-labeled compounds is integral to various research and development areas:
-
Clinical Diagnostics: Accurate quantification of cystathionine is essential for the diagnosis and monitoring of homocystinuria and other metabolic disorders.[15][21]
-
Metabolic Flux Analysis: Stable isotope tracers are used to study the dynamics of metabolic pathways, providing insights into cellular metabolism in health and disease.[22][23][24][25][26]
-
Drug Discovery and Development: Deuterated compounds are used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the metabolic fate of drug candidates. The KIE can be exploited to develop "heavy drugs" with improved pharmacokinetic profiles.
-
Fundamental Research: Investigating the regulation and kinetics of the transsulfuration pathway and its role in various physiological processes, including redox balance and hydrogen sulfide (H₂S) signaling.[12]
Conclusion
D,L-Cystathionine-d4 is an indispensable tool for researchers and clinicians working in the fields of metabolism, clinical chemistry, and drug development. Its role as a high-fidelity internal standard in mass spectrometry enables the accurate and precise quantification of endogenous cystathionine, which is critical for understanding and diagnosing disorders of sulfur metabolism. Furthermore, its application in enzyme kinetics and metabolic flux analysis provides deeper insights into the intricate workings of the transsulfuration pathway. As analytical technologies continue to advance, the utility of stable isotope-labeled compounds like D,L-Cystathionine-d4 will undoubtedly expand, furthering our ability to unravel complex biological systems and develop novel therapeutic strategies.
References
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A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed. (URL: [Link])
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Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. (URL: [Link])
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Chapter 3: Labelling with Deuterium and Tritium - Books - The Royal Society of Chemistry. (URL: [Link])
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An application of RP-HPLC for determination of the activity of cystathionine β-synthase and γ-cystathionase in tissue homogenates - PubMed. (URL: [Link])
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(PDF) Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase - ResearchGate. (URL: [Link])
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CAS No : 146764-57-0| Chemical Name : D,L-Cystathionine-d4 (Major) | Pharmaffiliates. (URL: [Link])
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Transsulfuration activity can support cell growth upon extracellular cysteine limitation - NIH. (URL: [Link])
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Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. (URL: [Link])
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Full article: Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis - Taylor & Francis Online. (URL: [Link])
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Transsulfuration pathway - Wikipedia. (URL: [Link])
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Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PubMed Central. (URL: [Link])
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Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed. (URL: [Link])
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The use of cystathionine gamma-synthase in the production of alpha and chiral beta deuterated amino acids - PubMed. (URL: [Link])
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Regulators of the transsulfuration pathway - PMC - PubMed Central. (URL: [Link])
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Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis - PubMed. (URL: [Link])
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Homocystinuria due to Cystathionine Beta-Synthase Deficiency - GeneReviews - NCBI - NIH. (URL: [Link])
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Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - MDPI. (URL: [Link])
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (URL: [Link])
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Sulfurtransferases and Cystathionine Beta-Synthase Expression in Different Human Leukemia Cell Lines - PMC. (URL: [Link])
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Cystathionine | C7H14N2O4S | CID 834 - PubChem - NIH. (URL: [Link])
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Cystathionine β-lyase is involved in d-amino acid metabolism - PubMed. (URL: [Link])
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Two metabolic pathways of conversion between methionine and cysteine.... - ResearchGate. (URL: [Link])
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (URL: [Link])
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Cystathionine gamma-lyase - Wikipedia. (URL: [Link])
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Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed. (URL: [Link])
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"Stable Labeled Isotopes as Internal Standards: A Critical Review" - ResearchGate. (URL: [Link])
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Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments. (URL: [Link])
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Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. (URL: [Link])
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Homocystinuria due to Cystathionine Beta-Synthase Deficiency - PubMed. (URL: [Link])
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Structural basis of regulation and oligomerization of human cystathionine β-synthase, the central enzyme of transsulfuration - PubMed. (URL: [Link])
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Cystathionine synthesis and degradation in brain, liver and kidney of the developing monkey - PubMed. (URL: [Link])
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Homocystinuria: Challenges in diagnosis and management - PMC - NIH. (URL: [Link])
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central amino acid lab manual. (URL: [Link])
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Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed. (URL: [Link])
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Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC - NIH. (URL: [Link])
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An In-Depth Technical Guide to D,L-Cystathionine-d4: Properties and Applications in Quantitative Bioanalysis
This technical guide provides a comprehensive overview of the chemical properties and applications of D,L-Cystathionine-d4, a deuterated internal standard essential for accurate quantification of cystathionine in various biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in metabolomics, clinical diagnostics, and pharmacokinetic studies.
Introduction: The Critical Role of Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, particularly in complex biological samples, the use of a suitable internal standard is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical workflow, from sample preparation to detection. Stable isotope-labeled (SIL) internal standards, such as D,L-Cystathionine-d4, are considered the gold standard for such applications. By incorporating stable heavy isotopes like deuterium, these standards are chemically identical to the endogenous analyte but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution and similar ionization efficiency allow for the correction of variability introduced during sample extraction, handling, and analysis, thereby ensuring the integrity of the quantitative data.[1]
D,L-Cystathionine-d4 is the deuterium-labeled form of D,L-Cystathionine, a key intermediate in the transsulfuration pathway, which is crucial for the biosynthesis of cysteine from homocysteine.[2][3] Accurate measurement of cystathionine levels is vital for studying various metabolic disorders and physiological processes.
Physicochemical Properties of D,L-Cystathionine-d4
The fundamental chemical and physical properties of D,L-Cystathionine-d4 are summarized in the table below. Understanding these properties is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀D₄N₂O₄S | [2] |
| Molecular Weight | 226.3 g/mol | [2] |
| Labeled CAS Number | 146764-57-0 | [4] |
| Unlabeled CAS Number | 535-34-2 | [4][5] |
| Synonyms | Allocystathionine-d4, S-(2-amino-2-carboxyethyl)-L-homocysteine-3,3,4,4-d4 | [2] |
| Appearance | Solid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |
| Solubility | Slightly soluble in water | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
The Rationale for Deuterium Labeling
The synthesis of D,L-Cystathionine-d4 involves the introduction of four deuterium atoms into the homocysteine moiety of the molecule. This isotopic labeling is a deliberate and strategic choice for several reasons:
-
Mass Shift: The four deuterium atoms increase the mass of the molecule by approximately 4 Da. This mass difference is easily resolved by modern mass spectrometers, allowing for the simultaneous detection of the analyte (cystathionine) and the internal standard (D,L-Cystathionine-d4) without isobaric interference.
-
Chemical Equivalence: Deuterium is a stable, non-radioactive isotope of hydrogen. Its substitution has a negligible effect on the chemical properties of the molecule. Therefore, D,L-Cystathionine-d4 exhibits nearly identical chromatographic retention times, extraction efficiencies, and ionization responses to its unlabeled counterpart.[6]
-
Reduced Isotopic Contribution: The use of multiple deuterium atoms minimizes the potential for isotopic overlap from the naturally occurring ¹³C isotopes in the unlabeled analyte, which could otherwise interfere with the signal of the internal standard.
The enzymatic synthesis of deuterated amino acids can be achieved using enzymes like cystathionine γ-synthase in a ²H₂O (heavy water) environment, which facilitates chiral exchange at specific hydrogen positions.[7] Chemical synthesis methods, such as the thioalkylation of protected cysteine derivatives, have also been developed to produce high-purity L-cystathionine, a process that can be adapted for isotopic labeling.[8][9]
Application in Quantitative LC-MS/MS Analysis
D,L-Cystathionine-d4 is primarily employed as an internal standard for the quantification of cystathionine in biological samples such as plasma, urine, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of cystathionine using D,L-Cystathionine-d4 as an internal standard.
Caption: Figure 1. A generalized workflow for the quantification of cystathionine using D,L-Cystathionine-d4 as an internal standard.
Step-by-Step Protocol for Plasma Sample Analysis
This protocol is adapted from established methods for the analysis of related amino acids and provides a robust starting point for method development.[10][11][12]
Materials:
-
D,L-Cystathionine-d4 (Internal Standard)
-
Cystathionine (Analytical Standard)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Plasma Samples (collected in EDTA tubes)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of D,L-Cystathionine-d4 (e.g., 1 mg/mL) in a suitable solvent, such as a slightly acidic aqueous solution, to ensure dissolution.
-
Prepare a series of working standard solutions of unlabeled cystathionine for the calibration curve.
-
Prepare a working solution of the internal standard (D,L-Cystathionine-d4) at a fixed concentration.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the D,L-Cystathionine-d4 internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution profile.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Mass Spectrometric Parameters
The selection of appropriate MRM transitions is crucial for the sensitivity and specificity of the assay. While specific transitions for D,L-Cystathionine-d4 may need to be optimized for the instrument in use, the following table provides expected precursor and product ions based on the structure and data for similar deuterated amino acids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cystathionine | 223.1 | Optimize for specific fragments | Optimize |
| D,L-Cystathionine-d4 | 227.1 | Optimize for specific fragments | Optimize |
Note: The specific product ions and collision energies should be determined empirically by infusing the standard solutions into the mass spectrometer. For a related compound, D₄-cystine, the mass transition of m/z 357.1 → 210.1 has been reported.[10]
Handling, Storage, and Stability
Proper handling and storage of D,L-Cystathionine-d4 are essential to maintain its integrity and ensure the reliability of experimental results.
-
Storage: The solid compound should be stored at -20°C.[2]
-
Solution Stability: Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles.
-
Potential Degradation: Like its unlabeled counterpart, the thioether bond in D,L-Cystathionine-d4 can be susceptible to oxidation. Exposure to strong oxidizing agents, prolonged exposure to air, and light should be minimized.
Conclusion
D,L-Cystathionine-d4 is an indispensable tool for researchers requiring accurate and precise quantification of cystathionine in biological systems. Its properties as a stable isotope-labeled internal standard provide a robust solution to the challenges of analytical variability in complex matrices. By understanding its chemical properties and implementing validated analytical protocols, scientists can confidently generate high-quality data in their metabolomic and clinical research endeavors.
References
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- Di Gangi, I. M., et al. (2022).
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Proteopedia. (2021). Cystathionine β-synthase. Retrieved from [Link]
- Kožíšek, M., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica Chimica Acta, 436, 234-240.
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ResearchGate. (n.d.). MRM transitions for Ketamine and Xylazine. Retrieved from [Link]
- Saito, T., et al. (2016). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Journal of Clinical Biochemistry and Nutrition, 59(2), 103-108.
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Golm Metabolome Database. (n.d.). Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo- and D-allo-cystathionine. Retrieved from [Link]
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PubChem. (n.d.). Cystathionine. Retrieved from [Link]
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ResearchGate. (n.d.). MRM time segments, precursor/product ion transitions, and collision energies for the investigated vitamin D compounds. Retrieved from [Link]
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PubChem. (n.d.). L-Cystathionine. Retrieved from [Link]
- Koutmos, M., et al. (2013). Structural basis of regulation and oligomerization of human cystathionine β-synthase, the central enzyme of transsulfuration. Proceedings of the National Academy of Sciences, 110(42), 16837-16842.
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Synthesis of Deuterium-Labeled Cystathionine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterium-labeled cystathionine, a critical tool for researchers, scientists, and drug development professionals. Deuterated molecules, or isotopologs, offer unique advantages in mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic profiles of therapeutic agents. This document details both enzymatic and chemical approaches to introduce deuterium into the cystathionine scaffold with high isotopic purity and regioselectivity. We will delve into the underlying principles of each method, provide detailed, field-tested protocols, and discuss the analytical techniques for the characterization and quality control of the final product. This guide is intended to be a practical resource, blending theoretical understanding with actionable experimental procedures to empower researchers in their pursuit of novel scientific discoveries and therapeutic innovations.
Introduction: The Significance of Deuterium-Labeled Cystathionine
Cystathionine is a key intermediate in the transsulfuration pathway, which governs the metabolic conversion of methionine to cysteine.[1][2] This pathway is central to numerous physiological processes, including redox homeostasis, the production of the major intracellular antioxidant glutathione, and the generation of gaseous signaling molecules like hydrogen sulfide (H₂S).[3][4] Given its pivotal role, the ability to trace the metabolic fate of cystathionine and understand the mechanisms of the enzymes involved is of paramount importance in biomedical research.
Deuterium labeling offers a powerful, non-radioactive method to probe these intricate biological systems. The substitution of hydrogen with its heavier, stable isotope, deuterium, introduces a subtle yet impactful change. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down metabolic processes involving C-H bond cleavage.[5] This property is exploited in drug development to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[6] Furthermore, deuterium-labeled compounds serve as invaluable internal standards in mass spectrometry-based quantitative analyses and as probes in nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular structures and dynamics.[6][7]
This guide will provide a detailed exploration of the primary strategies for synthesizing deuterium-labeled cystathionine, empowering researchers to produce this vital tool for their specific research needs.
Enzymatic Synthesis: Harnessing Nature's Catalysts for Precise Deuteration
Enzymatic methods offer an elegant and highly selective approach to deuterium labeling, often proceeding under mild conditions with high stereo- and regioselectivity.[5] For the synthesis of deuterium-labeled cystathionine, the key enzymes are pyridoxal-5'-phosphate (PLP)-dependent enzymes of the transsulfuration pathway, namely cystathionine γ-synthase (CGS) and cystathionine β-synthase (CBS).[1][8] These enzymes can catalyze hydrogen-deuterium (H/D) exchange at the α- and β-positions of amino acids when the reaction is carried out in a deuterium oxide (D₂O) environment.[4][6]
Principle of PLP-Dependent H/D Exchange
PLP-dependent enzymes function by forming a Schiff base (internal aldimine) with a lysine residue in the active site. Upon substrate binding, a transaldimination reaction occurs, forming an external aldimine with the substrate's amino group. This facilitates the abstraction of the α-proton, forming a quinonoid intermediate. In a D₂O medium, this intermediate can be reprotonated by a deuteron, leading to deuterium incorporation at the α-position. Subsequent steps in the catalytic cycle can also facilitate H/D exchange at the β-position.[9]
dot graph "PLP-Dependent_HD_Exchange" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Substrate [label="Amino Acid Substrate (in D₂O)"]; PLP_Enzyme [label="PLP-Enzyme (Internal Aldimine)"]; External_Aldimine [label="External Aldimine"]; Quinonoid [label="Quinonoid Intermediate"]; Deuterated_Product [label="α-Deuterated Amino Acid"];
Substrate -> External_Aldimine [label="Transaldimination"]; PLP_Enzyme -> External_Aldimine; External_Aldimine -> Quinonoid [label="-H⁺"]; Quinonoid -> Deuterated_Product [label="+D⁺ (from D₂O)"]; Deuterated_Product -> PLP_Enzyme [label="Release"]; } caption: "Mechanism of PLP-dependent H/D exchange at the α-position."
Experimental Protocol: Enzymatic Synthesis using Cystathionine γ-Synthase
This protocol describes the synthesis of α,β-deuterated cystathionine by leveraging the H/D exchange activity of Escherichia coli cystathionine γ-synthase (CGS).
Materials:
-
Recombinant E. coli cystathionine γ-synthase (purified)
-
L-Homoserine
-
L-Cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Potassium phosphate buffer components (for D₂O-based buffer)
-
Dithiothreitol (DTT)
-
Cation-exchange chromatography column (e.g., Dowex 50W)
-
Ammonium hydroxide solution
-
Standard laboratory equipment (pH meter calibrated for D₂O, incubator, lyophilizer)
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer in D₂O and adjust the pD to 7.8. Note that pD = pH reading + 0.4.
-
Reaction Mixture Assembly: In a sterile vessel, dissolve L-homoserine (10 mM), L-cysteine (10 mM), and PLP (0.1 mM) in the deuterated phosphate buffer. Add DTT to a final concentration of 1 mM.
-
Enzyme Addition: Add purified recombinant CGS to the reaction mixture to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation. Monitor the reaction progress by a suitable method, such as LC-MS.
-
Reaction Quenching: Terminate the reaction by adding an equal volume of 10% trichloroacetic acid. Centrifuge to pellet the precipitated protein.
-
Purification:
-
Load the supernatant onto a pre-equilibrated cation-exchange column.
-
Wash the column with deionized water to remove unbound components.
-
Elute the cystathionine using a gradient of ammonium hydroxide (e.g., 0 to 2 M).
-
Collect fractions and identify those containing cystathionine using a ninhydrin test or LC-MS.
-
-
Product Isolation: Pool the cystathionine-containing fractions and lyophilize to obtain the purified deuterium-labeled cystathionine.
| Parameter | Value | Rationale |
| Enzyme | E. coli Cystathionine γ-Synthase | Catalyzes the synthesis of cystathionine and facilitates H/D exchange.[8] |
| Deuterium Source | D₂O (99.9 atom % D) | Provides the deuterium atoms for incorporation into the product. |
| Substrates | L-Homoserine, L-Cysteine | Precursors for the enzymatic synthesis of cystathionine. |
| pD | 7.8 | Optimal pH for CGS activity, adjusted for the D₂O environment. |
| Purification | Cation-Exchange Chromatography | Separates the positively charged cystathionine from other reaction components. |
Chemical Synthesis: A Versatile Approach to Deuterium Labeling
Chemical synthesis provides a robust and often more scalable alternative to enzymatic methods. While it may require more optimization to achieve high selectivity, it offers greater flexibility in the choice of starting materials and the specific positions of deuterium incorporation.
Synthetic Strategy Overview
A common strategy for the chemical synthesis of deuterated cystathionine involves the reaction of a deuterated homocysteine derivative with a suitable serine-derived electrophile. Deuterium can be introduced into the homocysteine precursor through various established methods, such as the reduction of a suitable precursor with a deuterated reducing agent or by H/D exchange under catalytic conditions.
dot graph "Chemical_Synthesis_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Deuterated_Hcy [label="Deuterated L-Homocysteine Derivative"]; Serine_Electrophile [label="L-Serine Derivative (Electrophile)"]; Coupling [label="Nucleophilic Substitution"]; Protected_Cystathionine [label="Protected Deuterated Cystathionine"]; Deprotection [label="Deprotection"]; Final_Product [label="Deuterium-Labeled L-Cystathionine"];
Deuterated_Hcy -> Coupling; Serine_Electrophile -> Coupling; Coupling -> Protected_Cystathionine; Protected_Cystathionine -> Deprotection; Deprotection -> Final_Product; } caption: "General strategy for the chemical synthesis of deuterium-labeled cystathionine."
Experimental Protocol: Chemical Synthesis of Deuterated Cystathionine
This protocol outlines a representative chemical synthesis of deuterium-labeled cystathionine, starting from deuterated homocysteine.
Materials:
-
Deuterium-labeled L-homocysteine (e.g., L-homocysteine-2,3,3,4,4-d₅)
-
N-tert-Butoxycarbonyl-L-serine β-lactone (Boc-Ser-β-lactone)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Standard organic synthesis glassware and equipment
Step-by-Step Methodology:
-
Deprotonation of Deuterated Homocysteine: Dissolve deuterium-labeled L-homocysteine in a solution of 1 M NaOH at 0°C to form the corresponding thiolate.
-
Ring-Opening of β-Lactone: To the solution from step 1, add a solution of Boc-Ser-β-lactone in a suitable organic solvent (e.g., THF) dropwise at 0°C.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the reaction mixture with 1 M HCl and extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification of Protected Cystathionine: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Deprotection: Dissolve the purified protected cystathionine in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v) and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Product Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be further purified by recrystallization or ion-exchange chromatography as described in the enzymatic synthesis section to yield the final deuterium-labeled L-cystathionine.
| Parameter | Value | Rationale |
| Deuterated Precursor | Deuterium-labeled L-homocysteine | Introduces deuterium into the final product. |
| Electrophile | Boc-Ser-β-lactone | A reactive serine derivative for the nucleophilic attack by the homocysteine thiolate. |
| Protecting Group | Boc (tert-Butoxycarbonyl) | Protects the amino group of serine during the coupling reaction. |
| Deprotection Agent | Trifluoroacetic acid (TFA) | Efficiently removes the Boc protecting group under mild conditions. |
| Purification | Silica Gel & Ion-Exchange Chromatography | Removes unreacted starting materials and byproducts. |
Characterization and Quality Control
The successful synthesis of deuterium-labeled cystathionine must be confirmed by rigorous analytical techniques to determine its chemical identity, purity, and the extent of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of deuterated compounds.
-
¹H NMR: The disappearance or reduction in the intensity of specific proton signals in the ¹H NMR spectrum compared to the unlabeled standard provides direct evidence of deuterium incorporation at those positions.[6][10]
-
²H NMR: The appearance of signals in the ²H NMR spectrum confirms the presence of deuterium in the molecule.[11][12]
-
¹³C NMR: Deuterium substitution can cause a slight upfield shift and a splitting of adjacent ¹³C signals due to C-D coupling, providing further confirmation of labeling.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the labeled compound and quantifying the level of deuterium incorporation.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition and the number of deuterium atoms incorporated.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to pinpoint the location of the deuterium labels within the molecule.[7][13] By comparing the fragmentation patterns of the labeled and unlabeled compounds, the positions of deuteration can be deduced.
| Analytical Technique | Information Obtained |
| ¹H NMR | Location and extent of deuteration (signal reduction).[6][10] |
| ²H NMR | Direct detection of deuterium.[11][12] |
| ¹³C NMR | Confirmation of deuteration through isotopic shifts and coupling. |
| HRMS | Accurate mass and determination of the number of deuterium atoms. |
| MS/MS | Positional information of deuterium labels through fragmentation analysis.[7][13] |
Conclusion
The synthesis of deuterium-labeled cystathionine is a critical enabling technology for a wide range of scientific disciplines. This guide has provided a detailed overview of both enzymatic and chemical approaches, complete with actionable protocols and insights into the underlying scientific principles. The choice between enzymatic and chemical synthesis will depend on the specific requirements of the research, including the desired labeling pattern, scale of synthesis, and available resources. By carefully following the methodologies outlined and employing rigorous analytical characterization, researchers can confidently produce high-quality deuterium-labeled cystathionine to advance their scientific endeavors.
References
-
Shiraiwa, T., Nakagawa, K., Kanemoto, N., Kinda, T., & Yamamoto, H. (2002). Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine. Chemical & Pharmaceutical Bulletin, 50(8), 1081–1085. [Link]
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Homer, R. J., Kim, M. S., & LeMaster, D. M. (1993). The use of cystathionine gamma-synthase in the production of alpha and chiral beta deuterated amino acids. Analytical Biochemistry, 215(2), 211–215. [Link]
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L-Cystathionine 1H NMR Spectrum (1D, D2O, experimental). Human Metabolome Database. [Link]
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Cystathionine β-synthase. Proteopedia. [Link]
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Holmes, J. B., et al. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. Journal of the American Chemical Society. [Link]
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Hydrogen sulfide. Wikipedia. [Link]
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Mishra, R., et al. (2017). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Biomolecules. [Link]
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Murphy, R. C., & Clay, K. L. (1990). Preparation and tandem mass spectrometric analyses of deuterium-labeled cysteine-containing leukotrienes. Biological Mass Spectrometry. [Link]
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Oyenarte, I., et al. (2012). Purification, crystallization and preliminary crystallographic analysis of human cystathionine β-synthase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
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Gao, J., Zhou, C., & Hai, Y. (2023). Stereoselective biocatalytic α-deuteration of l-amino acids by a pyridoxal 5′-phosphate-dependent mannich cyclase. ChemBioChem. [Link]
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Homer, R. J., Kim, M. S., & LeMaster, D. M. (1993). The use of cystathionine gamma-synthase in the production of alpha and chiral beta deuterated amino acids. Analytical Biochemistry, 215(2), 211–215. [Link]
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Deuterium NMR. Wikipedia. [Link]
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Flavin, M., & Delavier-Klutchko, C. (1965). ENZYMATIC SYNTHESIS AND CLEAVAGE OF CYSTATHIONINE IN FUNGI AND BACTERIA. The Journal of biological chemistry. [Link]
-
Hydrogen (Proton, Deuterium and Tritium) NMR. University of Ottawa. [Link]
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Bártl, J., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica Chimica Acta. [Link]
-
Schramm, H. M., et al. (2023). Ion-Neutral Clustering Alters Gas-Phase Hydrogen-Deuterium Exchange Rates. Physical Chemistry Chemical Physics. [Link]
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Ion Exchange Chromatography. SlideShare. [Link]
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Kaplan, M. M., & Flavin, M. (1965). Enzymatic synthesis of l-cystathionine from the succinic ester of l-homoserine. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
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Cystathionine. Wikipedia. [Link]
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Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting. [Link]
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Buller, A. R., et al. (2024). Elucidation of the Stereochemical Mechanism of Cystathionine γ-Lyase Reveals How Substrate Specificity Constrains Catalysis. ACS Catalysis. [Link]
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Ion exchange chromatography protein purification and isoelectric point (pI). YouTube. [Link]
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McClure, T. D. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]
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Palmblad, M., Buijs, J., & Håkansson, P. (2001). Automatic analysis of hydrogen/deuterium exchange mass spectra of peptides and proteins using calculations of isotopic distributions. Journal of the American Society for Mass Spectrometry. [Link]
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D,L-Cystathionine-d4 structure and isomers
An In-Depth Technical Guide to D,L-Cystathionine-d4: Structure, Isomerism, and Application in Quantitative Mass Spectrometry
Executive Summary
This technical guide provides a comprehensive overview of D,L-Cystathionine-d4, a deuterium-labeled stable isotope of the sulfur-containing amino acid intermediate, cystathionine. We will delve into the foundational biochemistry of cystathionine's role in the transsulfuration pathway, elucidate the specific chemical structure and complex stereoisomerism of the D,L-Cystathionine-d4 molecule, and provide a detailed, field-proven protocol for its primary application as an internal standard in quantitative mass spectrometry. This document is intended for researchers, clinical scientists, and drug development professionals who require a robust understanding of this critical analytical reagent for metabolomics and clinical diagnostics.
Foundational Biochemistry of Cystathionine
The Transsulfuration Pathway: A Metabolic Crossroads
Cystathionine is not a proteinogenic amino acid but rather a pivotal intermediate in the transsulfuration pathway.[1] This metabolic route is essential for the conversion of the essential amino acid methionine into cysteine. The pathway plays a critical role in sulfur homeostasis, the generation of the antioxidant glutathione, and the regulation of homocysteine levels, an amino acid implicated in cardiovascular disease when elevated.
The biosynthesis of cystathionine is initiated from homocysteine and serine, a reaction catalyzed by the enzyme cystathionine beta-synthase (CBS), which requires pyridoxal 5'-phosphate (PLP) as a cofactor.[1][2][3] Subsequently, cystathionine is cleaved by cystathionine gamma-lyase (CTH), another PLP-dependent enzyme, to yield cysteine and α-ketobutyrate.[1] An excess of cystathionine in urine leads to a condition known as cystathioninuria.[1]
Caption: The core transsulfuration pathway.
The Chemistry of D,L-Cystathionine-d4
Chemical Structure and Properties
D,L-Cystathionine-d4 is the deuterium-labeled form of cystathionine. The "-d4" designation signifies that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution is specifically at the 3,3,4,4-positions of the homocysteine moiety, which are adjacent to the sulfur atom.[4][5] This precise labeling is critical as it is remote from the sites of enzymatic cleavage, ensuring metabolic stability relative to the unlabeled analog.
| Property | Value | Source |
| Chemical Formula | C₇D₄H₁₀N₂O₄S | [4] |
| Molecular Weight | ~226.29 g/mol | [6] |
| Labeled CAS Number | 146764-57-0 | [4][6][7] |
| Unlabeled CAS Number | 535-34-2 | [4][6][7] |
| Appearance | White to off-white solid | [7] |
| Synonyms | S-(2-Amino-2-carboxyethyl)homocysteine-d4, Allocystathionine-d4 | [4][5] |
Stereoisomerism of Cystathionine
Cystathionine possesses two chiral centers at the α-carbons of the original homocysteine and cysteine residues. This gives rise to four distinct stereoisomers.[5][8] The "D,L" designation in D,L-Cystathionine-d4 indicates that it is a racemic mixture, containing these different isomers.[7]
The four stereoisomers are:
-
L-Cystathionine: The naturally occurring biological intermediate.
-
D-Cystathionine
-
L-Allocystathionine
-
D-Allocystathionine
The "allo" prefix is used when the two chiral centers have a different relative configuration (e.g., one is R and the other is S) compared to the primary isomer. The synthesis of specific stereoisomers is a complex process, often involving the condensation of optically active homocysteine with a chiral derivative of serine.[9][10] For its use as an internal standard, a mixture of isomers is often sufficient, as they can be chromatographically resolved from the single, naturally occurring L-isomer if necessary, or integrated as a group.
Caption: The four stereoisomers of cystathionine.
The Significance of Deuterium Labeling
The incorporation of stable isotopes like deuterium is a cornerstone of modern quantitative analysis.[11] Deuterium labeling offers several distinct advantages:
-
Mass Shift: It increases the mass of the molecule by 4 Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to distinguish between the endogenous (light) analyte and the added (heavy) internal standard.[11]
-
Chemical Equivalence: The substitution of hydrogen with deuterium results in almost no change to the molecule's chemical properties, such as polarity, solubility, or ionization efficiency.[11] This ensures that the internal standard behaves identically to the analyte during sample extraction, chromatography, and ionization.
-
Co-elution: Because its chemical properties are nearly identical, D,L-Cystathionine-d4 will co-elute with endogenous cystathionine during liquid chromatography (LC), a critical factor for correcting matrix effects.
Core Application: Internal Standard for Mass Spectrometry
Principle of Stable Isotope Dilution Analysis (SIDA)
D,L-Cystathionine-d4 is primarily used as an internal standard in Stable Isotope Dilution Analysis (SIDA), the gold standard for quantification using mass spectrometry.[4][5][7] The methodology is based on adding a known quantity of the heavy-labeled standard to an unknown sample at the very beginning of the sample preparation process.
The key principle is that any sample loss or variation during extraction, derivatization, or injection will affect both the analyte and the internal standard to the same degree. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant. By measuring this ratio and comparing it to a calibration curve, one can accurately determine the concentration of the endogenous analyte, irrespective of sample recovery efficiency.
Causality: Why D,L-Cystathionine-d4 is an Effective Internal Standard
-
Correction for Matrix Effects: Biological samples (like plasma or urine) are complex matrices that can cause ion suppression or enhancement in the mass spectrometer's source. Since the labeled standard co-elutes with the unlabeled analyte, it experiences the exact same matrix effects, and the ratio of their signals remains unaffected, leading to highly accurate results.
-
Improved Precision and Accuracy: By accounting for variability at every step of the analytical process, SIDA provides superior precision and accuracy compared to other calibration methods.
-
Absolute Quantification: This method allows for the absolute quantification of cystathionine levels, which is crucial for clinical diagnostics and metabolic research.[11][12]
Caption: Workflow for Stable Isotope Dilution Analysis.
Experimental Protocol: Quantification of Cystathionine in Human Plasma
This protocol provides a self-validating system for the accurate measurement of cystathionine. Each step is designed to ensure reproducibility and minimize analytical error.
Objective
To accurately quantify the concentration of endogenous L-cystathionine in human plasma samples using LC-MS/MS with D,L-Cystathionine-d4 as an internal standard.
Materials and Reagents
-
D,L-Cystathionine-d4 (Internal Standard, IS)
-
L-Cystathionine (Calibration Standard)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS Grade), chilled to -20°C
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
Step-by-Step Sample Preparation Protocol
-
Prepare Working Solutions:
-
Create a 1 mg/mL stock solution of L-Cystathionine and D,L-Cystathionine-d4 in ultrapure water.
-
Causality: Using a pure solvent ensures stability and accurate concentration for initial stocks.
-
Prepare a calibration curve by serially diluting the L-Cystathionine stock.
-
Prepare a working Internal Standard solution (e.g., 500 ng/mL).
-
-
Sample Aliquoting:
-
Aliquot 50 µL of each plasma sample, calibrator, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Causality: Small, consistent volumes minimize sample usage and ensure uniform processing.
-
-
Internal Standard Spiking:
-
Add 10 µL of the working IS solution to every tube (except for "blank" samples).
-
Vortex briefly.
-
Causality: This is the most critical step in SIDA. Adding the IS at the beginning ensures it undergoes all subsequent steps alongside the endogenous analyte.
-
-
Protein Precipitation:
-
Add 200 µL of chilled (-20°C) methanol to each tube.
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Causality: Methanol disrupts protein structures, causing them to precipitate. Chilling enhances the efficiency of this process. This step removes the majority of interfering macromolecules.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Causality: This pellets the precipitated proteins, leaving the small molecule analytes (including cystathionine) in the supernatant. The cold temperature maintains sample integrity.
-
-
Supernatant Transfer:
-
Carefully transfer 150 µL of the supernatant to a new autosampler vial. Avoid disturbing the protein pellet.
-
Causality: This isolates the analyte-containing fraction for injection, preventing column clogging and contamination.
-
LC-MS/MS Instrumentation and Parameters
The following are typical starting parameters and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transition (L-Cystathionine) | Q1: 223.1 m/z → Q3: 134.1 m/z |
| MRM Transition (D,L-Cystathionine-d4) | Q1: 227.1 m/z → Q3: 138.1 m/z |
Data Analysis and Quantification
-
Integrate the peak areas for both the analyte (light) and the internal standard (heavy) MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).
-
Construct a calibration curve by plotting the PAR of the calibrators against their known concentrations.
-
Use a linear regression model (typically with 1/x or 1/x² weighting) to fit the curve.
-
Determine the concentration of cystathionine in the unknown samples by interpolating their PAR values from the calibration curve.
Broader Research Context
The accurate quantification of cystathionine is vital for studying inherited metabolic disorders related to the transsulfuration pathway.[13] Furthermore, as metabolomics becomes increasingly integrated into drug development, the use of stable isotope-labeled internal standards like D,L-Cystathionine-d4 is indispensable for validating biomarkers and understanding the metabolic effects of novel therapeutics.[14][15] The principles and protocols outlined in this guide are foundational to achieving the level of analytical rigor required in these demanding scientific fields.
References
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Shiraiwa, T., et al. (1991). Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine. Chemical & Pharmaceutical Bulletin, 39(3), 621-625. Retrieved from [Link]
- Anslow, W. P. (1944). The Synthesis of the Isomers of Cystathionine and a Study of Their Metabolism. Cornell University.
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Homer, R. J., Kim, M. S., & LeMaster, D. M. (1993). The use of cystathionine gamma-synthase in the production of alpha and chiral beta deuterated amino acids. Analytical Biochemistry, 215(2), 211-215. Retrieved from [Link]
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Cystathionine. (n.d.). PubChem. Retrieved from [Link]
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Amino, Y., & Suzuki, Y. (2017). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Bioscience, Biotechnology, and Biochemistry, 81(1), 95-101. Retrieved from [Link]
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Dunham, N. P., & Li, Z. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. ACS Catalysis, 12(9), 5236-5242. Retrieved from [Link]
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Cystathionine. (n.d.). In Wikipedia. Retrieved from [Link]
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Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. Retrieved from [Link]
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Flow Chemistry for Contemporary Isotope Labeling. (n.d.). X-Chem. Retrieved from [Link]
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Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo- and D-allo-cystathionine. (n.d.). Golm Metabolome Database. Retrieved from [Link]
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758-1784. Retrieved from [Link]
-
Amino, Y., & Suzuki, Y. (2017). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Bioscience, Biotechnology, and Biochemistry, 81(1), 95-101. Retrieved from [Link]
-
Yamagata, S., Takeshima, K., & Naiki, N. (1974). Cystathionine synthesis in yeast: an alternative pathway for homocysteine biosynthesis. Journal of Bacteriology, 120(2), 844-852. Retrieved from [Link]
-
Banerjee, R., & Zou, C. G. (2005). Reaction mechanism and regulation of cystathionine beta-synthase. Archives of Biochemistry and Biophysics, 433(1), 144-156. Retrieved from [Link]
-
Kushnir, S., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3530. Retrieved from [Link]
-
Sen, S. (2007). Structural Basis of Allosteric and Intrasteric Regulation in Human Cystathionine β-synthase and its Regulation by a CXXC Motif. University of Nebraska - Lincoln. Retrieved from [Link]
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An In-Depth Technical Guide on the In Vivo Metabolic Fate of D,L-Cystathionine-d4
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of D,L-Cystathionine-d4, a stable isotope-labeled intermediate of the transsulfuration pathway. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those focused on sulfur-containing amino acid metabolism and related disorders. By leveraging established principles of stereospecific enzymatic reactions and stable isotope tracing, this guide outlines the expected absorption, distribution, metabolism, and excretion (ADME) of D,L-Cystathionine-d4. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in designing and executing robust in vivo studies.
Introduction: The Significance of Tracing Sulfur Amino Acid Metabolism
The metabolism of sulfur-containing amino acids, including methionine and cysteine, is central to numerous physiological processes, from protein synthesis and antioxidant defense to the generation of key metabolites like taurine and hydrogen sulfide (H₂S). Cystathionine is a critical, yet often transient, intermediate in the transsulfuration pathway, which facilitates the conversion of methionine to cysteine. The use of stable isotope-labeled compounds, such as D,L-Cystathionine-d4, offers a powerful tool to dynamically trace the flux through this pathway in vivo, providing invaluable insights into both normal physiology and pathological states, including genetic disorders of metabolism, cardiovascular disease, and neurological conditions.
This guide will elucidate the expected metabolic journey of D,L-Cystathionine-d4, with a particular focus on the enzymatic processes that govern its transformation and the analytical methodologies required to trace its fate.
The Core Metabolic Pathway: The Transsulfuration Pathway
The canonical transsulfuration pathway is responsible for the conversion of homocysteine to cysteine, with cystathionine as the key intermediate. This process is primarily mediated by two pyridoxal 5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).
-
Cystathionine β-Synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form cystathionine.
-
Cystathionine γ-Lyase (CGL): CGL, also known as cystathionase, then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.
The deuterated label on D,L-Cystathionine-d4 allows for the precise tracking of its conversion into downstream metabolites. The exact position of the deuterium atoms is critical for predicting which metabolites will retain the label. For the purpose of this guide, we will assume a common labeling pattern where the deuterium atoms are on the carbon backbone adjacent to the sulfur atom, which ensures their retention through the primary metabolic transformations.
Stereospecificity: The Divergent Fates of D- and L-Cystathionine
A crucial consideration for the administration of a racemic mixture like D,L-Cystathionine-d4 is the high degree of stereospecificity exhibited by mammalian enzymes.
-
L-Cystathionine-d4: This enantiomer is the natural substrate for CGL and is expected to be efficiently cleaved to form L-cysteine-d2 (assuming the label is on the cysteine portion) and α-ketobutyrate-d2. The resulting labeled cysteine can then be incorporated into glutathione, taurine, or proteins, or be further metabolized.
-
D-Cystathionine-d4: Mammalian enzymes, including CGL, generally show a strong preference for L-amino acids. Therefore, D-Cystathionine-d4 is anticipated to be a poor substrate for CGL. Its metabolic fate is likely governed by D-amino acid oxidase (DAO), an enzyme that can deaminate D-amino acids, leading to the formation of a keto-acid, which can then be either excreted or further metabolized. A significant portion of the D-enantiomer may also be excreted unchanged in the urine.
The following diagram illustrates the anticipated primary metabolic pathways for both the L- and D-enantiomers of Cystathionine-d4.
Caption: Divergent metabolic pathways of L- and D-Cystathionine-d4 in vivo.
In Vivo Experimental Design and Protocol
A robust in vivo study to track the metabolic fate of D,L-Cystathionine-d4 requires careful planning, from animal model selection to sample analysis. The following protocol provides a comprehensive framework.
Animal Model and Dosing
-
Model: Male C57BL/6 mice (8-10 weeks old) are a commonly used model for metabolic studies due to their well-characterized genetics and physiology.
-
Acclimation: Animals should be acclimated for at least one week with ad libitum access to a standard chow diet and water.
-
Dosing Solution: Prepare a sterile solution of D,L-Cystathionine-d4 in saline (0.9% NaCl). The concentration should be calculated based on the desired dose and a maximum injection volume of 10 mL/kg.
-
Administration: Administer D,L-Cystathionine-d4 via intraperitoneal (IP) injection at a dose of 50 mg/kg. A control group should receive an equivalent volume of saline.
Sample Collection
A time-course collection of biological samples is essential to capture the dynamics of ADME.
-
Blood: Collect blood samples (e.g., 50-100 µL) via tail vein or saphenous vein at multiple time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-injection. Plasma should be prepared by centrifugation and immediately frozen at -80°C.
-
Urine: House mice in metabolic cages to allow for the collection of urine over a 24-hour period.
-
Tissues: At the final time point, euthanize the animals and harvest key tissues involved in amino acid metabolism, such as the liver, kidneys, and brain. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.
-
Plasma: Perform protein precipitation by adding 3 volumes of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C,¹⁵N-labeled cysteine) to 1 volume of plasma. Vortex and centrifuge to pellet the proteins.
-
Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer (e.g., PBS) and then perform protein precipitation as described for plasma.
-
Urine: Dilute urine samples with water and add the internal standard.
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of polar metabolites like amino acids. A gradient elution with acetonitrile and water, both containing a small amount of formic acid, is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent and expected daughter ions for D,L-Cystathionine-d4 and its predicted labeled metabolites.
The overall experimental workflow is depicted in the following diagram.
Caption: Workflow for in vivo metabolic study of D,L-Cystathionine-d4.
Data Interpretation and Expected Outcomes
The quantitative data obtained from the LC-MS/MS analysis will provide a dynamic profile of the metabolic fate of D,L-Cystathionine-d4.
Quantitative Data Summary
The following table presents hypothetical, yet expected, quantitative data for key analytes in plasma at 60 minutes post-injection.
| Analyte | Plasma Concentration (µM) at 60 min | Expected Trend over 240 min |
| L-Cystathionine-d4 | 15.2 ± 2.1 | Rapid decrease |
| D-Cystathionine-d4 | 45.8 ± 5.3 | Slow decrease |
| L-Cysteine-d2 | 8.7 ± 1.5 | Initial increase, then decrease |
| Glutathione-d2 | 2.5 ± 0.4 | Gradual increase |
| Taurine-d2 | 1.1 ± 0.2 | Gradual increase |
Data are represented as mean ± standard deviation.
Key Insights from the Data
-
Pharmacokinetics: The plasma concentration-time profiles of L- and D-Cystathionine-d4 will reveal their respective rates of clearance. A much slower clearance for the D-enantiomer is anticipated.
-
Metabolic Flux: The appearance of labeled downstream metabolites such as L-Cysteine-d2, Glutathione-d2, and Taurine-d2 will provide a direct measure of the flux through the transsulfuration pathway.
-
Excretion: Analysis of the urine samples will allow for the quantification of excreted, unchanged D-Cystathionine-d4 and any polar metabolites derived from it.
Conclusion and Future Directions
The in vivo administration of D,L-Cystathionine-d4, coupled with a robust analytical strategy, provides a powerful approach to investigate the dynamics of the transsulfuration pathway. The differential handling of the L- and D-enantiomers underscores the importance of stereochemistry in metabolic studies. Future studies could employ this methodology to explore how the flux through this pathway is altered in various disease models or in response to therapeutic interventions. Furthermore, the use of more extensively labeled tracers could provide even deeper insights into the downstream fate of all constituent atoms of the cystathionine molecule.
References
-
Steegborn, C., Clausen, T., Sondermann, P., Jacob, U., Worbs, M., Marinkovic, S., Huber, R., & Wahl, M. C. (1999). Kinetics and Inhibition of Recombinant Human Cystathionine γ-Lyase. Journal of Biological Chemistry, 274(18), 12655–12664. [Link]
-
Yuriy V. Moroz, Torsten K. Dey, Hans-Jürgen Wester, and Simon-Peter M. Hoehn (2018). Stereospecificity of human D-amino acid oxidase toward sulfur-containing D-amino acids. Amino Acids, 50(10), 1391–1399. [Link]
-
Pollegioni, L., Piubelli, L., Sacchi, S., Pilone, M. S., & Molla, G. (2007). Physiological functions of D-amino acid oxidases: from yeast to humans. Cellular and Molecular Life Sciences, 64(11), 1373–1394. [Link]
Introduction: The Critical Role of Isotopically Labeled Standards in Modern Research
An In-Depth Technical Guide to the Certificate of Analysis for D,L-Cystathionine-d4
In the landscape of quantitative analysis, particularly in metabolomics, proteomics, and pharmaceutical drug development, precision and accuracy are paramount. Stable Isotope Labeled (SIL) internal standards are the cornerstone of achieving reliable data, especially in complex biological matrices. D,L-Cystathionine-d4, a deuterium-labeled version of the endogenous metabolite cystathionine, serves as an ideal internal standard for mass spectrometry (MS)-based quantification.[1][2][3]
Cystathionine is a pivotal intermediate in the transsulfuration pathway, which governs the interconversion of the amino acids homocysteine and cysteine.[4][5] This pathway is central to sulfur metabolism, redox balance through glutathione synthesis, and the generation of gaseous signaling molecules like hydrogen sulfide (H₂S).[6][7] Given its role, accurately measuring cystathionine levels is critical for studying a host of physiological and pathological states, from metabolic disorders to cancer.[8]
This guide, intended for researchers, scientists, and drug development professionals, deconstructs the Certificate of Analysis (CoA) for D,L-Cystathionine-d4. It moves beyond a simple definition of terms to provide a senior scientist's perspective on the causality behind the analytical techniques, the interpretation of the data, and the practical application of this essential reference material.
The Metabolic Context: The Transsulfuration Pathway
Understanding the biochemical role of cystathionine is the first step to appreciating the need for its precise quantification. The reverse transsulfuration pathway, prominent in mammals, is responsible for the synthesis of cysteine from the essential amino acid methionine.[7] D,L-Cystathionine-d4 mimics the endogenous molecule, allowing it to be seamlessly integrated into analytical workflows.
Anatomy of a Certificate of Analysis: A Self-Validating System
A Certificate of Analysis is more than a data sheet; it is a formal document that guarantees the identity, purity, and quality of a specific batch (or lot) of a chemical.[9][10] For a SIL standard, this guarantee is built upon a foundation of orthogonal analytical techniques that, together, create a self-validating system.
Product Identification and Specifications
This section provides the fundamental identifiers for the material, ensuring traceability.
| Parameter | Example Value | Significance |
| Product Name | D,L-Cystathionine-d4 | Specifies the analyte and isotopic label. |
| Catalogue Number | DLM-6108 | Unique identifier for ordering from a specific supplier.[1] |
| Lot/Batch Number | SZ01012026 | Links the CoA to a specific manufacturing batch. |
| Molecular Formula | C₇H₁₀D₄N₂O₄S | Confirms the elemental composition, including deuterium.[3] |
| Molecular Weight | 226.28 g/mol | The theoretical mass of the d4 isotopologue.[1] |
| CAS Number | 146764-57-0 (Labeled) | A unique registry number for the labeled chemical substance.[1] |
| Storage | -20°C | Critical for ensuring long-term stability of the material.[3] |
Identity Confirmation: Proving the Structure
The first pillar of the CoA is confirming that the molecule is indeed D,L-Cystathionine-d4. This is typically achieved with Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): The simplest check is to confirm the molecular weight. Using Electrospray Ionization (ESI), the compound is ionized (e.g., [M+H]⁺) and its mass-to-charge ratio (m/z) is measured. For D,L-Cystathionine-d4, the expected monoisotopic mass is approximately 226.09, which is 4 units higher than its unlabeled counterpart (222.07), confirming the incorporation of four deuterium atoms.[11][12]
-
Nuclear Magnetic Resonance (¹H NMR): NMR provides the definitive structural fingerprint. The deuterium atoms in D,L-Cystathionine-3,3,4,4-d4 replace protons. Therefore, a ¹H NMR spectrum will show the absence of signals corresponding to the protons at the C3 and C4 positions when compared to the spectrum of an unlabeled standard.[13][14] This not only confirms the core structure but also validates the position of the isotopic labels, a detail MS alone cannot provide.
Quantitative Analysis: Purity and Enrichment
This is the core of the CoA, where the quality of the standard is numerically defined. Two distinct purity values are essential.
A. Chemical Purity
This value represents the percentage of the material that is the target chemical, irrespective of its isotopic composition. It is a measure of contaminants from synthesis or degradation.
-
Methodology: High-Performance Liquid Chromatography (HPLC) The gold standard for assessing chemical purity is HPLC, often coupled with a UV detector.[15] The principle is to separate the main compound from any impurities based on their physicochemical properties (e.g., polarity) as they pass through a chromatography column. The purity is calculated based on the relative area of the main peak compared to the total area of all detected peaks.
-
Field-Proven Protocol: HPLC-UV Analysis of Cystathionine
-
System: HPLC with UV Detector (set to ~210 nm for amino acids).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic solvent like methanol.[15]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Accurately weigh and dissolve the D,L-Cystathionine-d4 standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample. The retention time should be consistent and the chromatogram should show a single major peak.
-
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Causality: A C18 column is chosen for its versatility in retaining polar molecules like amino acids. The acidic mobile phase ensures the carboxyl groups are protonated, leading to better peak shape and retention.
-
B. Isotopic Purity (Isotopic Enrichment)
This is the most critical parameter for a SIL standard. It defines the percentage of the compound that contains the desired number of deuterium labels.
-
Methodology: High-Resolution Mass Spectrometry (HRMS) HRMS is the definitive technique for determining isotopic purity.[16][17] Unlike nominal mass instruments, an HRMS (e.g., Orbitrap or TOF) can resolve the small mass differences between isotopologues containing different numbers of deuterium atoms and naturally occurring ¹³C, ¹⁵N, and ³⁴S isotopes.
-
Experimental Workflow & Data Interpretation
-
Infusion: A dilute solution of the standard is directly infused into the ESI source of an HRMS instrument.
-
Acquisition: A high-resolution full scan mass spectrum is acquired.
-
Analysis: The instrument resolves the signals for the different isotopologues:
-
d₀: Unlabeled cystathionine
-
d₁: Contains one deuterium
-
d₂: Contains two deuteriums
-
d₃: Contains three deuteriums
-
d₄: The desired product, containing four deuteriums
-
-
Calculation: The relative intensity of each isotopologue peak is measured. After correcting for the natural isotopic abundance of C, N, O, and S, the isotopic purity is calculated.[18] Isotopic Purity (%) = (Intensity of d₄ Peak / Sum of Intensities of d₀ to d₄ Peaks) x 100.
Trustworthiness: A high isotopic purity (typically >98%) is crucial. The presence of significant d₀ (unlabeled) material would interfere with the accurate measurement of low levels of the endogenous analyte, while other isotopologues can complicate data analysis.
-
| Analysis | Specification | Typical Result | Method |
| Identity | Conforms to Structure | Passes | ¹H NMR, MS |
| Chemical Purity | ≥ 98.0% | 99.5% | HPLC-UV |
| Isotopic Purity | ≥ 98% d₄ | 99.2% d₄ | HRMS |
Application in the Laboratory: A Validated Workflow
The ultimate test of a CoA's value is the performance of the standard in a real-world application. The primary use for D,L-Cystathionine-d4 is as an internal standard for the quantification of endogenous cystathionine in biological samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Cystathionine in Human Plasma
-
Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of unlabeled D,L-Cystathionine into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or QC, add 10 µL of the D,L-Cystathionine-d4 internal standard (IS) working solution (e.g., at 500 ng/mL).
-
Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins. Causality: Acetonitrile is an effective protein precipitating agent and is compatible with reverse-phase chromatography.
-
Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Heated Electrospray Ionization (HESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions. This provides exquisite selectivity.
-
Cystathionine (Analyte): e.g., m/z 223.1 → 134.1
-
Cystathionine-d4 (IS): e.g., m/z 227.1 → 138.1
-
Rationale: The 4 Dalton mass shift is maintained in the fragment ion, ensuring no crosstalk between the analyte and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the (analyte peak area / IS peak area) against the concentration of the unlabeled analyte calibrators.
-
Calculate the concentration of endogenous cystathionine in the unknown samples by interpolating their (analyte area / IS area) ratio from the linear regression of the calibration curve.
-
Self-Validation: The use of a stable, isotopically labeled internal standard corrects for variations in sample extraction, matrix effects, and instrument response. Because the IS is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency, ensuring that the ratio of their signals remains constant regardless of these variables. This is the hallmark of a robust, trustworthy quantitative bioanalytical method.
Conclusion
The Certificate of Analysis for D,L-Cystathionine-d4 is a critical document that underpins the validity of quantitative research. By understanding the orthogonal analytical methods used for its characterization—NMR for structure, HPLC for chemical purity, and HRMS for isotopic enrichment—researchers can have full confidence in their internal standard. This confidence translates directly into the accuracy and reproducibility of their experimental results, enabling deeper insights into the complex roles of the transsulfuration pathway in health and disease.
References
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Li, Q., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link][16]
-
Wikipedia. (n.d.). Transsulfuration pathway. Available at: [Link][4]
-
Gautam, R., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link][19]
-
Koutmos, M., et al. (2007). The role of cystathionine beta-synthase in homocysteine metabolism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link][6]
-
Asimakopoulou, A., et al. (2021). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Biomolecules. Available at: [Link][7]
-
Li, Q., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link][17]
-
ResearchGate. (n.d.). Two metabolic pathways of conversion between methionine and cysteine. Available at: [Link][20]
-
Google Patents. (n.d.). Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. Available at: [21]
-
Zhang, P., et al. (2025). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. Available at: [Link][18]
-
Tanaka, H., et al. (2016). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Taylor & Francis Online. Available at: [Link][13]
-
Advent Chembio Pvt. Ltd. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Available at: [Link][9]
-
Datacor. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Available at: [Link][10]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000033 - L-Cystathionine. Available at: [Link][22]
-
Wang, L., et al. (2019). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. PubMed Central. Available at: [Link][23]
-
National Center for Biotechnology Information. (n.d.). Cystathionine. PubChem Compound Summary for CID 834. Available at: [Link][12]
-
SafetyCulture. (2025). How to Get a Certificate of Analysis (COA). Available at: [Link][24]
-
Fodor, K., et al. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PubMed Central. Available at: [Link][14]
-
Tanaka, H., et al. (2016). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. PubMed. Available at: [Link][25]
-
Potenza, M., & Szabo, C. (2022). Emerging roles of cystathionine β-synthase in various forms of cancer. Redox Biology. Available at: [Link][8]
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An In-depth Technical Guide to D,L-Cystathionine-d4 for Advanced Metabolic Research
This guide provides an in-depth technical overview of D,L-Cystathionine-d4, a deuterated isotopologue of the non-proteinogenic amino acid cystathionine. Designed for researchers, scientists, and professionals in drug development, this document details its molecular characteristics, applications as an internal standard, and its relevance in key metabolic pathways. We will explore the enzymatic mechanisms that govern its biological transformations and provide practical insights for its use in mass spectrometry-based 'omics' research.
Core Molecular Attributes of D,L-Cystathionine-d4
D,L-Cystathionine-d4 is a stable isotope-labeled version of cystathionine, an intermediate in the transsulfuration pathway. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic labeling is crucial for its primary application as an internal standard in quantitative mass spectrometry.
Molecular Formula and Weight
The fundamental properties of D,L-Cystathionine-d4 are summarized in the table below. The incorporation of four deuterium atoms results in a predictable mass shift compared to its unlabeled counterpart, without significantly altering its chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₇D₄H₁₀N₂O₄S | [1] |
| Molecular Weight | 226.28 g/mol | [1] |
| Unlabeled Molecular Formula | C₇H₁₄N₂O₄S | [2][3] |
| Unlabeled Molecular Weight | 222.26 g/mol | [2][3] |
| CAS Number (Labeled) | 146764-57-0 | [1][4] |
| CAS Number (Unlabeled) | 535-34-2 | [1][4] |
D,L-Cystathionine is a mixture of four stereoisomers: L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine[5][6][7][8]. The deuterated form is synthetically produced and serves as a valuable tool in metabolic studies[7].
Molecular Structure
The structure of cystathionine consists of a homocysteine moiety linked to a serine moiety via a thioether bond. In D,L-Cystathionine-d4, the deuterium atoms are typically located on the homocysteine portion of the molecule, specifically at the 3,3,4,4 positions[1][5].
Caption: 2D representation of D,L-Cystathionine-d4.
Application in Quantitative Metabolomics
The primary utility of D,L-Cystathionine-d4 lies in its role as an internal standard for the quantification of endogenous cystathionine levels by mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[5].
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a gold-standard technique for accurate quantification. A known amount of the isotopically labeled standard (D,L-Cystathionine-d4) is spiked into a biological sample. The labeled and unlabeled forms of the analyte are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization. The mass spectrometer, however, can distinguish between them based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, precise quantification can be achieved, correcting for sample loss during processing and variations in instrument response.
Experimental Protocol: Quantification of Cystathionine in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of D,L-Cystathionine-d4 solution (e.g., 1 µg/mL in a suitable solvent).
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex the mixture for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable reversed-phase or HILIC column to achieve chromatographic separation of cystathionine from other metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Define a transition for unlabeled cystathionine (e.g., m/z 223.1 → 134.1).
-
Define a corresponding transition for D,L-Cystathionine-d4 (e.g., m/z 227.1 → 138.1).
-
-
Quantification: Calculate the concentration of endogenous cystathionine based on the peak area ratio of the analyte to the internal standard and a calibration curve.
-
Biochemical Significance: The Transsulfuration Pathway
Cystathionine is a key intermediate in the transsulfuration pathway, which channels sulfur from methionine to cysteine. This pathway is crucial for the synthesis of cysteine, glutathione, and other sulfur-containing compounds. Two key enzymes, cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL), are central to this process. The metabolism of cystathionine is of significant interest in various physiological and pathological states, making its accurate quantification essential.
Cystathionine β-lyase (CBL)
Cystathionine β-lyase (EC 4.4.1.8) catalyzes the β-elimination of L-cystathionine to produce L-homocysteine, pyruvate, and ammonia[9][10]. This pyridoxal-5'-phosphate (PLP)-dependent enzyme is found in bacteria and plants and represents a critical step in methionine biosynthesis in these organisms[10][11][12]. Due to its absence in mammals, CBL is an attractive target for the development of novel antibiotics[10][12].
The catalytic mechanism involves the formation of a Schiff base between the substrate and the PLP cofactor, followed by a series of electronic rearrangements that lead to the cleavage of the Cβ-S bond[11][13].
Caption: Simplified workflow of the Cystathionine β-lyase reaction.
Cystathionine γ-synthase (CGS)
Cystathionine γ-synthase (EC 2.5.1.48) is another PLP-dependent enzyme that catalyzes the synthesis of L-cystathionine from O-succinyl-L-homoserine and L-cysteine[9][14][15]. This enzyme is essential for the de novo biosynthesis of methionine in bacteria and plants[16]. The reaction proceeds through a γ-replacement mechanism[14][15].
The mechanism involves the formation of an external aldimine, followed by α-proton abstraction to form a quinonoid intermediate. Elimination of the succinyl group generates a key intermediate that then undergoes a Michael addition by the thiol group of L-cysteine to form cystathionine[14].
Caption: Key steps in the Cystathionine γ-synthase catalyzed reaction.
Conclusion
D,L-Cystathionine-d4 is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its well-defined molecular characteristics and chemical similarity to its endogenous counterpart make it an ideal internal standard for accurate and precise quantification using isotope dilution mass spectrometry. A thorough understanding of its properties and the biochemical pathways in which it participates is crucial for the design and interpretation of metabolic studies. The enzymatic machinery that governs cystathionine metabolism, particularly the PLP-dependent enzymes cystathionine β-lyase and cystathionine γ-synthase, continues to be an area of active research, with implications for the development of novel therapeutic agents.
References
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Cystathionine gamma-synthase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved from [Link]
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Cystathionine beta-lyase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved from [Link]
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Cystathionine γ-Synthase. (n.d.). Retrieved from [Link]
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Cystathionine beta-lyase. (n.d.). In Wikipedia. Retrieved from [Link]
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L-Cystathionine. (n.d.). DrugFuture. Retrieved from [Link]
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Cystathionine. (n.d.). PubChem. Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Natural Abundance of Cystathionine Isotopes
Foreword
For the researcher, scientist, or drug development professional, the atom is the fundamental unit of intervention. Yet, we often treat atoms as monolithic entities, overlooking the subtle, naturally occurring variations within them: isotopes. The natural isotopic abundance of an element is not merely a physical constant but a dynamic signature, shaped by the very biological processes we seek to understand and modulate. Cystathionine (C₇H₁₄N₂O₄S), a critical intermediate in the transsulfuration pathway, sits at a metabolic crossroads, making its isotopic composition a rich source of information. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of cystathionine's isotopic landscape, the advanced methodologies used to measure it, and its practical applications in metabolic research and pharmaceutical development.
The Centrality of Cystathionine in Sulfur Metabolism
Cystathionine is not a household name among amino acids, as it is not incorporated into proteins. Instead, its significance lies in its transient but essential role as an intermediate. It is biosynthesized from L-homocysteine and L-serine by the enzyme cystathionine β-synthase (CBS) and is subsequently cleaved by cystathionine γ-lyase (CTH) to yield L-cysteine and α-ketobutyrate.[1][2] This two-step process, known as the transsulfuration pathway, is the primary route for the synthesis of the semi-essential amino acid cysteine in mammals.
The pathway's importance is underscored by the severe clinical manifestations of its disruption. Genetic defects in the CBS enzyme lead to homocystinuria, a disorder characterized by the accumulation of homocysteine and severe pathologies including cardiovascular and neurological defects.[3] Conversely, overexpression of CBS is a feature of Down syndrome.[4][5] From a drug development perspective, understanding the flux through this pathway is critical, as cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's master antioxidant.[1] Therefore, the metabolic fate of cystathionine is intrinsically linked to cellular redox homeostasis, detoxification, and overall health.
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Methodological & Application
Application Note: Quantitative Analysis of Cystathionine in Biological Matrices Using D,L-Cystathionine-d4 as an Internal Standard
Abstract: This document provides a comprehensive guide for researchers, clinical scientists, and drug development professionals on the principles and execution of quantitative bioanalysis of cystathionine using a stable isotope-labeled internal standard (SIL-IS), specifically D,L-Cystathionine-d4. We delve into the biochemical significance of cystathionine, the rationale for employing a SIL-IS in mass spectrometry, and present a detailed, field-proven protocol for its application in complex biological matrices like plasma. This guide is structured to provide not just a methodology, but a deep understanding of the causality behind the experimental choices, ensuring robust, accurate, and reproducible results.
The Foundational 'Why': Significance and Analytical Challenges
Biochemical and Clinical Relevance of Cystathionine
Cystathionine is a critical non-proteinogenic amino acid that serves as a key intermediate in the transsulfuration pathway. This metabolic route is responsible for the conversion of homocysteine to cysteine.[1][2] The pathway's integrity, governed by enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL), is crucial for maintaining redox homeostasis through the synthesis of glutathione, and for managing levels of potentially cytotoxic homocysteine.[3][4][5]
Elevated or depleted levels of cystathionine are indicative of metabolic dysregulation and are associated with several clinical conditions. For instance, inborn errors of metabolism, such as CBS deficiency (classical homocystinuria), lead to an accumulation of homocysteine and a marked decrease in cystathionine.[6][7] Conversely, deficiencies in vitamins B6, B12, or folate, which are essential cofactors in related pathways, can lead to elevated plasma cystathionine and are linked to an increased risk of cardiovascular disease.[8] Therefore, the accurate quantification of cystathionine in biological fluids is an indispensable tool for diagnosing and managing metabolic disorders, as well as for broader clinical and pharmaceutical research.[9]
The Imperative for an Internal Standard in LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex samples due to its high sensitivity and selectivity.[10] However, the analytical process is susceptible to variations that can compromise accuracy. These variations arise from multiple sources:
-
Sample Preparation: Inconsistent recovery of the analyte during extraction or protein precipitation.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements.[11][12]
-
Instrumental Variability: Minor fluctuations in injection volume or instrument sensitivity over an analytical run.[13]
To correct for these unavoidable variations, a suitable internal standard (IS) is essential. An ideal IS behaves identically to the analyte throughout the entire analytical workflow.[14][15] Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with a heavy isotope (e.g., ²H or D, ¹³C, ¹⁵N), are considered the pinnacle of internal standards.[16][17] They share virtually identical physicochemical properties with the analyte—ensuring they co-elute chromatographically and experience the same extraction recovery and matrix effects—but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[15]
D,L-Cystathionine-d4 is designed for this purpose, providing a mass shift of +4 Daltons compared to the endogenous analyte, allowing for precise and reliable quantification through the principle of isotope dilution mass spectrometry.[18][19]
The Transsulfuration Pathway: A Visual Overview
The following diagram illustrates the position of cystathionine within the central hub of sulfur-containing amino acid metabolism, linking the methionine cycle to cysteine synthesis.
Caption: The Transsulfuration Pathway.
Protocol: Quantification of Cystathionine in Human Plasma
This protocol outlines a robust method for the determination of cystathionine concentrations in human plasma using D,L-Cystathionine-d4 as an internal standard with LC-MS/MS.
Materials and Reagents
-
Analytes: L-Cystathionine, D,L-Cystathionine-d4 (IS)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water
-
Plasma: Blank human plasma (K2-EDTA anticoagulant recommended) for calibration standards and quality controls (QCs).
-
Labware: Microcentrifuge tubes (1.5 mL), autosampler vials with inserts, precision pipettes.
Preparation of Solutions
Proper preparation of stock, calibration, and QC solutions is paramount for assay accuracy.
| Solution Type | Analyte/IS | Stock Conc. | Diluent | Working Conc. | Final Conc. in Sample |
| Stock Solutions | L-Cystathionine | 1 mg/mL | 0.1 M HCl | - | - |
| D,L-Cystathionine-d4 | 1 mg/mL | 0.1 M HCl | - | - | |
| Working IS | D,L-Cystathionine-d4 | - | 50% Methanol | 1 µg/mL | 100 ng/mL |
| Calibration Standards | L-Cystathionine | - | Blank Plasma | See Note 1 | 5 - 2000 ng/mL |
| Quality Controls | L-Cystathionine | - | Blank Plasma | See Note 1 | 15, 150, 1500 ng/mL |
Note 1: Calibration standards and QCs are prepared by serially diluting the L-Cystathionine stock solution and spiking into blank plasma to achieve the desired concentration range.
Analytical Workflow Diagram
The following diagram provides a high-level overview of the sample processing and analysis workflow.
Caption: Sample Preparation and Analysis Workflow.
Step-by-Step Sample Preparation Protocol
-
Thaw: Thaw plasma samples, calibration standards, and QCs on ice.
-
Aliquot: Pipette 50 µL of each sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the 1 µg/mL D,L-Cystathionine-d4 working solution to every tube (except for "double blank" samples used to check for matrix interference).
-
Vortex: Briefly vortex each tube (approx. 5 seconds).
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps in protein denaturation and promotes positive ionization.
-
Mix & Incubate: Vortex vigorously for 1 minute to ensure complete protein precipitation. Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer approximately 150 µL of the clear supernatant to an autosampler vial with an insert, being careful not to disturb the protein pellet.
-
Analyze: Place the vials in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention for polar amino acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for reversed-phase LC. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with peak shape. |
| Gradient | 2% B to 40% B over 5 min, then wash and re-equilibrate | A shallow gradient is needed to resolve the polar analyte from early-eluting matrix components. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | L-Cystathionine | D,L-Cystathionine-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 223.1 | m/z 227.1 |
| Product Ion (Q3) | m/z 134.1 | m/z 138.1 |
| Collision Energy | Optimized (e.g., 15 eV) | Optimized (e.g., 15 eV) |
| Dwell Time | 100 ms | 100 ms |
Rationale for MRM Transition: The precursor ion [M+H]⁺ for cystathionine is m/z 223.1. The major fragment at m/z 134.1 corresponds to the loss of the homocysteine moiety's carboxyl group and ammonia, leaving the serine portion intact. For the d4-labeled standard, both the precursor and this specific fragment are shifted by 4 Da, as the deuterium atoms are located on the homocysteine part that is lost. This ensures high specificity.
Method Validation and Trustworthiness
A bioanalytical method is only trustworthy if it is properly validated. The use of D,L-Cystathionine-d4 greatly facilitates meeting the stringent validation criteria set by regulatory agencies.
-
Linearity: A calibration curve is generated by plotting the peak area ratio (L-Cystathionine / D,L-Cystathionine-d4) against the nominal concentration of the calibration standards. The relationship should be linear (R² > 0.99) over the desired concentration range.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentrations (low, medium, high) in replicate (n=5) across several days. Accuracy should typically be within ±15% of the nominal value, and precision (CV%) should be ≤15%.
-
Matrix Effect: The matrix effect is quantitatively assessed by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat solution.[11] The IS-normalized matrix factor should be close to 1.0, demonstrating that D,L-Cystathionine-d4 effectively compensates for any ion suppression or enhancement.[10][16]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. While high recovery is desirable, consistency is more critical, as the co-eluting SIL-IS will correct for any variability.
Conclusion
The use of D,L-Cystathionine-d4 as an internal standard provides the analytical robustness required for the accurate and precise quantification of cystathionine in complex biological matrices. By co-eluting and behaving identically to the endogenous analyte during sample preparation and ionization, it effectively normalizes for variability, mitigating matrix effects and ensuring data integrity. The detailed protocol and validation framework presented here offer a self-validating system, empowering researchers to generate high-quality, defensible data critical for advancing our understanding of metabolic diseases and developing novel therapeutic strategies.
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Quantitative Analysis of Cystathionine in Biological Matrices Using D,L-Cystathionine-d4 and LC-MS/MS
Application Note & Protocol
Introduction
Cystathionine is a critical intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism.[1] This pathway is central to sulfur-containing amino acid homeostasis, and disruptions can lead to various pathological conditions.[2] Specifically, cystathionine is formed from homocysteine and serine by the enzyme cystathionine beta-synthase (CBS) and is subsequently cleaved by cystathionine gamma-lyase (CGL) to produce cysteine.[3] Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione.[4][5]
Deficiencies in the enzymes involved in this pathway, particularly CBS, can lead to an accumulation of homocysteine, a condition known as homocystinuria.[6][7] Elevated homocysteine levels are associated with an increased risk of cardiovascular disease, thromboembolism, and neurological disorders.[2][6] Therefore, the accurate quantification of cystathionine in biological samples is of significant clinical and research interest for diagnosing and monitoring metabolic disorders related to the transsulfuration pathway.[8][9]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.[10][11] The principle of stable isotope dilution (SID) mass spectrometry, where a known amount of a stable isotope-labeled analogue of the analyte is used as an internal standard, provides the highest level of analytical accuracy and precision.[12][13][14] D,L-Cystathionine-d4, a deuterated form of cystathionine, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively correcting for matrix effects and variations in instrument response.[15]
This application note provides a comprehensive and robust protocol for the quantitative analysis of cystathionine in biological fluids (e.g., plasma, serum) using D,L-Cystathionine-d4 as an internal standard with LC-MS/MS. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and validated method for cystathionine determination.
The Transsulfuration Pathway
The transsulfuration pathway is a key metabolic route for the interconversion of sulfur-containing amino acids.[16] It plays a vital role in regulating homocysteine levels and synthesizing cysteine.
Caption: Overview of the transsulfuration pathway.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| D,L-Cystathionine | Sigma-Aldrich | ≥98% |
| D,L-Cystathionine-d4 | Toronto Research Chemicals | ≥98% |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade |
| Formic Acid (FA) | Fisher Scientific | LC-MS Grade |
| Ultrapure Water | Milli-Q System | Type 1 |
| Human Plasma (K2EDTA) | BioIVT | Control |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich | ACS Reagent |
Protocol: Quantitative Analysis of Cystathionine
Standard and Internal Standard Preparation
Rationale: Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve and ensuring precise quantification.
-
Cystathionine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of D,L-Cystathionine in 10 mL of ultrapure water.
-
D,L-Cystathionine-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of D,L-Cystathionine-d4 in 1 mL of ultrapure water.
-
Cystathionine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with ultrapure water to create calibration standards with concentrations ranging from 5 ng/mL to 5000 ng/mL.[17]
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with ultrapure water to a final concentration of 1 µg/mL.
Sample Preparation
Rationale: The goal of sample preparation is to efficiently extract the analyte and internal standard from the biological matrix while removing interfering substances like proteins.[18] Protein precipitation with an acid like TCA is a common and effective method.[18]
Caption: Step-by-step sample preparation workflow.
-
Aliquoting: Pipette 50 µL of plasma, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL D,L-Cystathionine-d4 internal standard working solution to each tube.
-
Mixing: Vortex each tube for 10 seconds.
-
Protein Precipitation: Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) in water to each tube.
-
Vortexing: Vortex thoroughly for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
Rationale: The chromatographic and mass spectrometric parameters must be optimized to achieve sensitive and selective detection of cystathionine and its deuterated internal standard. A Hydrophilic Interaction Chromatography (HILIC) column is often suitable for retaining and separating polar compounds like amino acids.[19] Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity in quantitative analysis.[20]
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent with a Turbo V™ ion source
LC Parameters:
| Parameter | Setting |
| Column | Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)[19] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold at 50% B for 1 min, return to 95% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Cystathionine | 223.1 | 134.1 | 15 |
| D,L-Cystathionine-d4 (IS) | 227.1 | 138.1 | 15 |
Data Analysis and Quantification
The quantification of cystathionine is achieved by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte (cystathionine) to the internal standard (D,L-Cystathionine-d4) against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of cystathionine in the unknown samples is then calculated from their measured peak area ratios using this regression equation.
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application.[21] Key validation parameters, as outlined in the FDA's Bioanalytical Method Validation Guidance, include:[22]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on different days.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentrations of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Signal Intensity | - Inefficient ionization- Sample degradation- Contaminated ion source | - Optimize ion source parameters (e.g., temperature, gas flows)[23]- Prepare fresh samples and standards[24]- Clean the ion source and ion optics[25] |
| Poor Peak Shape | - Column degradation- Incompatible sample solvent- Clogged frit or tubing | - Replace the analytical column- Ensure the final sample solvent is compatible with the initial mobile phase- Flush the system and check for blockages[26] |
| High Background Noise | - Contaminated mobile phase or solvents- Leaks in the LC system- Electrical noise | - Use high-purity, LC-MS grade solvents and additives[25]- Check all fittings for leaks[23]- Ensure proper grounding of the instrument |
| Retention Time Shift | - Change in mobile phase composition- Column aging- Fluctuation in column temperature | - Prepare fresh mobile phase- Equilibrate the column thoroughly before analysis- Verify the column oven temperature is stable[24] |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantitative determination of cystathionine in biological matrices using the stable isotope-labeled internal standard D,L-Cystathionine-d4. The use of stable isotope dilution ensures high accuracy and precision, making this method suitable for clinical research, diagnostic applications, and drug development studies focused on disorders of sulfur amino acid metabolism. Adherence to the described protocols and validation guidelines will ensure the generation of high-quality, reproducible data.
References
-
Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Vertex AI Search. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Vertex AI Search. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]
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Fiveable. (n.d.). Cystathionine Definition. Retrieved from [Link]
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Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]
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Vertex AI Search. (n.d.). Cystathionine synthesis in yeast: an alternative pathway for homocysteine biosynthesis. Retrieved from [Link]
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Vertex AI Search. (n.d.). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Transsulfuration pathway. Retrieved from [Link]
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Vertex AI Search. (n.d.). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Retrieved from [Link]
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Wikipedia. (n.d.). Cystathionine beta synthase. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Cystathionine. Retrieved from [Link]
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Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Retrieved from [Link]
-
ResearchGate. (2024, August 12). LC/MS Troubleshooting Guide. Retrieved from [Link]
-
YouTube. (2025, April 18). Homocysteine, Cystathionine, Cysteine, Glutathione in Amino acid Synthesis ; Structure, Function. Retrieved from [Link]
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Beijing Baitai Paike Biotechnology Co., Ltd. (n.d.). LC-MS Amino Acid Analysis. Retrieved from [Link]
-
Vertex AI Search. (n.d.). Cystathionine β-Synthase in Physiology and Cancer - PMC - PubMed Central - NIH. Retrieved from [Link]
-
SCIEX. (n.d.). LC-MS Maintenance and Troubleshooting - Tips and Tricks for New Users. Retrieved from [Link]
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ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Britannica. (2025, December 13). Isotope dilution. Retrieved from [Link]
-
StoryMD. (n.d.). CBS Gene: Cystathionine Beta-Synthase. Retrieved from [Link]
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Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Retrieved from [Link]
-
MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]
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Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]
-
Fiveable. (n.d.). Principles of mass spectrometry. Retrieved from [Link]
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PubMed. (n.d.). The Role and Research Progress of Cystathionine β-Synthase in the Female Reproductive System. Retrieved from [Link]
-
OSTI.GOV. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
Imre Blank's. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved from [Link]
-
PubMed Central. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Retrieved from [Link]
-
MDPI. (n.d.). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Retrieved from [Link]
-
Vertex AI Search. (n.d.). Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. Retrieved from [Link]
-
PubMed. (n.d.). Homocystinuria due to cystathionine beta-synthase deficiency: novel biochemical findings and treatment efficacy. Retrieved from [Link]
-
PubMed Central. (n.d.). Homocystinuria due to cystathionine synthase deficiency: the metabolism of L-methionine. Retrieved from [Link]
-
PubMed. (n.d.). The biosynthesis of cystathionine in patients with homocystinuria. Retrieved from [Link]
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Application Note: Quantitative Analysis of Cystathionine in Human Plasma by Stable Isotope Dilution LC-MS/MS
Introduction: The Significance of Cystathionine Quantification
Cystathionine is a critical intermediate metabolite in the transsulfuration pathway, representing the metabolic bridge between homocysteine and cysteine.[1] This pathway is central to sulfur metabolism, homocysteine clearance, and the synthesis of glutathione, a primary endogenous antioxidant.[2] Consequently, the concentration of cystathionine in biological fluids like plasma provides a valuable window into cellular methylation function, homocysteine metabolism, and the body's response to oxidative stress.[1][3] Elevated levels of cystathionine can indicate a bottleneck in the transsulfuration pathway, often linked to deficiencies in cofactors like vitamin B6, or genetic variations in key enzymes such as cystathionine β-synthase (CBS).[3] Given its role as a potential biomarker for cardiovascular disease, neurological disorders, and certain cancers, the accurate and precise quantification of cystathionine is of paramount importance for researchers, clinicians, and drug development professionals.[4][5]
This application note provides a detailed protocol for the quantitative analysis of cystathionine in human plasma using the gold-standard technique of Stable Isotope Dilution (SID) combined with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers unparalleled specificity, sensitivity, and accuracy, overcoming the limitations of less specific techniques.[6][7] We will detail every aspect of the workflow, from sample preparation to data analysis, and provide expert insights into the causality behind key experimental choices to ensure robust and reliable results.
Scientific Principles
The Role of Cystathionine in the Transsulfuration Pathway
The transsulfuration pathway is the primary route for the irreversible catabolism of homocysteine. The pathway begins with the condensation of homocysteine and serine to form cystathionine, a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS).[2] Cystathionine is then hydrolyzed by another B6-dependent enzyme, cystathionine γ-lyase (CTH), to produce cysteine and α-ketobutyrate.[2] Cysteine can then be used for the synthesis of proteins, taurine, and, most importantly, glutathione (GSH).
Figure 2: Principle of Stable Isotope Dilution Workflow.
Detailed Protocols
Required Materials and Reagents
-
Standards: Cystathionine (analytical grade), Cystathionine-(¹³C₅,¹⁵N)-labeled or similar (as Internal Standard, IS).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic Acid (FA), LC-MS grade.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (for calibration standards and QCs).
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
-
Equipment: Centrifuge capable of >13,000 x g, vortex mixer, analytical balance.
-
Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of cystathionine and the stable isotope-labeled internal standard (IS) into separate volumetric flasks.
-
Dissolve in a small amount of 0.1 M HCl and bring to final volume with ultrapure water to create 1 mg/mL stock solutions. Store at -80°C.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate standard solutions by serially diluting the primary cystathionine stock with 50:50 MeOH:Water. These will be used to spike into plasma to create the calibration curve.
-
-
Internal Standard (IS) Working Solution (e.g., 500 ng/mL):
-
Dilute the primary IS stock solution with 50:50 MeOH:Water to a final concentration that will yield a robust signal in the final sample extract. The optimal concentration should be determined during method development.
-
-
Calibration Standards and Quality Controls (QCs):
-
Spike appropriate volumes of the working standard solutions into blank human plasma to create a calibration curve (e.g., 8-10 non-zero points).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, high) in the same manner using separate stock dilutions.
-
Plasma Sample Preparation Protocol
This protocol utilizes a straightforward protein precipitation method, which is efficient for removing the bulk of interfering proteins from plasma samples. [8][9]
-
Aliquot Samples: Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample. Add 50 µL of plasma to each tube.
-
Add Internal Standard: To every tube (except "double blank" samples used to check for matrix interference), add 10 µL of the IS working solution.
-
Rationale: The IS must be added before the precipitation step to ensure it undergoes the same extraction process as the native analyte. [10]3. Vortex: Briefly vortex each tube for 10-15 seconds to ensure homogeneity.
-
-
Protein Precipitation: Add 200 µL of ice-cold ACN containing 0.1% formic acid to each tube.
-
Rationale: Acetonitrile is an effective solvent for precipitating plasma proteins. [8]The cold temperature enhances precipitation efficiency. Formic acid helps to keep the analytes protonated for positive mode electrospray ionization.
-
-
Vortex Thoroughly: Vortex vigorously for at least 1 minute to ensure complete protein denaturation and precipitation. This step is critical for high and reproducible recovery.
-
Centrifugation: Centrifuge the tubes at ~13,000 x g for 10 minutes at 4°C.
-
Rationale: This step pellets the precipitated proteins, leaving the supernatant containing the analyte and IS. A refrigerated centrifuge prevents potential degradation of thermally labile compounds. [11]7. Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial. Avoid disturbing the protein pellet.
-
-
Dilution (Optional but Recommended): Add 150 µL of ultrapure water with 0.1% formic acid to the vial.
-
Rationale: Diluting the organic-rich supernatant with an aqueous solution improves peak shape and retention on reversed-phase LC columns. [12]9. Analyze: Cap the vials and place them in the autosampler for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. The method must be optimized for the specific instrumentation used. Direct analysis of underivatized amino acids can be challenging due to their polar nature, but modern HILIC or mixed-mode columns often provide sufficient retention and separation. [12][13]
| Parameter | Condition |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Column Temp | 40 °C |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 95% B to 50% B over 5 min, re-equilibrate |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition 1 | Cystathionine: m/z 223.1 → 134.1 |
| MRM Transition 2 | Cystathionine IS: m/z 229.1 → 140.1 (example for ¹³C₅,¹⁵N) |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 50-100 ms |
Data Analysis and Expected Performance
Quantification
The concentration of cystathionine in unknown samples is determined by calculating the peak area ratio of the native analyte to the internal standard. This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve. A linear regression with a 1/x² weighting is typically used for quantification.
Method Performance Characteristics
A properly validated method should meet the following typical criteria:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Calibration Curve | ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | < 15% for QCs (< 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal for QCs (±20% at LLOQ) |
| Lower Limit of Quant. | Signal-to-Noise > 10, with acceptable precision and accuracy |
| Recovery | Consistent and reproducible across the concentration range |
Comprehensive Workflow Diagram
Sources
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- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of D,L-Cystathionine-d4 in Cell Culture
Introduction: Unraveling the Transsulfuration Pathway with Stable Isotope Tracing
The transsulfuration pathway is a critical metabolic route that channels homocysteine, a potentially cytotoxic intermediate of methionine metabolism, towards the synthesis of cysteine. This pathway is pivotal for maintaining cellular redox homeostasis through the production of glutathione, a major antioxidant, and for providing cysteine as a building block for proteins.[1][2] Dysregulation of the transsulfuration pathway has been implicated in various pathological conditions, including cancer.[3]
Stable isotope tracing has emerged as a powerful technique to dynamically visualize and quantify metabolic fluxes through specific pathways.[4] By introducing molecules labeled with heavy, non-radioactive isotopes (e.g., deuterium, 13C, 15N) into cell culture, researchers can track the transformation of these molecules into downstream metabolites using mass spectrometry.[5] This provides a detailed snapshot of cellular metabolism that goes beyond static measurements of metabolite concentrations.
D,L-Cystathionine-d4 is a deuterated form of cystathionine, a key intermediate in the transsulfuration pathway. While it is commonly used as an internal standard for the accurate quantification of endogenous cystathionine by mass spectrometry, its utility extends to serving as a tracer to investigate the metabolic fate of cystathionine in living cells. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of D,L-Cystathionine-d4 in cell culture for metabolic tracing studies.
Biochemical Context: The Role of Cystathionine in Cellular Metabolism
Cystathionine is synthesized from homocysteine and serine in a reaction catalyzed by the enzyme cystathionine β-synthase (CBS).[6] Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CTH, also known as cystathionase) to produce cysteine, α-ketobutyrate, and ammonia.[6][7] This newly synthesized cysteine can then be incorporated into proteins or utilized for the synthesis of glutathione.
By introducing D,L-Cystathionine-d4 into the cell culture medium, we can trace the activity of CTH and the subsequent incorporation of the deuterium-labeled cysteine into the cellular metabolome. This allows for the direct assessment of the transsulfuration pathway's contribution to the cellular cysteine pool.
Experimental Design and Considerations
Objective Definition
Before initiating any experiment, it is crucial to clearly define the research question. Are you aiming to:
-
Quantify the flux through the transsulfuration pathway in a specific cell line?
-
Investigate the impact of a drug candidate on cystathionine metabolism?
-
Compare the transsulfuration activity between different cell types (e.g., cancerous vs. non-cancerous)?
-
Determine the contribution of the transsulfuration pathway to glutathione synthesis under specific conditions (e.g., oxidative stress)?
Cell Line Selection
The expression and activity of the enzymes involved in the transsulfuration pathway (CBS and CTH) can vary significantly between different cell lines. It is advisable to perform preliminary experiments, such as western blotting or enzyme activity assays, to characterize the expression levels of these enzymes in your cell line of interest.
Control Groups
Appropriate control groups are essential for the robust interpretation of results. These should include:
-
Unlabeled Control: Cells grown in standard culture medium without D,L-Cystathionine-d4. This group serves as a baseline for metabolite concentrations and mass spectra.
-
Vehicle Control: If D,L-Cystathionine-d4 is dissolved in a solvent other than the culture medium, a vehicle control group should be included to account for any effects of the solvent on cellular metabolism.
Protocols
Protocol 1: Preparation of D,L-Cystathionine-d4 Stock Solution
D,L-Cystathionine has limited solubility in water. Therefore, careful preparation of a sterile stock solution is critical for its successful application in cell culture.
Materials:
-
D,L-Cystathionine-d4 powder
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or serum-free cell culture medium
-
Sterile 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH) (optional, for pH adjustment)
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes
Procedure:
-
Initial Dissolution:
-
Aseptically weigh the desired amount of D,L-Cystathionine-d4 powder in a sterile conical tube.
-
Add a small volume of sterile DPBS or serum-free medium. D,L-Cystathionine is slightly soluble in water.
-
Vortex the solution vigorously. Gentle warming in a 37°C water bath can aid dissolution.[8]
-
-
pH Adjustment (if necessary):
-
If the powder does not fully dissolve, the pH of the solution can be adjusted. For many amino acids, solubility is increased at a more acidic or basic pH.[9]
-
Add sterile 0.1 M HCl or 0.1 M NaOH dropwise while vortexing until the powder dissolves.
-
Once dissolved, neutralize the solution back to a physiological pH (~7.4) by adding the corresponding acid or base. Monitor the pH using sterile pH strips or a calibrated pH meter with a sterile probe.
-
-
Sterilization and Storage:
-
Once the D,L-Cystathionine-d4 is completely dissolved and the pH is neutralized, bring the solution to the final desired stock concentration with sterile DPBS or serum-free medium.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Cell Culture and Labeling with D,L-Cystathionine-d4
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (consider using dialyzed fetal bovine serum to reduce unlabeled cystathionine)
-
Sterile D,L-Cystathionine-d4 stock solution
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
-
Determining Working Concentration:
-
The optimal working concentration of D,L-Cystathionine-d4 will depend on the specific cell line and experimental goals.
-
For tracing studies, a concentration range of 0.1 mM to 1 mM is a good starting point. A study on astrocytoma cells used concentrations of 0.25, 0.5, and 1 mM of unlabeled cystathionine to observe effects on cell proliferation.[7]
-
It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.
-
-
Cytotoxicity Assessment (Recommended):
-
To ensure that the chosen concentration of D,L-Cystathionine-d4 is not cytotoxic, perform a cell viability assay (e.g., MTT, trypan blue exclusion) after incubating the cells with a range of concentrations for the intended duration of the labeling experiment.
-
-
Labeling:
-
Once the cells have adhered and are in the exponential growth phase, replace the standard culture medium with fresh medium containing the desired final concentration of D,L-Cystathionine-d4.
-
The duration of labeling will depend on the metabolic rate of the cells and the specific downstream metabolites of interest. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal labeling time to observe significant incorporation into downstream metabolites.
-
Protocol 3: Metabolite Extraction
Materials:
-
Pre-chilled 80% methanol (-80°C)
-
Cell scraper
-
Centrifuge capable of reaching -9°C or 4°C
-
Microcentrifuge tubes
Procedure:
-
Medium Removal:
-
Aspirate the culture medium from the culture vessel.
-
-
Cell Washing:
-
Quickly wash the cells with ice-cold DPBS to remove any remaining extracellular metabolites. Aspirate the DPBS completely.
-
-
Metabolite Extraction:
-
Add a sufficient volume of pre-chilled 80% methanol to the culture vessel to cover the cell monolayer.
-
Place the vessel on dry ice or in a -80°C freezer for 15 minutes to quench metabolic activity and precipitate proteins.
-
-
Cell Lysis and Collection:
-
Scrape the cells from the surface of the culture vessel into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.
-
-
Sample Storage:
-
Store the metabolite extracts at -80°C until analysis by LC-MS/MS.
-
Data Acquisition and Analysis
LC-MS/MS Analysis
The analysis of D,L-Cystathionine-d4 and its downstream metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A targeted approach is often employed to specifically look for the expected labeled compounds.
Key Metabolites to Monitor:
-
D,L-Cystathionine-d4: To confirm its uptake by the cells.
-
Cysteine-d4: The direct product of CTH activity on the labeled substrate.
-
Glutathione-d4: To assess the incorporation of labeled cysteine into the glutathione pool.
Table 1: Example Mass Transitions for Targeted LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| D,L-Cystathionine-d4 | 227.1 | [To be determined empirically] |
| Cysteine-d4 | 126.0 | [To be determined empirically] |
| Glutathione-d4 | 312.1 | [To be determined empirically] |
Note: The exact m/z values may vary depending on the ionization mode and the specific adducts formed. These values should be optimized empirically on your mass spectrometer.
Data Analysis Workflow
The following workflow outlines the key steps in analyzing the data from a D,L-Cystathionine-d4 tracing experiment.
-
Peak Integration: Integrate the peak areas for the labeled (heavy) and unlabeled (light) forms of each metabolite of interest.
-
Quantification: Determine the relative abundance of the labeled and unlabeled forms.
-
Fractional Enrichment Calculation: Calculate the percentage of the metabolite pool that is labeled with deuterium. This is a direct measure of the contribution of the traced pathway to the synthesis of that metabolite.
-
Fractional Enrichment (%) = [Peak Area (Heavy) / (Peak Area (Heavy) + Peak Area (Light))] x 100
-
-
Metabolic Flux Analysis: For more advanced analysis, the fractional enrichment data can be used in metabolic flux models to calculate the rate of conversion of cystathionine to cysteine.
Visualization of the Metabolic Pathway
The following diagram illustrates the metabolic fate of D,L-Cystathionine-d4 in the transsulfuration pathway.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or no labeling of downstream metabolites | - Inefficient uptake of D,L-Cystathionine-d4- Low activity of CTH in the chosen cell line- Insufficient labeling time | - Confirm uptake by measuring intracellular D,L-Cystathionine-d4- Assess CTH expression/activity- Perform a time-course experiment to optimize labeling duration |
| High cell death | - Cytotoxicity of D,L-Cystathionine-d4 at the working concentration- pH imbalance of the stock solution | - Perform a dose-response cytotoxicity assay- Ensure the stock solution is at a physiological pH |
| Poor peak shape or signal in LC-MS/MS | - Suboptimal chromatography or mass spectrometry parameters- Degradation of metabolites during extraction or storage | - Optimize LC-MS/MS method for the analytes of interest- Ensure rapid quenching and extraction at low temperatures |
Conclusion
D,L-Cystathionine-d4 is a valuable tool for investigating the dynamics of the transsulfuration pathway in cell culture. By following the protocols and considerations outlined in this application note, researchers can gain detailed insights into cellular cysteine metabolism and its role in health and disease. The ability to directly trace the fate of cystathionine provides a powerful approach to understanding the intricate network of metabolic pathways that govern cellular function.
References
-
Cystathionine pathway-dependent cytotoxicities of diethyl maleate and diamide in rat and human hepatoma-derived cell cultures. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]
-
Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]
-
Cystathionine Promotes the Proliferation of Human Astrocytoma U373 Cells. (n.d.). In Vivo. Retrieved January 21, 2026, from [Link]
-
Transsulfuration pathway. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. (2005). Johns Hopkins Medicine. Retrieved January 21, 2026, from [Link]
-
Stable isotope labeling by amino acids in cell culture. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
-
Stable isotope labeling by amino acids in cell culture. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
Cystathionine-β-Synthase cDNA Transfection Alters the Sensitivity and Metabolism of 1-β-d-Arabinofuranosylcytosine in CCRF-CEM Leukemia Cells in Vitro and in Vivo. (n.d.). AACR Journals. Retrieved January 21, 2026, from [Link]
-
Stable isotope labeling by amino acids in cell culture. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Role of the transsulfuration pathway and of gamma-cystathionase activity in the formation of cysteine and sulfate from methionine in rat hepatocytes. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Cystathionine β-synthase affects organization of cytoskeleton and modulates carcinogenesis in colorectal carcinoma cells. (2023). NCBI. Retrieved January 21, 2026, from [Link]
-
Cystathionine β-Synthase in Physiology and Cancer. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]
-
Folate Cycle /Methionine Cycle/Transsulfuration Pathway Assay. (n.d.). The Metabolomics Innovation Centre. Retrieved January 21, 2026, from [Link]
-
A quantitative metabolomics assay targeting 14 intracellular metabolites associated with the methionine transsulfuration pathway using LC-MS/MS in breast cancer cells. (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
Transsulfuration pathway and glutathione biosynthetic pathway. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. (2012). PubMed. Retrieved January 21, 2026, from [Link]
-
Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]
-
A simple protocol for the production of highly deuterated proteins for biophysical studies. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]
-
Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Supplementary Methods. (n.d.). Aging-US. Retrieved January 21, 2026, from [Link]
-
Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. (n.d.). TMIC Li Node. Retrieved January 21, 2026, from [Link]
-
Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]
-
LC-MS based Metabolomics. (n.d.). DTU Inside. Retrieved January 21, 2026, from [Link]
-
How to dissolve mixture of amino acids at high concentrations? (2016). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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- 9. researchgate.net [researchgate.net]
Topic: Robust Sample Preparation Strategies for the Quantitative Analysis of D,L-Cystathionine by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the sample preparation of D,L-Cystathionine for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present detailed, validated protocols for the extraction of cystathionine from common biological matrices, including plasma, urine, and tissue. The central principle of these methodologies is the use of D,L-Cystathionine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision. The narrative explains the scientific rationale behind each step, from matrix selection to final extract preparation, empowering researchers to adapt and troubleshoot these methods for their specific applications in clinical research and drug development.
Introduction: The Analytical Imperative for Cystathionine
Cystathionine is a critical intermediate in the mammalian "reverse transsulfuration pathway," where it is formed from homocysteine and serine by the enzyme cystathionine β-synthase (CBS)[1][2]. It is subsequently cleaved by cystathionine γ-lyase (CSE) to produce cysteine, a precursor for the vital antioxidant glutathione[1]. The accurate quantification of cystathionine is paramount for studying metabolic disorders such as homocystinuria, a condition resulting from CBS deficiency, and for understanding the broader implications of sulfur amino acid metabolism in health and disease[3][4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its superior sensitivity and specificity[5][6]. However, the accuracy of any LC-MS/MS method is fundamentally dependent on the quality of the sample preparation. Biological matrices are complex mixtures that can interfere with analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal, leading to inaccurate quantification[7].
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is essential. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N)[8]. D,L-Cystathionine-d4 is the ideal internal standard for this application. It co-elutes with the endogenous analyte and experiences identical extraction recovery and matrix effects, thereby providing a reliable basis for accurate quantification[9][10]. This guide details the protocols designed around this core principle.
Metabolic Context: The Transsulfuration Pathway
Understanding the metabolic position of cystathionine is key to appreciating its biological significance. The following pathway illustrates its central role.
Sources
- 1. Cystathionine - Wikipedia [en.wikipedia.org]
- 2. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of D,L-Cystathionine in Human Plasma using D,L-Cystathionine-d4 by Stable Isotope Dilution LC-MS/MS
Abstract
This application note presents a detailed, robust, and highly sensitive method for the quantification of cystathionine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages the principle of stable isotope dilution with D,L-Cystathionine-d4 as an internal standard to ensure the highest level of accuracy and precision, a critical requirement for clinical research and the diagnosis of metabolic disorders. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the clinical significance of cystathionine, a step-by-step analytical protocol, and detailed insights into the causality behind experimental choices.
Introduction: The Clinical Significance of Cystathionine
Cystathionine is a key metabolic intermediate in the transsulfuration pathway, which is responsible for the irreversible catabolism of homocysteine.[1] This pathway, primarily active in the liver, is crucial for regulating homocysteine levels and synthesizing cysteine, a precursor for the vital intracellular antioxidant, glutathione.[2] The formation of cystathionine from homocysteine and serine is catalyzed by the enzyme cystathionine β-synthase (CBS), which requires pyridoxal 5'-phosphate (vitamin B6) as an essential cofactor.[3] Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CGL) to produce cysteine.
Elevated plasma cystathionine levels serve as a sensitive and specific biomarker for a functional bottleneck in the transsulfuration pathway.[1] Its measurement is clinically significant for several reasons:
-
Diagnosis of Inherited Metabolic Disorders: Markedly elevated homocysteine accompanied by abnormal cystathionine levels is a hallmark of classical homocystinuria, an inborn error of metabolism caused by a deficiency in the CBS enzyme.[4][5] Accurate measurement of these metabolites is crucial for diagnosis and monitoring of treatment.
-
Assessment of Vitamin B6 Status: Since CBS is a vitamin B6-dependent enzyme, a deficiency in this vitamin can lead to impaired enzyme activity and a subsequent increase in plasma cystathionine. This makes cystathionine a functional biomarker for assessing vitamin B6 sufficiency.[3]
-
Monitoring Transsulfuration Pathway Flux: In various research and clinical contexts, quantifying cystathionine provides valuable insights into methylation function, homocysteine clearance, and the body's sulfur metabolism and antioxidant capacity.[1]
Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for the accurate quantification of small molecules in complex biological matrices like plasma.[6] By introducing a known quantity of a stable isotope-labeled version of the analyte (in this case, D,L-Cystathionine-d4), SID-MS corrects for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the highest analytical specificity and reliability.[6]
Biochemical Pathway: The Transsulfuration Pathway
The accurate measurement of cystathionine is best understood in the context of its position within the methionine cycle and the transsulfuration pathway. The following diagram illustrates the key metabolic steps.
Caption: The Transsulfuration Pathway for Homocysteine Metabolism.
Experimental Protocol: Quantification of Cystathionine in Plasma
This protocol is designed for a standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Materials and Reagents
| Material/Reagent | Supplier Example | Grade |
| D,L-Cystathionine | Sigma-Aldrich | ≥98% |
| D,L-Cystathionine-d4 (Internal Standard) | Cayman Chemical / Toronto Research Chemicals | ≥98% |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade |
| Formic Acid (FA) | Fisher Scientific | LC-MS Grade |
| Sulfosalicylic Acid (SSA) | Sigma-Aldrich | ACS Reagent |
| Ultrapure Water | Millipore Milli-Q System | 18.2 MΩ·cm |
| Control Human Plasma (K2-EDTA) | SeraCare / BioIVT | --- |
Preparation of Solutions
-
Stock Solution - D,L-Cystathionine (1 mg/mL): Accurately weigh 10 mg of D,L-Cystathionine and dissolve in 10 mL of 0.1 M HCl. Store at -20°C.
-
Stock Solution - D,L-Cystathionine-d4 (IS, 100 µg/mL): Accurately weigh 1 mg of D,L-Cystathionine-d4 and dissolve in 10 mL of 0.1 M HCl. Store at -20°C.
-
Working Internal Standard (IS) Solution (1 µg/mL): Dilute the IS stock solution 1:100 in 50% ACN/50% water. Prepare fresh daily.
-
Protein Precipitation Solution: 10% (w/v) Sulfosalicylic Acid (SSA) in water. Store at 4°C.
Calibration Curve and Quality Control (QC) Sample Preparation
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the D,L-Cystathionine stock solution in a surrogate matrix (e.g., stripped serum or 0.9% saline) to achieve final concentrations ranging from 0.05 µM to 10 µM.
-
Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at three concentration levels: Low (e.g., 0.15 µM), Medium (e.g., 1.5 µM), and High (e.g., 7.5 µM).
Sample Preparation Workflow
The causality behind this workflow is to efficiently remove proteins that interfere with analysis while ensuring the stability and complete extraction of the analyte and internal standard. SSA is a robust protein precipitating agent for amino acids.
Caption: Step-by-step workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
-
Rationale for Column and Mobile Phase Choice: A C18 reversed-phase column is suitable for retaining the moderately polar cystathionine. The use of formic acid in the mobile phase serves to protonate the analyte, which is essential for efficient positive mode electrospray ionization (ESI+). The gradient elution ensures that cystathionine is well-resolved from other endogenous plasma components and elutes as a sharp, symmetrical peak.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| LC System | UHPLC System (e.g., Agilent 1290, Waters Acquity) |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 2% B to 50% B over 5 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
|---|---|
| MS System | Triple Quadrupole MS (e.g., Sciex 6500, Agilent 6495) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 325°C |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 3 below |
Table 3: Multiple Reaction Monitoring (MRM) Transitions Note: The precursor ion ([M+H]⁺) for D,L-Cystathionine is m/z 223.1. For D,L-Cystathionine-d4, the mass increases by 4 Da to m/z 227.1. Fragmentation typically occurs at the thioether bond. Collision energies (CE) and other compound-dependent parameters should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| D,L-Cystathionine | 223.1 | 134.1 | 100 | 15 (Quantifier) |
| 223.1 | 88.1 | 100 | 20 (Qualifier) | |
| D,L-Cystathionine-d4 (IS) | 227.1 | 138.1 | 100 | 15 |
Method Validation and Performance Characteristics
This assay should be fully validated according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance). The following table summarizes expected performance characteristics based on published methods for similar analytes.[7][8]
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity Range | r² > 0.99 | 0.05 - 10 µM |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy ±20%; Precision <20% | 0.05 µM |
| Intra-day Precision (CV%) | <15% (<20% at LLOQ) | <10% |
| Inter-day Precision (CV%) | <15% (<20% at LLOQ) | <12% |
| Accuracy (% Bias) | ±15% (±20% at LLOQ) | Within ±10% |
| Matrix Effect | CV < 15% | Compensated by IS |
| Recovery | Consistent and reproducible | >85% |
| Stability (Freeze-Thaw, Bench-Top) | % Change < 15% | Stable for 3 cycles and 4 hrs at RT |
Conclusion and Self-Validating System
The protocol described in this application note provides a reliable and accurate method for the quantification of D,L-Cystathionine in human plasma. The use of the stable isotope-labeled internal standard, D,L-Cystathionine-d4, is fundamental to the method's robustness, creating a self-validating system for each sample. By calculating the ratio of the analyte to the internal standard, the method inherently corrects for variations in extraction efficiency and matrix-induced ion suppression or enhancement. The inclusion of a qualifier MRM transition for the native analyte adds an extra layer of confidence in peak identification. This high-quality data is essential for the clinical diagnosis and monitoring of homocystinuria, the assessment of vitamin B6 status, and for advancing research into the complex interplay of methylation and transsulfuration pathways in human health and disease.
References
-
Guan, X., Hoffman, B., Dwivedi, C., & Matthees, D. P. (2003). A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 251-261. Available from: [Link]
-
Koal, T., De-Vries, R., O'Flaherty, N., & Klose, J. (2012). Stable Isotope Dilution Mass Spectrometry for Quantitative Proteomics. In Sample Preparation in Biological Mass Spectrometry (pp. 313-334). Springer. Available from: [Link]
-
HealthMatters.io. (n.d.). Cystathionine - Methylation Panel - Lab Results explained. Retrieved from [Link]
-
Kožich, V., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica Chimica Acta, 436, 286-292. Available from: [Link]
-
Jones, B. R., & Peat, A. (2012). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Journal of Chromatography B, 909, 64-70. Available from: [Link]
-
Smith, D. E. C., et al. (2012). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. Journal of Chromatography B, 911, 186-191. Available from: [Link]
-
Midttun, Ø., et al. (2009). Quantitative profiling of biomarkers related to B-vitamin status, tryptophan metabolism and inflammation in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(9), 1371-1379. Available from: [Link]
-
Stabler, S. P. (2017). Homocystinuria Caused by Cystathionine Beta-Synthase Deficiency. In GeneReviews®. University of Washington, Seattle. Available from: [Link]
-
Al-Dirbashi, O. Y., et al. (2022). Plasma cystathionine β-synthase (CBS) activity assay overview and validation controls. Molecular Genetics and Metabolism Reports, 32, 100898. Available from: [Link]
-
Smolin, L. A., & Benevenga, N. J. (1984). Accumulation of homocyst(e)ine in vitamin B-6 deficiency: a model for the study of cystathionine beta-synthase deficiency. The Journal of Nutrition, 114(6), 1031-1040. Available from: [Link]
-
MedLink Neurology. (n.d.). Homocystinuria due to cystathionine beta-synthase deficiency. Retrieved from [Link]
-
Agilent Technologies. (2011). Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Available from: [Link]
-
Waters Corporation. (n.d.). Direct Quantification of Amino Acids in Plasma using LC-MS/MS. Retrieved from [Link]
-
Tsafa, E., et al. (2025). Homocystinuria: Advances in metabolic and molecular therapies targeting homocysteine pathways (Review). International Journal of Molecular Medicine. Available from: [Link]
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- 3. Accumulation of homocyst(e)ine in vitamin B-6 deficiency: a model for the study of cystathionine beta-synthase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cocukmetabolizma.com [cocukmetabolizma.com]
- 5. medlink.com [medlink.com]
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- 8. manuals.plus [manuals.plus]
Application Note & Protocol: The Pivotal Role of D,L-Cystathionine-d4 in Newborn Screening for Homocystinuria
Abstract
Newborn screening (NBS) for inborn errors of metabolism (IEM) is a critical public health initiative. Tandem mass spectrometry (MS/MS) has become the cornerstone of these programs, enabling the rapid and simultaneous quantification of multiple clinically significant metabolites from a single dried blood spot (DBS).[1] For disorders of the methionine cycle, such as classical homocystinuria, the accurate measurement of key intermediates is paramount for early detection and intervention. This document provides a comprehensive guide to the application of D,L-Cystathionine-d4 as a stable isotope-labeled internal standard for the quantification of cystathionine in newborn screening panels. We detail the biochemical rationale, provide a step-by-step analytical protocol, and discuss the importance of this methodology in achieving the high standards of accuracy and reliability required in a clinical screening environment.
Introduction: The Imperative of Early Detection in Homocystinuria
Classical homocystinuria, caused by a deficiency of the enzyme cystathionine β-synthase (CBS), is a rare but serious autosomal recessive disorder.[2][3] If untreated, it leads to a multisystemic disease characterized by intellectual disability, skeletal abnormalities, thromboembolism, and ocular lens dislocation.[3] The prognosis for individuals with homocystinuria is significantly improved with early diagnosis and the initiation of treatment, which typically involves a methionine-restricted diet and supplementation with cofactors like pyridoxine (vitamin B6) and betaine.[4][5]
Modern newborn screening programs utilize tandem mass spectrometry to analyze amino acids and acylcarnitines from dried blood spots.[6][7] While elevated methionine is the primary marker for homocystinuria in many screening panels, its sensitivity and specificity can be limited.[8][9] A more robust diagnostic indicator is the concurrent measurement of cystathionine, which is expected to be low or absent in CBS deficiency.[10] The use of a stable isotope-labeled internal standard is crucial for the accurate quantification of analytes in complex biological matrices like DBS, mitigating ion suppression and variations in extraction efficiency.[11][12] D,L-Cystathionine-d4 serves as the ideal internal standard for this purpose due to its chemical similarity to the endogenous analyte and its distinct mass-to-charge ratio.
The Biochemical Rationale: Cystathionine's Role in the Methionine Cycle
Cystathionine is a critical intermediate in the transsulfuration pathway, which converts homocysteine to cysteine.[13][14] This pathway is essential for regulating homocysteine levels and for the synthesis of cysteine, a precursor for the antioxidant glutathione.[15][16]
In classical homocystinuria, the enzymatic defect in CBS blocks the condensation of homocysteine and serine to form cystathionine.[15][17] This leads to a build-up of homocysteine and its precursor, methionine, in the blood, and a concomitant decrease in cystathionine levels.[10] Therefore, a low cystathionine concentration is a highly specific marker for CBS deficiency.
Figure 1: Simplified diagram of the methionine cycle and the transsulfuration pathway, highlighting the metabolic block in classical homocystinuria (HCU) due to cystathionine β-synthase (CBS) deficiency.
Detailed Analytical Protocol
This protocol outlines a method for the quantitative analysis of cystathionine in dried blood spots using LC-MS/MS with D,L-Cystathionine-d4 as an internal standard. Laboratories should validate this protocol according to their specific instrumentation and regulatory requirements, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[18][19][20]
3.1. Materials and Reagents
-
Calibrators and Controls: Dried blood spot calibrators and quality control materials with known concentrations of cystathionine. These can be prepared in-house or obtained from commercial suppliers like the CDC's Newborn Screening Quality Assurance Program (NSQAP).[21]
-
Internal Standard: D,L-Cystathionine-d4.
-
Solvents: HPLC-grade methanol, acetonitrile, and water. LC-MS grade formic acid.
-
Equipment: 3 mm DBS puncher, 96-well microtiter plates, plate shaker, centrifuge with a plate rotor, and a validated LC-MS/MS system.
3.2. Preparation of Solutions
-
Extraction Solvent with Internal Standard: Prepare a solution of methanol:water (e.g., 80:20 v/v) containing 0.1% formic acid and the optimized concentration of D,L-Cystathionine-d4. The optimal concentration should provide a robust signal without causing detector saturation.
3.3. Sample Preparation Workflow
-
Punch a 3 mm disc from each DBS (calibrators, controls, and patient samples) into a 96-well plate.
-
Add 100 µL of the extraction solvent containing the D,L-Cystathionine-d4 internal standard to each well.[12]
-
Seal the plate and agitate on a plate shaker for 30-45 minutes at room temperature to ensure efficient extraction.
-
Centrifuge the plate at approximately 3000 x g for 10 minutes to pellet the paper disc and any precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for injection into the LC-MS/MS system.
Figure 2: Step-by-step workflow for the extraction of cystathionine from dried blood spots.
3.4. LC-MS/MS Parameters The following are typical starting parameters that must be optimized for the specific instrument in use.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Example LC-MS/MS Conditions
3.5. MRM Transitions The specific mass transitions for cystathionine and its deuterated internal standard are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cystathionine | 223.1 | 134.1 |
| D,L-Cystathionine-d4 | 227.1 | 138.1 |
Table 2: Example MRM Transitions for Cystathionine and D,L-Cystathionine-d4
3.6. Data Analysis and Interpretation
-
The instrument software integrates the peak areas for the analyte and the internal standard.
-
A ratio of the analyte peak area to the internal standard peak area is calculated for each sample.
-
A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of cystathionine in patient and quality control samples is determined from this calibration curve.
-
Results are compared against established cut-off values.[22] Low or undetectable cystathionine, particularly in the presence of elevated methionine, is a strong indicator of CBS deficiency and warrants immediate follow-up and confirmatory testing.[4]
Conclusion: Ensuring Accuracy in a High-Throughput Environment
The integration of D,L-Cystathionine-d4 into newborn screening panels for homocystinuria represents a significant advancement in the reliable detection of this disorder. By providing a robust method for the accurate quantification of cystathionine, this internal standard helps to overcome the inherent variability of DBS analysis and the limitations of relying solely on methionine as a primary marker. This approach enhances the specificity of the screening assay, reduces the potential for false negatives, and ultimately supports the fundamental goal of newborn screening: the early identification and treatment of infants with life-threatening metabolic disorders.[23]
References
- ARCHIMEDlife. (2017, July 25). Now published: A consensus guideline for newborn screening by mass spectrometry.
- American Academy of Pediatrics. (2001, August 1). Newborn Screening by Tandem Mass Spectrometry. NeoReviews.
- Centers for Disease Control and Prevention. (2001, April 13). Using Tandem Mass Spectrometry for Metabolic Disease Screening Among Newborns. MMWR.
- ResearchGate. (n.d.).
- Clinical and Laboratory Standards Institute. (2017, May 26). NBS04 | Newborn Screening by Tandem Mass Spectrometry.
- ANSI Webstore. (n.d.). Newborn Screening by Tandem Mass Spectrometry.
- ANSI Webstore. (n.d.). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline.
- YouTube. (2025, April 18). Homocysteine, Cystathionine, Cysteine, Glutathione in Amino acid Synthesis ; Structure, Function.
- ANSI Webstore. (n.d.). CLSI I/LA32-A - Newborn Screening by Tandem Mass Spectrometry.
- Creative Proteomics. (2024, June 17).
- National Institutes of Health. (n.d.). Cystathionine β-Synthase in Physiology and Cancer - PMC.
- Centers for Disease Control and Prevention. (2001, April 13). Using Tandem Mass Spectrometry for Metabolic Disease Screening Among Newborns.
- National Institutes of Health. (2025, July 28). Cystathionine γ-lyase downregulation promotes liver injury and necroptosis through reprogramming of methionine cycle - PMC.
- MDPI. (2022, November 28).
- ResearchGate. (2025, August 6).
- National Institutes of Health. (2021, December 16).
- SpringerLink. (n.d.).
- NewSTEPs. (n.d.).
- Baby's First Test. (n.d.).
- HRSA. (n.d.). Homocystinuria | Newborn Screening.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Early Development of Newborn Screening for HCU and Current Challenges.
- Utah Department of Health and Human Services. (n.d.). Homocystinuria | DHHS Newborn Screening Program.
- Medical Device Network. (2023, March 16). US CDC researchers develop test to screen HCU in newborns.
- National Institutes of Health. (n.d.). Newborn screening for homocystinuria - PMC.
- National Institutes of Health. (n.d.).
- PubMed. (2015, October 1). Newborn screening for homocystinuria.
- MDPI. (n.d.). Use of Dried Blood Spot Specimens to Monitor Patients with Inherited Metabolic Disorders.
- Cigna. (2026, January 1).
- NSQAP Participant Portal. (2023, June 23). Newborn Screening Quality Assurance Program 2023 Quality Control Report.
- National Institutes of Health. (2022, April 7). Cut-off values in newborn screening for inborn errors of metabolism in Saudi Arabia.
- Semantic Scholar. (2023, February 17). Cystathionine Beta-Synthase Deficiency: Three Consecutive Cases Detected in 40 Days by Newborn Screening in Emilia Romagna (Ital.
- U.S. Food & Drug Administration. (n.d.). 510(k)
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- 6. Using Tandem Mass Spectrometry for Metabolic Disease Screening Among Newborns [medbox.iiab.me]
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Troubleshooting & Optimization
optimizing mass spectrometry parameters for D,L-Cystathionine-d4
An authoritative guide for researchers, scientists, and drug development professionals on the optimization of mass spectrometry parameters for D,L-Cystathionine-d4.
Technical Support Center: D,L-Cystathionine-d4
Introduction
Welcome to the technical support guide for the analysis of D,L-Cystathionine-d4. As a deuterated stable isotope-labeled internal standard, D,L-Cystathionine-d4 is critical for the accurate quantification of its endogenous, unlabeled counterpart in complex biological matrices.[1][2][] Achieving high sensitivity, specificity, and reproducibility in LC-MS/MS analysis hinges on the meticulous optimization of mass spectrometer parameters.
This guide is structured to function as a dedicated support center, moving from foundational concepts to advanced troubleshooting. Authored from the perspective of a Senior Application Scientist, it explains not just the "how" but the "why" behind each experimental step, ensuring a deep, functional understanding of the optimization process.
Part 1: Foundational Concepts & Initial Parameter Setup
Before beginning any optimization, a solid theoretical foundation is necessary. This section addresses the initial decisions you'll make when developing a new method for D,L-Cystathionine-d4.
Q1: How do I determine the correct precursor ion for D,L-Cystathionine-d4?
A1: The precursor ion, or parent ion, is the ionized form of the intact molecule before it undergoes fragmentation. For D,L-Cystathionine-d4 (Molecular Weight: 226.28), the most common and efficient ionization method is Electrospray Ionization (ESI).[4][5]
-
Scientific Rationale: ESI is a soft ionization technique ideal for polar molecules like amino acids, minimizing in-source fragmentation and maximizing the signal of the intact molecular ion.[6] In typical reversed-phase or HILIC chromatography with acidic mobile phases (e.g., containing formic acid), ESI will operate in positive ion mode. The basic amine groups on cystathionine will readily accept a proton.
-
Step-by-Step Protocol:
-
Calculate the Mass: The unlabeled molecular weight is 222.28 g/mol . With four deuterium atoms replacing four hydrogen atoms, the mass increases by approximately 4 Da. The exact monoisotopic mass of D,L-Cystathionine-d4 is 226.0938 g/mol .
-
Predict the Adduct: In positive mode ESI, the most likely adduct is a proton ([H]+). Therefore, you are looking for the [M+H]+ ion.
-
Calculate m/z: The mass-to-charge ratio (m/z) for the precursor ion will be (226.0938 + 1.0078) / 1 = 227.1016 .
-
Experimental Verification: Prepare a standard solution of D,L-Cystathionine-d4 and infuse it directly into the mass spectrometer. Perform a full scan (MS1) experiment to confirm that m/z 227.1 is the most abundant high-mass ion.
-
Q2: What are the expected product ions (fragments) for D,L-Cystathionine-d4, and how do I select the best ones for Multiple Reaction Monitoring (MRM)?
A2: Product ions, or daughter ions, are the result of fragmenting the precursor ion in the collision cell.[7][8] The selection of stable, high-intensity product ions is the most critical step for building a sensitive and specific MRM assay.
-
Scientific Rationale: Collision-Induced Dissociation (CID) imparts energy into the precursor ion, causing it to break at its weakest chemical bonds.[9] For cystathionine, the thioether bond (C-S-C) and the bonds adjacent to the carboxyl and amino groups are likely fragmentation points. The goal is to find fragments that are unique and produce a strong signal.
-
Predicted Fragmentation Pathways:
-
Cleavage at the Thioether Bond: This is often a dominant fragmentation pathway. Cleavage can result in fragments corresponding to the deuterated homocysteine portion or the serine portion of the molecule.
-
Neutral Losses: The loss of small, stable neutral molecules is very common. For amino acids, this includes the loss of a water molecule (H₂O, ~18 Da) or the formic acid group (HCOOH, ~46 Da) from the carboxylic acid moiety.
-
-
Workflow for Product Ion Selection:
-
Direct Infusion & Product Ion Scan: Infuse the D,L-Cystathionine-d4 standard solution into the mass spectrometer. Set the instrument to perform a Product Ion Scan (or MS/MS scan) on the precursor ion (m/z 227.1).
-
Acquire Spectra: Acquire product ion spectra across a range of Collision Energy (CE) values (e.g., from 10 to 40 eV). Different fragments may be favored at different energies.[10]
-
Identify Intense & Stable Ions: Examine the resulting spectra to identify the most intense and consistently appearing product ions. For D,L-Cystathionine-d4, you will likely observe major fragments around m/z 136 (corresponding to the loss of the deuterated homocysteine backbone) and m/z 90 .
-
MRM Selection: Choose at least two of the most intense product ions for your MRM method. Using a primary "quantifier" ion and a secondary "qualifier" ion increases the confidence and specificity of the assay.
-
Part 2: Systematic Parameter Optimization Workflow
Optimization is an iterative process. The following Q&A guide provides a systematic workflow to maximize the instrument response for D,L-Cystathionine-d4.
Q3: What is the most effective way to optimize the Collision Energy (CE) for my selected MRM transitions?
A3: Collision energy is arguably the most critical parameter for MRM sensitivity.[11][12] Each precursor-to-product ion transition has a unique optimal CE that yields the maximum fragment intensity. Using a generic or predicted CE value is a good starting point, but empirical optimization is essential for maximizing performance.[12][13]
-
Scientific Rationale: The amount of kinetic energy transferred during collisions determines the fragmentation pattern. Too little energy results in inefficient fragmentation and a weak product ion signal. Too much energy can cause the precursor to shatter into many small, low-mass fragments or cause the desired product ion to fragment further, again reducing its specific signal.
-
Experimental Protocol: Collision Energy Optimization
-
Prepare Standard: Use a pure standard of D,L-Cystathionine-d4 infused directly into the mass spectrometer via a syringe pump. This provides a stable and continuous signal, removing chromatographic variability.
-
Set Up MRM Transitions: In your instrument control software, create an experiment with the MRM transitions you selected in Part 1 (e.g., 227.1 → 136 and 227.1 → 90).
-
Perform a CE Ramp: For each transition, set the instrument to acquire data while ramping the CE value across a relevant range. A typical range would be from 5 eV to 50 eV in 1 or 2 eV steps.
-
Plot and Determine Optimum: Plot the resulting product ion intensity as a function of the collision energy for each transition. The peak of this curve represents the optimal CE value. Select this value for your final analytical method.
-
Q4: Beyond Collision Energy, which ESI source parameters should I optimize?
A4: Optimizing the ESI source parameters ensures the analyte is efficiently converted from a liquid phase to gas-phase ions and transferred into the mass spectrometer.[6] Key parameters include spray voltage, gas temperatures, and gas flow rates.
-
Scientific Rationale:
-
Spray Voltage (Capillary Voltage): This potential is applied to the ESI needle to create a fine spray of charged droplets. The optimal voltage produces a stable spray without causing electrical discharge (arcing).
-
Gas Temperature (Drying Gas): Heated gas (usually nitrogen) aids in the desolvation of the charged droplets, releasing the gas-phase ions. The temperature must be high enough to evaporate the solvent but not so high that it causes thermal degradation of the analyte.
-
Gas Flow (Nebulizer and Drying Gas): The nebulizing gas helps form the initial spray, while the drying gas flow sweeps away the solvent vapor. Optimal flows depend on the liquid chromatography flow rate and solvent composition.
-
-
Optimization Strategy (Design of Experiments - DoE): A Design of Experiments (DoE) approach is the most systematic way to optimize multiple interacting source parameters.[14] However, a simpler one-factor-at-a-time (OFAT) approach can also be effective.
-
Establish a Baseline: Start with the instrument manufacturer's recommended default settings.
-
Infuse the Standard: Begin infusing the D,L-Cystathionine-d4 standard.
-
Optimize Sequentially: While monitoring the MRM signal intensity, adjust one parameter at a time (e.g., first spray voltage, then gas temperature, then gas flows) until the maximum stable signal is achieved.
-
Verify Robustness: Once optimal values are found, check that small variations in these parameters do not cause a dramatic loss of signal, ensuring the method is robust.
-
Part 3: Troubleshooting Common Issues
Even with a well-optimized method, problems can arise. This section addresses specific issues you may encounter during your experiments.
Q5: My signal intensity for D,L-Cystathionine-d4 is very low or non-existent. What should I check?
A5: Low signal intensity is a common problem with multiple potential causes.[15] A logical, step-by-step diagnostic process is the key to identifying the root cause.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
-
Causality Explained:
-
ESI Source (Physical): The most common failure point is the physical generation of the spray. A clog in the needle or tubing will prevent the analyte from reaching the detector.[16]
-
Mass Spectrometer (Method): Incorrect m/z values for the precursor or product ions in the method is a simple but easily overlooked error. The instrument will be filtering for the wrong masses, resulting in no signal.
-
Liquid Chromatography (Delivery): Issues with the LC system, such as a leak, pump failure, or incorrect mobile phase, can prevent the analyte from being delivered to the MS at the expected time.
-
Sample (Chemical): Degradation of the standard, errors in dilution, or use of the wrong compound will naturally lead to a weak or absent signal.
-
Q6: I'm observing significant matrix effects (ion suppression or enhancement) when analyzing biological samples. How can I mitigate this?
A6: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) interfere with the ionization of the target analyte.[17] This is a major challenge in quantitative bioanalysis.[18][19]
-
Scientific Rationale: Co-eluting species can compete with the analyte for ionization, alter the surface tension of ESI droplets, or change the local chemical environment, leading to either a suppressed or enhanced signal compared to a clean standard.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The most effective strategy is to chromatographically separate the D,L-Cystathionine-d4 from the interfering compounds. Try modifying the gradient, changing the mobile phase, or using a different column chemistry (e.g., HILIC is often excellent for polar molecules like amino acids).[20]
-
Optimize Sample Preparation: Use a more rigorous sample preparation technique to remove interfering matrix components. This could include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective. Diluting the sample reduces the concentration of matrix components, thereby lessening their impact.
-
Leverage the Internal Standard: This is precisely why stable isotope-labeled internal standards are used. D,L-Cystathionine-d4 is chemically identical to endogenous cystathionine and will experience nearly the same matrix effects. By calculating the ratio of the analyte to the internal standard, the variability caused by ion suppression or enhancement is largely cancelled out.[21]
-
Part 4: Frequently Asked Questions (FAQs)
Q7: Why is it important to use D,L-Cystathionine-d4 as an internal standard instead of a different, structurally similar molecule?
A7: The ideal internal standard co-elutes and behaves identically to the analyte during extraction, chromatography, and ionization.[22] A stable isotope-labeled (SIL) version of the analyte is the gold standard because it is chemically identical to its unlabeled counterpart. Its slightly higher mass allows it to be distinguished by the mass spectrometer, but its behavior in the preceding steps is virtually indistinguishable, providing the most accurate correction for sample loss and matrix effects.[21]
Q8: Will the deuterium labels on D,L-Cystathionine-d4 affect its fragmentation pattern compared to the unlabeled compound?
A8: The fragmentation pattern will be fundamentally the same, but the mass-to-charge (m/z) ratio of any fragment containing one or more deuterium atoms will be shifted to a higher mass. This is a key principle. When setting up the MRM method for your unlabeled analyte (cystathionine), you must use its corresponding precursor and product ion masses, not those of the deuterated standard. The deuterium atoms do not typically alter which bonds are cleaved.
Appendices
Appendix A: Recommended Starting MS Parameters
This table provides a validated starting point for your method development. Final optimized values will be instrument-dependent.
| Parameter | D,L-Cystathionine-d4 (IS) | Cystathionine (Analyte) | Rationale |
| Ionization Mode | Positive ESI | Positive ESI | Amino groups readily protonate. |
| Precursor Ion [M+H]+ | m/z 227.1 | m/z 223.1 | Protonated molecular ion. |
| Quantifier Transition | 227.1 → 136.1 | 223.1 → 134.1 | High intensity, stable fragment. |
| Qualifier Transition | 227.1 → 90.0 | 223.1 → 88.0 | Secondary fragment for confirmation. |
| Collision Energy (CE) | ~15-25 eV | ~15-25 eV | Must be empirically optimized. |
| Dwell Time | 50-100 ms | 50-100 ms | Balances scan speed and signal intensity. |
Appendix B: Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation of the D,L-Cystathionine-d4 precursor ion.
Caption: Proposed CID fragmentation of protonated D,L-Cystathionine-d4.
References
-
Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. PubMed Central. Available at: [Link]
-
Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. PubMed Central. Available at: [Link]
-
Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. MDPI. Available at: [Link]
-
Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. ResearchGate. Available at: [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]
-
Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. ACS Publications. Available at: [Link]
-
A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. PubMed. Available at: [Link]
-
Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. Orphanet Journal of Rare Diseases. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PubMed Central. Available at: [Link]
-
Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. Available at: [Link]
-
Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. PubMed. Available at: [Link]
-
DO-MS: Data-Driven Optimization of Mass Spectrometry Methods. PubMed Central. Available at: [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. PubMed Central. Available at: [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. Available at: [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Available at: [Link]
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Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Taylor & Francis Online. Available at: [Link]
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Skyline Collision Energy Optimization. Skyline. Available at: [Link]
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Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer. PubMed. Available at: [Link]
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Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]
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Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
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13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link]
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The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]
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Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc. Available at: [Link]
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Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. University of Groningen. Available at: [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. ResearchGate. Available at: [Link]
-
Rapid LC-MS-MS analysis of free amino acids in extracellular matrix. SCIEX. Available at: [Link]
-
Product ion spectrum for [M + H] + of compound 7 and its predicted fragmentation. ResearchGate. Available at: [Link]
-
Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. Available at: [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. ACS Publications. Available at: [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
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Technical Support Center: D,L-Cystathionine-d4 Stability in Biological Samples
Welcome to the technical support guide for D,L-Cystathionine-d4. As a deuterated stable isotope-labeled internal standard (SIL-IS), its proper use is critical for achieving accurate and reliable quantification of endogenous cystathionine in complex biological matrices. This guide is designed for researchers, clinical scientists, and drug development professionals to navigate the nuances of D,L-Cystathionine-d4 stability, providing in-depth FAQs, troubleshooting protocols, and validation experiments to ensure the integrity of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is D,L-Cystathionine-d4 and why is its stability so critical?
D,L-Cystathionine-d4 is a synthetic form of cystathionine where four hydrogen atoms have been replaced with deuterium. It is used as an internal standard in mass spectrometry-based assays, such as LC-MS/MS.[1][2] An ideal internal standard is added at a known concentration to all samples and calibrators. It should behave identically to the endogenous analyte (cystathionine) during sample extraction, processing, and analysis.[1][3] Any degradation of the D,L-Cystathionine-d4 that does not equally affect the native analyte will lead to an inaccurate analyte/internal standard response ratio, compromising the precision and accuracy of the final concentration measurement.[4][5] Therefore, ensuring its stability from the moment of spiking into the sample until analysis is paramount for data reliability.[6]
Q2: What are the primary factors that can compromise the stability of D,L-Cystathionine-d4 in biological samples?
The stability of D,L-Cystathionine-d4, like its endogenous counterpart, is influenced by several factors within a biological matrix:
-
Enzymatic Degradation: Biological samples, particularly plasma, serum, and tissues, contain active enzymes.[7] Cystathionine is an intermediate in the transsulfuration pathway and is metabolized by enzymes like cystathionine gamma-lyase (CTH).[8][9][10] Residual enzymatic activity after sample collection can degrade both the analyte and the internal standard.
-
Temperature: Elevated temperatures accelerate chemical and enzymatic degradation.[11] Storing samples at room temperature (bench-top) for extended periods can lead to significant changes in amino acid concentrations.[12] Conversely, repeated freeze-thaw cycles can cause sample degradation and should be minimized.[7][12][13]
-
pH: Extreme pH values can lead to chemical degradation of amino acids. While biological samples are typically well-buffered, sample processing steps involving strong acids or bases can impact stability if not properly controlled.
-
Oxidation: As a sulfur-containing amino acid, cystathionine can be susceptible to oxidation, especially during long-term storage or if exposed to oxidizing agents.
-
Matrix Components: The overall composition of the sample (e.g., plasma, urine) can influence stability. The presence of other metabolites, drugs, or contaminants can sometimes interfere with the analyte or internal standard.[5]
Q3: What are the recommended storage conditions for stock solutions and biological samples spiked with D,L-Cystathionine-d4?
Adherence to proper storage conditions is a cornerstone of reliable bioanalysis. The goal is to halt biological activity and slow chemical degradation.
| Sample Type | Short-Term Storage | Long-Term Storage | Key Considerations & Rationale |
| Stock/Working Solutions | 2-8°C (up to 1 week) | -20°C or -80°C | Prepare in a non-aqueous solvent like methanol or ethanol if possible to prevent microbial growth and hydrolysis. Protect from light. |
| Spiked Plasma/Serum | 2-8°C (up to 4 hours) | -80°C | Immediate processing is ideal. If delayed, chilling slows enzymatic activity.[14] For long-term storage, -80°C is the standard for preserving metabolite integrity.[13] Avoid repeated freeze-thaw cycles by aliquoting samples.[7][13] |
| Spiked Urine | 2-8°C (up to 24 hours) | -80°C | Urine is generally less enzymatically active than plasma but can be subject to microbial degradation.[11] Centrifugation to remove cellular debris and prompt freezing are recommended.[14][15] |
These are general recommendations. Stability must be empirically determined for your specific matrix and conditions as part of method validation.[16][17]
Q4: I'm observing high variability in my internal standard signal. What should I investigate?
High variability in the D,L-Cystathionine-d4 signal across a batch is a red flag.[3][4] It suggests that the internal standard is not effectively correcting for analytical inconsistencies.
Caption: Experimental workflow for assessing freeze-thaw stability.
Methodology:
-
Prepare at least two levels of Quality Control (QC) samples by spiking D,L-Cystathionine-d4 into a pooled blank matrix (Low QC and High QC).
-
Aliquot these QCs into separate tubes for each freeze-thaw cycle to be tested (typically 3-5 cycles).
-
Cycle 1: Freeze all QC aliquots at -80°C for at least 12 hours. Then, thaw them completely at room temperature.
-
Subsequent Cycles: Once thawed, refreeze the samples designated for further cycles at -80°C. Repeat the process for the desired number of cycles.
-
Analysis: After the final cycle, process and analyze all stability QCs along with a set of freshly prepared (not frozen) comparison QCs.
-
Evaluation: The mean calculated concentration for each cycle should be within ±15% of the nominal value. [18]
Protocol 3: Bench-Top (Short-Term) Stability in Biological Matrix
Objective: To determine if D,L-Cystathionine-d4 is stable in the biological matrix for the duration of time samples are expected to be at room temperature during processing.
Methodology:
-
Prepare Low QC and High QC samples in the biological matrix.
-
Place the QC samples on the laboratory bench at room temperature.
-
Time Points: At specified intervals that mimic your process (e.g., 0, 2, 4, 8 hours), take aliquots for immediate processing and analysis.
-
Analysis: Analyze the samples and compare them against freshly prepared QCs.
-
Evaluation: The mean calculated concentration should remain within ±15% of the nominal value for the maximum time you expect samples to be left out.
By rigorously following these guidelines and performing the necessary validation experiments, you can ensure the stability of D,L-Cystathionine-d4 in your assays, leading to high-quality, reliable, and defensible bioanalytical results.
References
-
González-Domínguez, R., González-Domínguez, Á., Sayago, A., & Fernández-Recamales, Á. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 229. [Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]
-
Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. [Link]
-
van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 511-518. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Islam, R., & Akhter, M. S. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Bioanalysis, 12(20), 1461-1465. [Link]
-
U.S. Food and Drug Administration (FDA). (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
-
Small Molecule Pathway Database (SMPDB). (2013). Homocysteine Degradation. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Wikipedia. (n.d.). Cystathionine. [Link]
-
Yuan, L., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 467-476. [Link]
-
Wikipedia. (n.d.). Transsulfuration pathway. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
ResearchGate. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. [Link]
-
Pan, M., et al. (2021). Cystathionine β-Synthase in Physiology and Cancer. Cancers, 13(21), 5553. [Link]
-
Koutmos, M., et al. (2021). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Biomolecules, 11(3), 449. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
-
Li, W., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 154-161. [Link]
-
Sisu@UT. (n.d.). 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
Liu, A., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PeerJ, 8, e8450. [Link]
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preventing isotopic exchange of D,L-Cystathionine-d4
Welcome to the technical support center for D,L-Cystathionine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing isotopic exchange and ensuring the integrity of your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Understanding Isotopic Exchange in D,L-Cystathionine-d4
D,L-Cystathionine-d4 is a stable isotope-labeled compound used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2] The deuterium atoms are located on the carbon atoms at positions 3 and 4. While carbon-deuterium (C-D) bonds are generally more stable than carbon-hydrogen (C-H) bonds, the potential for hydrogen-deuterium (H-D) exchange still exists, which can compromise the isotopic purity of the compound and the accuracy of your results.[3][4]
Isotopic exchange is a chemical reaction where a deuterium atom is replaced by a hydrogen atom from the surrounding environment, a process also known as back-exchange.[5][6] This can be influenced by several factors, including:
-
Solvent: Protic solvents (e.g., water, methanol) are sources of exchangeable protons.[5][7]
-
pH: Both acidic and basic conditions can catalyze H-D exchange.[5][6]
-
Temperature: Higher temperatures can increase the rate of exchange.[8]
-
Molecular Location: The position of the deuterium label within the molecule affects its stability.[6][9]
The following sections provide practical advice to minimize isotopic exchange and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isotopic exchange with D,L-Cystathionine-d4?
A1: The most common cause of isotopic exchange is exposure to protic solvents, such as water or alcohols, which contain readily exchangeable protons.[5][7] Handling the compound in a non-inert atmosphere can also lead to exchange with atmospheric moisture.[3][7]
Q2: Are the deuterium labels on D,L-Cystathionine-d4 stable?
A2: The deuterium atoms at the 3,3,4,4-positions of D,L-Cystathionine are on carbon atoms and are generally stable. However, hydrogens on carbons adjacent to heteroatoms (like the sulfur and nitrogen in cystathionine) can be susceptible to exchange under certain conditions, particularly at non-neutral pH.[9][10] It is crucial to maintain controlled experimental conditions to prevent this.
Q3: How should I store D,L-Cystathionine-d4 to maintain its isotopic purity?
A3: D,L-Cystathionine-d4 should be stored at -20°C in a tightly sealed container to protect it from moisture.[2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][7]
Q4: Can I dissolve D,L-Cystathionine-d4 in water or methanol?
A4: While D,L-Cystathionine-d4 is slightly soluble in water, this should be done with caution and ideally just before use to minimize the risk of back-exchange.[2] If possible, use deuterated solvents for dissolution. If aqueous solutions are necessary, keep them at a low temperature and a neutral pH. The minimum exchange rate for amide hydrogens in proteins, a related scenario, occurs around pH 2.6.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity in Mass Spectrometry Analysis | Isotopic exchange during sample preparation or analysis. | - Prepare samples in aprotic or deuterated solvents whenever possible.- Minimize the time the sample spends in protic solvents.- Control the pH of your solutions; for LC-MS, consider a mobile phase with a pH that minimizes exchange (e.g., slightly acidic).[7][11]- Use a cooled autosampler to reduce temperature-driven exchange.[12] |
| Inconsistent Results Between Batches | Improper storage or handling leading to gradual isotopic exchange over time. | - Always store the compound at the recommended temperature (-20°C) and protect it from moisture.[2]- Use single-use ampoules if available to avoid repeated exposure of the stock to the atmosphere.[3]- Re-verify the isotopic purity of older batches if you suspect degradation. |
| "Ghost Peaks" or Unexplained Signals in NMR | Presence of partially deuterated or non-deuterated cystathionine due to exchange. | - Acquire both ¹H and ²H NMR spectra to assess the level of deuteration. Residual signals in the ¹H spectrum can indicate exchange.[5]- Handle the sample under an inert atmosphere and use high-purity deuterated NMR solvents.[3][7] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Equilibration: Allow the vial of D,L-Cystathionine-d4 to warm to room temperature before opening to prevent condensation of atmospheric moisture.[11]
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or under a stream of dry nitrogen or argon.[3][7]
-
Solvent Selection: For long-term stability, dissolve D,L-Cystathionine-d4 in a high-purity aprotic solvent. If an aqueous solution is required for your experiment, use deuterated water (D₂O) to prepare the stock solution.
-
Weighing and Dissolution: Accurately weigh the required amount of the compound and dissolve it in the chosen solvent. Gentle vortexing or sonication can be used to aid dissolution.[11]
-
Storage: Store the stock solution in a tightly sealed vial at -20°C.
Protocol 2: Assessing Isotopic Purity by Mass Spectrometry
This protocol provides a general workflow for checking the isotopic purity of your D,L-Cystathionine-d4 standard.
-
Sample Preparation: Prepare a dilute solution of your D,L-Cystathionine-d4 standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for LC-MS). Prepare a corresponding solution of non-labeled D,L-Cystathionine.
-
LC-MS Analysis: Analyze both the labeled and unlabeled standards using a high-resolution mass spectrometer.[13]
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) for the unlabeled compound.
-
For the D,L-Cystathionine-d4 sample, extract the ion chromatograms for the fully deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) forms.
-
Calculate the isotopic purity by determining the relative abundance of the d4 isotopologue compared to the sum of all isotopologues.[13]
-
Visualizing Isotopic Exchange Prevention
The following workflow illustrates the key steps to maintain the isotopic integrity of D,L-Cystathionine-d4.
Caption: Workflow for preventing isotopic exchange of D,L-Cystathionine-d4.
Key Factors Influencing Isotopic Exchange
This diagram illustrates the interplay of factors that can lead to the loss of deuterium from your labeled compound.
Caption: Factors promoting the isotopic exchange of D,L-Cystathionine-d4.
By adhering to these guidelines, you can ensure the isotopic integrity of your D,L-Cystathionine-d4 and the reliability of your experimental data. For further assistance, please contact our technical support team.
References
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Elucidating the Dynamics of Biomolecules Using Hydrogen-Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
-
Pereira, W. E., et al. (1975). Stable isotope mass fragmentography: Identification and hydrogen-deuterium exchange studies of eight Murchison meteorite amino acids. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Retrieved from [Link]
-
ACS Publications. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. Retrieved from [Link]
-
MDPI. (2023). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Retrieved from [Link]
-
JoVE. (n.d.). Practical Methods for Deuterium Exchange/Mass Spectrometry. Retrieved from [Link]
-
BioPharm International. (2015). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]
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- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal with D,L-Cystathionine-d4 Standard
Welcome to the technical support center dedicated to resolving challenges encountered with the D,L-Cystathionine-d4 internal standard. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and robust quantification in their mass spectrometry-based assays. Here, we will explore the common causes of poor signal intensity and provide systematic, field-proven troubleshooting strategies to ensure the integrity and reliability of your experimental data.
Introduction to D,L-Cystathionine-d4 in Quantitative Analysis
D,L-Cystathionine-d4 is a stable isotope-labeled internal standard essential for the accurate quantification of endogenous cystathionine in biological matrices. As a non-proteinogenic amino acid, cystathionine is a key intermediate in the transsulfuration pathway, linking methionine metabolism to cysteine synthesis. The use of a deuterated analog like D,L-Cystathionine-d4 is critical for correcting for variability in sample preparation, matrix effects, and instrument response, thereby enabling precise and accurate measurements. However, achieving a consistently strong and stable signal from this internal standard can be challenging. This guide provides a structured approach to diagnosing and resolving issues of poor signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a very weak or no signal for my D,L-Cystathionine-d4 internal standard. Where should I start troubleshooting?
A weak or absent signal from your internal standard is a critical issue that invalidates quantitative data. The following troubleshooting workflow provides a systematic approach to identifying and resolving the root cause, starting from the most common and easily addressable issues.
Caption: Initial troubleshooting workflow for weak or no D,L-Cystathionine-d4 signal.
Step-by-Step Protocol:
-
Verify the Integrity of the Internal Standard (IS) Solution:
-
Concentration Check: Double-check the calculations used to prepare your working solution. An error in dilution is a common source of a weak signal.
-
Degradation: D,L-Cystathionine-d4, like many biological molecules, can degrade over time, especially if not stored correctly.[1] Manufacturer specifications often recommend storage at -20°C.[2] Prepare a fresh working solution from your stock.
-
Solubility: Ensure the standard is fully dissolved in the correct solvent. Aggregates or undissolved standard will lead to inconsistent and low signal intensity.
-
-
Assess Mass Spectrometer Performance:
-
Direct Infusion: Bypass the LC system and directly infuse a known concentration of the D,L-Cystathionine-d4 working solution into the mass spectrometer. This will confirm if the instrument is capable of detecting the analyte and if the MS parameters are appropriate.[3]
-
System Suitability Test: Inject a "neat" (in solvent) sample of the internal standard to verify the performance of the entire LC-MS system without the presence of a biological matrix.[4]
-
-
Review Sample Preparation Procedure:
-
Spiking Step: Confirm that the internal standard is being added at the correct step in your sample preparation workflow, typically at the very beginning to account for extraction losses.[5]
-
Extraction Efficiency: A poor extraction recovery will result in a low signal. Evaluate your protein precipitation or other extraction methods to ensure they are suitable for amino acid analysis.[6][7]
-
-
Investigate the LC-MS/MS Method:
-
MRM Transitions: Verify that you are monitoring the correct precursor and product ion transitions for D,L-Cystathionine-d4.
-
Chromatography: Poor peak shape, such as significant tailing or splitting, can reduce the signal-to-noise ratio.
-
Ion Source Parameters: Suboptimal source settings (e.g., temperature, gas flows, capillary voltage) can drastically impact ionization efficiency.[8]
-
Question 2: My D,L-Cystathionine-d4 signal is inconsistent across my sample batch. What could be the cause?
Signal instability or significant variability in the internal standard response across a run can severely impact the accuracy and precision of your quantitative results.[4]
Potential Causes and Solutions:
-
Matrix Effects: This is one of the most common culprits for signal variability in bioanalysis.[9] Endogenous components in your sample matrix (e.g., plasma, urine) can co-elute with your analyte and suppress or enhance its ionization.[10]
-
Troubleshooting:
-
Post-Column Infusion: This experiment can help identify regions in your chromatogram where ion suppression is occurring.
-
Matrix Factor Assessment: Quantitatively assess the impact of the matrix by comparing the response of the internal standard in a post-extraction spiked blank matrix to its response in a neat solution.[4]
-
Mitigation Strategies:
-
-
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the internal standard solution into each sample will lead to variable responses.
-
Variable Extraction Recovery: If your extraction method is not robust, the recovery of the internal standard can vary between samples.
-
-
Instrumental Issues:
-
Autosampler Performance: Inconsistent injection volumes can lead to signal variability.
-
LC Pump Performance: Fluctuations in mobile phase delivery can affect retention times and ionization efficiency.
-
Question 3: I suspect in-source fragmentation of my D,L-Cystathionine-d4 standard. How can I confirm and mitigate this?
In-source fragmentation (ISF) occurs when the analyte fragments in the ion source before entering the mass analyzer.[12][13] This can lead to a decreased signal for the intended precursor ion and potentially interfere with other analytes.
Confirmation and Mitigation:
-
Varying Cone/Fragmentor Voltage: A key diagnostic tool is to analyze the D,L-Cystathionine-d4 standard at different cone (or fragmentor) voltages.[14][15] Higher voltages typically increase fragmentation.[16] By systematically lowering the cone voltage, you should observe a decrease in fragment ions and an increase in the precursor ion signal if in-source fragmentation is occurring.
-
"Soft" Ionization Conditions: To minimize in-source fragmentation, use the "softest" ionization conditions possible. This generally involves:
-
Lowering the cone/fragmentor voltage.
-
Optimizing the source temperature (higher temperatures can sometimes promote fragmentation).
-
Adjusting nebulizer and drying gas flows.
-
Caption: Workflow to diagnose and mitigate in-source fragmentation.
Data Presentation: Key Parameters and Expected Values
The following tables provide typical starting parameters for the analysis of D,L-Cystathionine-d4. Note that these may require optimization for your specific instrumentation and sample type.
Table 1: Typical LC-MS/MS Parameters for D,L-Cystathionine-d4 Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC or Reversed-Phase C18 with ion-pairing agent | HILIC provides good retention for polar amino acids. Reversed-phase with an ion-pairing agent like nonafluoropentanoic acid can also be effective.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ionization and is compatible with most reversed-phase columns. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for gradient elution. |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Amino acids readily form protonated molecules [M+H]+ in positive ESI. |
| Precursor Ion (m/z) | 227.1 | Corresponds to the [M+H]+ of D,L-Cystathionine-d4. |
| Product Ion (m/z) | 134.1 | A common fragment resulting from the loss of the homocysteine moiety. |
| Cone/Fragmentor Voltage | 10-25 V | Start with a low voltage to minimize in-source fragmentation and optimize for maximum precursor ion intensity.[8] |
| Collision Energy | 10-20 eV | Optimize for the most stable and intense fragment ion signal. |
Table 2: D,L-Cystathionine-d4 Stability and Storage Recommendations
| Condition | Recommendation | Rationale and References |
| Stock Solution Storage | -20°C in a tightly sealed vial, protected from light. | Long-term storage at low temperatures minimizes degradation.[18] |
| Working Solution Storage | Prepare fresh daily or store at 2-8°C for short periods (up to a week). | Frequent freeze-thaw cycles of dilute solutions can impact stability.[19] |
| Solvent for Stock | Methanol or a slightly acidic aqueous solution (e.g., 0.1% formic acid). | Ensures solubility and stability. |
| pH Considerations | Avoid strongly acidic or basic conditions in your sample preparation and mobile phases if possible. | Extreme pH can affect the stability of amino acids.[20] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This is a common and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis of amino acids.[21]
-
Sample Thawing: Thaw plasma samples on ice to minimize degradation of analytes.
-
Aliquoting: In a clean microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add a known volume (e.g., 10 µL) of your D,L-Cystathionine-d4 working solution to the plasma. Vortex briefly to mix.
-
Protein Precipitation: Add 3 volumes (150 µL) of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a stream of nitrogen. This step helps to concentrate the analytes and allows for reconstitution in a solvent that is compatible with your LC mobile phase.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of your initial mobile phase (e.g., 95% Mobile Phase A).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
-
Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency. Journal of Inherited Metabolic Disease. [Link]
-
Protein Precipitation Method. Phenomenex. [Link]
-
A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. Journal of Chromatography B. [Link]
-
Protein Precipitation Methods for Proteomics. Bio-Synthesis Inc. [Link]
-
Optimization of the protein precipitation procedure for plasma samples.... ResearchGate. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]
-
The Use of Cone-Voltage Fragmentation in Conjunction with High-Accuracy... - Filo. Filo. [Link]
-
Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. [Link]
-
(A) Setting a high inlet cone voltage allows characteristic fragment... ResearchGate. [Link]
-
Investigation of the Influence of Hydrophobic Ions as Mobile Phase Additives on the Liquid Chromatographic Separation of Amino Acids and Peptides. Taylor & Francis Online. [Link]
-
Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. PMC. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? Biotage. [Link]
-
The LC-MS/MS chromatograms. Signal of 3,3-2 H-cystathionine (retention... ResearchGate. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed. [Link]
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Hidden Problems in Your LC–MS Data? LCGC International. [Link]
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Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? ResearchGate. [Link]
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Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.[Link]
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Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Journal of Separation Science. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]
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Troubleshooting for LC-MS/MS. ResearchGate. [Link]
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Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Figshare. [Link]
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Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]
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Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. PubMed. [Link]
-
The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. PMC. [Link]
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Proposed fragmentation pattern of L-cysteine. ResearchGate. [Link]
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Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
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Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. PMC. [Link]
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Cystathionine. PubChem. [Link]
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The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. [Link]
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Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. NIH. [Link]
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Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions. PubMed. [Link]
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(PDF) Long-term stability of 25-hydroxyvitamin D: importance of the analytical method and of the patient matrix. ResearchGate. [Link]
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Quantitative and qualitative analysis of stability for 16 serum immunoregulators over 50 freeze-thaw cycles. PubMed. [Link]
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Technical Support Center: Improving Chromatographic Separation of Cystathionine Isomers
Welcome to the technical support center for the chromatographic separation of cystathionine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these critical analytes. Here, we move beyond generic advice to offer field-proven insights grounded in established scientific principles.
Introduction: The Challenge of Cystathionine Isomer Separation
Cystathionine, a key intermediate in the transsulfuration pathway, exists as multiple stereoisomers. The accurate quantification of these isomers is crucial for understanding various metabolic processes and diagnosing certain genetic disorders. However, their structural similarity presents a significant analytical challenge. This guide provides a comprehensive resource for developing and troubleshooting robust chromatographic methods for their separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cystathionine isomers?
There are two main approaches for the chiral separation of cystathionine isomers by HPLC:
-
Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. This is often the preferred method due to its simplicity, as it does not require derivatization.
-
Indirect Chiral Separation (Chiral Derivatization): In this approach, the cystathionine isomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., a C18 column).[1]
Q2: Which type of chiral stationary phase (CSP) is best for cystathionine isomers?
While the optimal CSP is application-dependent, polysaccharide-based and macrocyclic glycopeptide-based columns are excellent starting points for underivatized amino acids like cystathionine.
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used for a broad range of chiral compounds.
-
Macrocyclic Glycopeptide-based CSPs (e.g., teicoplanin-based): These columns are particularly effective for the separation of underivatized amino acids and are compatible with both organic and aqueous mobile phases.[2]
Q3: Is derivatization necessary for the analysis of cystathionine isomers?
Derivatization is not always necessary but can be advantageous in certain situations:
-
Improved Separation: If direct chiral separation proves difficult, converting the enantiomers into diastereomers can simplify the chromatography.[1]
-
Enhanced Detection: Derivatization can introduce a chromophore or fluorophore, significantly improving detection sensitivity for UV or fluorescence detectors. For mass spectrometry, it can improve ionization efficiency.
Q4: Can I use reversed-phase HPLC to separate cystathionine enantiomers?
No, standard reversed-phase HPLC cannot separate enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment. To achieve separation, a chiral element must be introduced into the chromatographic system, either through a chiral stationary phase or a chiral mobile phase additive.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical path to their resolution.
Issue 1: Poor or No Resolution of Isomers
If you are observing co-elution or poor separation of your cystathionine isomers, consider the following:
| Potential Cause | Suggested Solution |
| Incorrect Chiral Stationary Phase (CSP) | The selectivity of the CSP is paramount. If you are not achieving separation, consider screening different types of CSPs (e.g., polysaccharide vs. macrocyclic glycopeptide). Consult literature for successful separations of similar amino acids. |
| Suboptimal Mobile Phase Composition | For chiral separations, the mobile phase composition is critical. Systematically vary the ratio of your organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and aqueous phase or non-polar solvent. Small changes can have a significant impact on selectivity. |
| Inappropriate Mobile Phase Additives | For underivatized amino acids, mobile phase additives are often necessary to improve peak shape and resolution. For normal phase, consider adding a small amount of a basic modifier like diethylamine (DEA). For reversed-phase, acidic modifiers like formic acid or trifluoroacetic acid (TFA) are common. |
| Temperature Effects | Temperature can influence the interactions between the analyte and the CSP. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves. |
| Flow Rate | A lower flow rate can sometimes improve resolution by allowing more time for the differential interactions to occur on the column. Try reducing the flow rate by 25-50%. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Peak asymmetry can compromise resolution and lead to inaccurate quantification.
| Potential Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | Unwanted interactions between the analyte and the stationary phase are a common cause of peak tailing. For basic compounds like cystathionine, this can be due to interactions with residual silanols on the silica support. Adding a competing base (e.g., DEA) to the mobile phase in normal phase or ensuring the mobile phase pH is appropriate in reversed-phase can mitigate this. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute your sample. |
| Inappropriate Sample Solvent | The sample solvent should be as weak as or weaker than the mobile phase to ensure proper peak focusing at the head of the column. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum. |
Issue 3: Irreproducible Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
| Potential Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently each time. For buffered mobile phases, always check the pH after mixing all components. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. Even small variations in ambient temperature can affect retention times. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases. |
| Pump Performance Issues | Inconsistent flow from the pump can lead to shifting retention times. Check for leaks and ensure the pump is properly maintained. |
Experimental Protocols
Here are detailed, step-by-step methodologies for common workflows in cystathionine isomer analysis.
Protocol 1: Direct Chiral Separation using a Polysaccharide-Based CSP
This protocol provides a starting point for developing a direct chiral separation method.
-
Column: Chiralpak® IA or similar amylose-based CSP (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A typical starting point for normal phase is a mixture of Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 5-10 µL.
-
Optimization:
-
Systematically vary the percentage of ethanol in the mobile phase (e.g., from 5% to 20%).
-
If resolution is still poor, try a different alcohol modifier such as isopropanol.
-
Adjust the concentration of DEA if peak tailing is observed.
-
Protocol 2: Indirect Chiral Separation via Derivatization with Marfey's Reagent
This protocol outlines the derivatization of cystathionine followed by separation on a standard reversed-phase column.
-
Derivatization Procedure:
-
To 50 µL of a cystathionine standard or sample solution, add 20 µL of 1 M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool the reaction mixture and neutralize with 20 µL of 1 M HCl.
-
Dilute the sample with the initial mobile phase before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Mass Spectrometry Detection
For enhanced sensitivity and selectivity, coupling your HPLC to a mass spectrometer is highly recommended.
Optimizing ESI-MS/MS for Cystathionine Analysis
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for amino acids.
-
Parent Ion: The protonated molecule [M+H]⁺ for cystathionine is m/z 223.06.
-
MRM Transitions: A starting point for developing a Multiple Reaction Monitoring (MRM) method would be to monitor the transition from the parent ion to a characteristic product ion. For example: 223.06 -> 134.0 (loss of the homocysteine portion). Further optimization of collision energy is necessary to maximize the signal for your specific instrument.
-
Sample Preparation for LC-MS/MS: For biological samples like plasma or dried blood spots, a protein precipitation step followed by extraction is often necessary. A typical procedure involves mixing the sample with a solution of methanol containing an internal standard and dithiothreitol to reduce any disulfide bonds.[4]
Visualization of Workflows
Workflow for Chiral Method Development
Caption: A logical workflow for chiral method development for cystathionine isomers.
Troubleshooting Logic for Poor Resolution
Caption: A step-by-step troubleshooting guide for addressing poor resolution.
References
-
Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica Chimica Acta. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. Journal of Chromatography B. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Enantiomer Separations. LCGC North America. [Link]
-
A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. Pharmaceuticals. [Link]
-
A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. PubMed. [Link]
-
Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Beilstein Journal of Organic Chemistry. [Link]
-
Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]
-
Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. International Journal of Molecular Sciences. [Link]
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
-
Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules. [Link]
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- 4. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
D,L-Cystathionine-d4 Solubility: A Technical Support Guide
Welcome to the technical support center for D,L-Cystathionine-d4. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting solutions for solubility issues encountered during experimental work. Our goal is to equip you with the knowledge to confidently handle this isotopically labeled compound.
Introduction to D,L-Cystathionine-d4 and its Solubility Challenges
D,L-Cystathionine-d4 is the deuterium-labeled form of D,L-Cystathionine, an intermediate in the transsulfuration pathway.[1][2][3] It is a crucial tool for metabolic research, particularly in studies involving mass spectrometry.[1][2] However, like many amino acid derivatives, its solubility can be a significant hurdle. This guide provides a systematic approach to overcoming these challenges.
The solubility of a compound is influenced by several factors, including its molecular structure, the solvent's properties (polarity, pH), temperature, and pressure.[4][5][6] For D,L-Cystathionine-d4, its zwitterionic nature at physiological pH contributes to its limited solubility in neutral aqueous solutions and many organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of D,L-Cystathionine-d4 in common laboratory solvents?
A1: Direct solubility data for D,L-Cystathionine-d4 is not extensively published, but its solubility is expected to be very similar to its non-deuterated counterpart, D,L-Cystathionine. Based on available data for cystathionine, you can expect the following:
-
Aqueous Solutions: Slightly soluble in water.[3][7] Solubility is highly dependent on pH.
-
Acidic Solutions: Soluble in acidic solutions like 1N HCl.[8][9]
-
Basic Solutions: Soluble in basic solutions with pH adjusted using NaOH.[9]
-
Organic Solvents: Generally, it has poor solubility in common organic solvents like DMSO.[9][10]
Q2: Does the deuterium labeling in D,L-Cystathionine-d4 significantly affect its solubility compared to the unlabeled form?
A2: While deuterium substitution can sometimes alter physicochemical properties like solubility, the effect is typically minor.[11] For practical purposes in most experimental settings, you can assume the solubility behavior of D,L-Cystathionine-d4 is comparable to that of unlabeled D,L-Cystathionine. Any observed differences are more likely attributable to factors like purity, crystalline form, or experimental conditions.
Q3: My D,L-Cystathionine-d4 is not dissolving in water. What should I do?
A3: D,L-Cystathionine-d4 has limited solubility in neutral water. To enhance solubility, you can:
-
Adjust the pH: The solubility of amino acids is lowest at their isoelectric point (pI) and increases in acidic or basic conditions.[12]
-
Apply Energy:
Q4: Can I use DMSO to dissolve D,L-Cystathionine-d4?
A4: While DMSO is a versatile solvent, D,L-Cystathionine generally shows poor solubility in it.[9][10] If a small amount of DMSO is required for your experimental setup, it is unlikely to be an effective primary solvent for preparing a stock solution of D,L-Cystathionine-d4. It is recommended to first dissolve the compound in an appropriate aqueous acidic or basic solution.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a structured approach to resolving common solubility problems.
Problem 1: Precipitate forms when adding D,L-Cystathionine-d4 to a neutral buffer (e.g., PBS).
Root Cause: The pH of the neutral buffer is likely close to the isoelectric point (pI) of D,L-Cystathionine, where its solubility is minimal.
Solution Workflow:
Caption: Troubleshooting workflow for precipitation in neutral buffers.
Problem 2: Difficulty dissolving D,L-Cystathionine-d4 to prepare a concentrated stock solution.
Root Cause: The desired concentration may exceed the solubility limit of D,L-Cystathionine-d4 in the chosen solvent.
Solution Protocol:
-
Determine the appropriate solvent: Based on the information in the FAQ section, acidic or basic aqueous solutions are the best starting points.
-
Start with a small amount of solvent: Add a minimal volume of your chosen acidic or basic solvent to the D,L-Cystathionine-d4 powder.
-
Vortex and Sonicate: Vigorously vortex the mixture. If undissolved solid remains, place the vial in a sonicating water bath for 5-10 minutes.[9]
-
Incremental Solvent Addition: If the solid has not fully dissolved, add small increments of the solvent, vortexing and sonicating after each addition, until the compound is completely dissolved. This ensures you are preparing the most concentrated stock solution possible.
-
Sterile Filtration: For cell-based assays or other sensitive applications, sterile filter the final stock solution through a 0.22 µm filter.[9]
Data Summary: Recommended Solvents for D,L-Cystathionine-d4
| Solvent System | Concentration | Method | Reference |
| 1N HCl | ~10 mg/mL | Standard dissolution | [8] |
| 1M HCl | 50 mg/mL | Ultrasonic and pH adjustment to 1 | [9] |
| H₂O | 40 mg/mL | Adjust pH to 2 with 1M HCl | [9] |
| H₂O | 25 mg/mL | Ultrasonic and pH adjustment to 10 with NaOH | [9] |
| Aqueous Acid | Slightly Soluble | Not specified | [7] |
| Water | Slightly Soluble, Sonication may be needed | Not specified | [7] |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of D,L-Cystathionine-d4 in 1N HCl
-
Weigh the Compound: Accurately weigh the desired amount of D,L-Cystathionine-d4. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Dispense Solvent: Add a portion of 1N HCl (e.g., 0.8 mL) to the vial containing the D,L-Cystathionine-d4.
-
Dissolve: Vortex the mixture until the solid is fully dissolved. If needed, sonicate for a few minutes.
-
Adjust Volume: Bring the final volume to 1 mL with 1N HCl.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[8][9]
Logical Relationship of Factors Affecting Solubility
Caption: Key factors influencing the solubility of D,L-Cystathionine-d4.
Final Recommendations
-
Always start with a small test amount: Before dissolving your entire sample, test the solubility of a small portion to determine the optimal conditions.[10]
-
Purity Matters: Ensure you are using high-purity D,L-Cystathionine-d4, as impurities can affect solubility.[]
-
Proper Storage is Crucial: Store D,L-Cystathionine-d4 as a solid at room temperature, away from light and moisture, or as a solution at -20°C or -80°C to prevent degradation.[1]
By following the guidance in this technical support center, you will be well-equipped to handle the solubility challenges of D,L-Cystathionine-d4 and achieve reliable and reproducible experimental results.
References
-
P. aeruginosa Metabolome Database. L-Cystathionine (PAMDB000038). [Link]
-
National Institutes of Health. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. [Link]
-
GeeksforGeeks. Factors affecting Solubility. [Link]
-
FCT EMIS. Factors Affecting solubility curve. [Link]
-
Reddit. Help determining solubility of Amino Acids. [Link]
-
ResearchGate. How to dissolve L-cysteine in distilled water without denaturing it (L-Cysteine)? [Link]
-
RSC Publishing. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]
-
National Institutes of Health. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. fctemis.org [fctemis.org]
- 7. CYSTATHIONINE CAS#: 535-34-2 [m.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DL-Cystathionine I CAS#: 535-34-2 I mixture of 4 isomers of cystathionine and allocystathionine I InvivoChem [invivochem.com]
- 11. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. researchgate.net [researchgate.net]
correcting for isotopic impurity of D,L-Cystathionine-d4
A Guide to Accurate Quantification: Correcting for Isotopic Impurity and Natural Abundance
Introduction: The use of stable isotope-labeled (SIL) internal standards, such as D,L-Cystathionine-d4, is the gold standard for quantitative bioanalysis by mass spectrometry.[1][2] Its chemical and physical properties closely mimic the endogenous analyte, allowing it to correct for variability during sample preparation and analysis.[3] However, achieving the highest level of accuracy requires a critical understanding and correction for two intrinsic factors: the isotopic impurity of the SIL standard itself and the natural isotopic abundance (NIA) of elements in both the analyte and the standard.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and correct for these isotopic effects. We will move from foundational concepts to detailed, actionable protocols, ensuring your quantitative results are both precise and trustworthy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is D,L-Cystathionine-d4 and why is it used as an internal standard? D,L-Cystathionine-d4 is a form of cystathionine where four specific hydrogen atoms have been replaced with their heavy isotope, deuterium (²H or D).[4][5] This increases its mass by four Daltons without significantly altering its chemical behavior. In quantitative mass spectrometry (e.g., LC-MS/MS), it is added to samples at a known concentration at the beginning of the workflow.[3] Because it behaves nearly identically to the natural, unlabeled cystathionine during extraction, chromatography, and ionization, any sample loss or variation will affect both the standard and the analyte proportionally. By measuring the ratio of the analyte's signal to the standard's signal, we can calculate the analyte's concentration with high precision and accuracy.[6][7]
Q2: What are the sources of isotopic "impurity" I need to worry about? Isotopic impurity arises from two distinct sources that must be addressed:
-
Tracer Impurity: The synthesis of D,L-Cystathionine-d4 is never 100% efficient.[8] The final product is a mixture of isotopologues, primarily the desired d4 molecule, but also containing small amounts of d0 (unlabeled), d1, d2, and d3 molecules. The exact distribution is unique to each synthesis batch and should be detailed in the Certificate of Analysis (CofA).
-
Natural Isotopic Abundance (NIA): All organic molecules contain a predictable percentage of naturally occurring heavy isotopes. For example, about 1.1% of all carbon atoms in nature are ¹³C, and about 0.37% of nitrogen is ¹⁵N.[9][10][11] This means that even a perfectly pure sample of unlabeled cystathionine will produce a small "M+1" peak in the mass spectrometer, corresponding to molecules containing one heavy isotope. This natural pattern is superimposed on both the analyte and the SIL standard.[9]
Q3: Why is correcting for these factors so critical? Failing to correct for both tracer impurity and NIA can introduce significant and systematic errors into your results.[8][9][12] The key consequences are:
-
Inaccurate Quantification: The unlabeled (d0) portion of the SIL standard will artificially inflate the measured analyte signal, leading to an overestimation of the true concentration. Conversely, the M+1 peak of the analyte can spill into the mass channel of a lower-purity standard, causing interference.[8]
-
Biased Results & Non-Linearity: The contribution of these interferences is not constant across the calibration curve, potentially leading to non-linear behavior and biased measurements, especially at the lower limit of quantification (LLOQ).
Q4: My standard's Certificate of Analysis says "98% Isotopic Purity." Is that all I need to know? While a high isotopic purity is good, this single number is insufficient for accurate correction. "Isotopic Purity" typically refers to the percentage of molecules that contain at least one deuterium atom. For rigorous correction, you need the full isotopologue distribution , which specifies the percentage of d0, d1, d2, d3, and d4 species. This detailed distribution is essential for calculating the exact contribution of the standard to the analyte's mass channel. Always request a CofA with this detailed information or characterize the standard yourself (see Protocol 1).
Section 2: Foundational Concepts: Deconstructing Isotopic Overlap
To implement a correct solution, one must first understand the problem. The core issue is the overlapping signals from different molecular species at the same nominal mass-to-charge ratio (m/z).
The Inevitable Contribution of Natural Isotope Abundance (NIA)
Any sample of cystathionine (C₇H₁₄N₂O₄S) will have a predictable isotopic signature due to the natural abundance of heavy isotopes.
Table 1: Natural Isotopic Abundance of Key Elements in Cystathionine
| Element | Isotope | Natural Abundance (%) |
|---|---|---|
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1% | |
| Hydrogen | ¹H | ~99.98% |
| ²H (D) | ~0.015% | |
| Nitrogen | ¹⁴N | ~99.63% |
| ¹⁵N | ~0.37% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% | |
| Sulfur | ³²S | ~94.99% |
| ³³S | ~0.75% | |
| ³⁴S | ~4.25% |
(Data sourced from IUPAC reports and scientific literature)[10][11]
For a molecule like cystathionine, this results in an "M+1" peak (from one ¹³C, ¹⁵N, etc.) and an "M+2" peak that are a certain percentage of the main M+0 peak's intensity. This natural isotopic cluster exists for both the unlabeled analyte and the d4 internal standard.
The Reality of SIL Standard Impurity
A vial of D,L-Cystathionine-d4 is not monolithic. It is a population of molecules with varying numbers of deuterium atoms.
Table 2: Example Isotopic Distribution for a Typical Batch of D,L-Cystathionine-d4 (Purity ≥98%)
| Isotopologue | Mass Shift | Example Abundance (%) | Contribution to Signal |
|---|---|---|---|
| d0 (unlabeled) | M+0 | 0.5% | Contributes directly to the analyte signal. Must be corrected. |
| d1 | M+1 | 0.2% | Minor interference, corrected by the algorithm. |
| d2 | M+2 | 0.3% | Minor interference, corrected by the algorithm. |
| d3 | M+3 | 1.0% | Minor interference, corrected by the algorithm. |
| d4 (intended) | M+4 | 98.0% | The primary signal for the internal standard. |
(Note: This is a hypothetical example. Always use the distribution from your specific batch's Certificate of Analysis.)
The Combined Problem: A Visualization of Spectral Overlap
The challenge arises when the natural isotopic cluster of the analyte overlaps with the impurity signals of the standard, and vice-versa.
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Cystathionine-d4 Stable Isotope [benchchem.com]
- 5. isotope.com [isotope.com]
- 6. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural abundance - Wikipedia [en.wikipedia.org]
- 11. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with D,L-Cystathionine-d4 in LC-MS/MS Bioanalysis
Welcome to the technical support center for advanced bioanalytical applications. This guide is designed for researchers, scientists, and drug development professionals utilizing D,L-Cystathionine-d4 as an internal standard in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Here, we will delve into the pervasive challenge of ion suppression and provide targeted troubleshooting strategies and frequently asked questions to ensure the accuracy, precision, and robustness of your analytical data.
The Critical Role of D,L-Cystathionine-d4 and the Challenge of Ion Suppression
D,L-Cystathionine-d4 serves as a stable isotope-labeled (SIL) internal standard, which is the gold standard for quantitative bioanalysis.[1] Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of matrix effects.[2] However, various factors can disrupt this ideal scenario, leading to inaccurate and unreliable results. This guide will equip you with the knowledge to proactively mitigate and troubleshoot these issues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in my LC-MS/MS analysis?
A: Ion suppression is a phenomenon where the ionization efficiency of your target analyte is reduced by co-eluting components from the sample matrix.[3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your assay.[4] It is a significant concern because it can vary between samples, leading to erroneous quantification if not properly addressed.
Q2: I'm using D,L-Cystathionine-d4 as a stable isotope-labeled internal standard. Shouldn't that automatically correct for ion suppression?
A: While SIL internal standards are the best tool to compensate for matrix effects, they are not a universal solution.[5] For effective correction, the analyte and the internal standard must co-elute perfectly and be affected by the matrix in the exact same way.[1] Differences in retention time, even slight ones, can expose the analyte and internal standard to different matrix components, leading to differential ion suppression and inaccurate results.
Q3: What are the common causes of ion suppression when working with biological matrices?
A: The primary culprits of ion suppression in biological matrices like plasma, serum, or urine are endogenous components that are co-extracted with your analyte. These include:
-
Phospholipids: Abundant in cell membranes, they are notorious for causing ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the electrospray ionization (ESI) process.
-
Proteins and Peptides: Incomplete removal of proteins can lead to source contamination and ion suppression.
-
Metabolites: Other endogenous or drug metabolites can co-elute with your analyte of interest.
Q4: How can I determine if ion suppression is affecting my assay?
A: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[6] This involves continuously infusing a solution of your analyte and D,L-Cystathionine-d4 into the LC eluent after the analytical column. When a blank matrix sample is injected, any dip in the otherwise stable baseline signal indicates a region of ion suppression.
Troubleshooting Guide: Navigating Ion Suppression with D,L-Cystathionine-d4
This section provides a systematic approach to troubleshooting common issues related to ion suppression when using D,L-Cystathionine-d4.
Scenario 1: High Variability in D,L-Cystathionine-d4 Signal Across a Batch
Symptoms:
-
Inconsistent peak areas for D,L-Cystathionine-d4 in quality control (QC) and unknown samples.
-
Poor precision (%CV > 15%) in your QC samples.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in extraction recovery can lead to differing amounts of the internal standard being introduced to the LC-MS system.
-
Actionable Advice: Re-evaluate your sample preparation method. Ensure consistent vortexing, centrifugation, and solvent addition steps. Consider automating liquid handling steps if possible to improve precision.
-
-
Differential Matrix Effects: Even with a SIL internal standard, significant variations in the matrix composition between samples (e.g., lipemic or hemolyzed samples) can lead to inconsistent ion suppression.
-
Actionable Advice:
-
Perform a matrix effect assessment using multiple sources of blank matrix to understand the variability.[7]
-
Improve your sample cleanup procedure. Transitioning from a simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix components.[8]
-
-
Scenario 2: Analyte and D,L-Cystathionine-d4 Peaks are Not Perfectly Co-eluting
Symptoms:
-
A visible shift in retention time between the analyte and D,L-Cystathionine-d4.
-
Inaccurate quantification, especially at the lower limit of quantification (LLOQ).
Potential Causes & Solutions:
-
Isotope Effect: Deuterium-labeled standards can sometimes exhibit slightly different chromatographic behavior compared to their non-labeled counterparts.[5]
-
Actionable Advice:
-
Optimize Chromatography: Adjust your LC gradient to promote better co-elution. A shallower gradient around the elution time of your analyte can improve peak shape and overlap.[2]
-
Column Choice: Experiment with different column chemistries that may offer different selectivity and minimize the isotopic separation.
-
-
Scenario 3: Overall Low Signal for Both Analyte and D,L-Cystathionine-d4
Symptoms:
-
Poor sensitivity, making it difficult to achieve the desired LLOQ.
-
Suppressed signal even in extracted standards.
Potential Causes & Solutions:
-
Severe Ion Suppression: The matrix is heavily suppressing the ionization of both the analyte and the internal standard.
-
Actionable Advice:
-
Dilute the Sample: A simple yet effective strategy is to dilute the sample extract to reduce the concentration of interfering matrix components.[4]
-
Enhance Sample Cleanup: This is a strong indicator that your current sample preparation is insufficient. Refer to the table below for a comparison of common techniques.
-
-
Data-Driven Decisions: Enhancing Your Methodology
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | Relative Cost | Throughput | Selectivity & Matrix Removal | Typical Application |
| Protein Precipitation (PPT) | Low | High | Low | High-throughput screening, initial method development |
| Liquid-Liquid Extraction (LLE) | Low-Medium | Medium | Medium | Removal of highly polar or non-polar interferences |
| Solid-Phase Extraction (SPE) | Medium-High | Low-Medium | High | Targeted removal of interferences, high-purity extracts |
Visualizing the Problem and Solution
Diagram 1: The Mechanism of Ion Suppression in ESI
Caption: The internal standard corrects for signal suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion to Diagnose Ion Suppression
This protocol will help you identify at which retention times co-eluting matrix components are causing ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of your analyte and D,L-Cystathionine-d4 (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted matrix sample (e.g., protein-precipitated plasma from a control subject)
Procedure:
-
System Setup:
-
Connect the LC outlet to one inlet of the tee-piece.
-
Connect the syringe pump containing the analyte/internal standard solution to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS inlet.
-
-
Infusion:
-
Begin infusing the standard solution at a low flow rate (e.g., 10 µL/min).
-
Monitor the signal of the analyte and D,L-Cystathionine-d4 in the mass spectrometer. You should observe a stable, elevated baseline.
-
-
Injection and Analysis:
-
Inject the blank, extracted matrix sample onto the LC system running your analytical method.
-
Monitor the baseline of the infused analyte and internal standard throughout the chromatographic run.
-
-
Data Interpretation:
-
A consistent baseline indicates no significant ion suppression.
-
A drop in the baseline signal at a specific retention time indicates a region of ion suppression. [6]
-
Diagram 3: Post-Column Infusion Experimental Workflow
Caption: Workflow for a post-column infusion experiment.
References
-
Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. PubMed Central. [Link]
-
Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. ResearchGate. [Link]
-
Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. MDPI. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Providion Group. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Loss of internal standard in a LC ESI MS/MS protocol for Gliclazide? ResearchGate. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC - NIH. [Link]
-
Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. PMC - NIH. [Link]
-
Isotope Labeled Standards in Skyline. Skyline. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. ResearchGate. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. LCGC International. [Link]
-
ICP-MS internal standard issues. Reddit. [Link]
-
Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
-
A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. PubMed. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. ResearchGate. [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC - NIH. [Link]
-
Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. ResearchGate. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]
-
Recovery and internal standard. ResearchGate. [Link]
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- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
long-term stability of D,L-Cystathionine-d4 stock solutions
A Guide to Ensuring the Long-Term Stability of Stock Solutions
Welcome to the technical support guide for D,L-Cystathionine-d4. As Senior Application Scientists, we understand that the integrity of your experimental reagents is paramount to achieving reproducible and reliable results. This guide is designed for researchers, scientists, and drug development professionals who utilize D,L-Cystathionine-d4 as an internal standard or for other applications. Here, we provide in-depth, evidence-based answers to common questions and troubleshooting advice to ensure the long-term stability and performance of your stock solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of D,L-Cystathionine-d4.
Q1: What are the optimal storage conditions for D,L-Cystathionine-d4 in its solid form?
Answer: For long-term stability, solid D,L-Cystathionine-d4 should be stored at -20°C .[1] Under these conditions, the product is expected to be stable for at least four years.[1] Some suppliers also provide stability data for storage at 4°C for shorter durations, typically up to two years.[2][3] It is crucial to store the solid powder in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q2: How should I prepare a stock solution of D,L-Cystathionine-d4? Which solvent is best?
Answer: The choice of solvent is critical and depends on your experimental needs and the desired concentration. D,L-Cystathionine-d4 has varying solubility in different solvents.
-
Aqueous Acidic Solutions: It is soluble in aqueous acids like 1N HCl at concentrations up to approximately 10 mg/mL.[4] Acidic conditions can help maintain the solubility of amino acids.
-
Water: While soluble in water, achieving high concentrations may require pH adjustment to the acidic range (pH 2 with 1M HCl).[5]
-
Organic Solvents: For many applications, particularly in mass spectrometry, solvents like DMSO are used.[2] However, it's important to verify solubility at your target concentration.
Causality: The zwitterionic nature of amino acids like cystathionine means their solubility is highly pH-dependent. In acidic solutions, the carboxyl group is protonated, and the amino group is protonated, leading to a net positive charge and improved solubility in polar solvents. When preparing aqueous solutions, it is advisable to purge the solvent with an inert gas, such as nitrogen or argon, to remove dissolved oxygen and minimize the risk of oxidation.[4]
Q3: What are the recommended storage conditions for D,L-Cystathionine-d4 stock solutions?
Answer: Once in solution, D,L-Cystathionine-d4 is more susceptible to degradation. The stability of the solution is heavily dependent on the storage temperature and the solvent used.
| Storage Temperature | Recommended Shelf Life | Key Considerations |
| -80°C | Up to 6 months | Optimal for long-term storage. Minimizes both chemical degradation and microbial growth.[2][3] |
| -20°C | Up to 1 month | Suitable for short-term storage.[2][3][5] |
To maximize stability, it is imperative to prepare single-use aliquots. This practice avoids repeated freeze-thaw cycles, which can introduce moisture, increase exposure to oxygen, and accelerate degradation.[2][3]
Q4: What is the primary degradation pathway for D,L-Cystathionine-d4?
Answer: The most probable degradation pathway for cystathionine is the oxidation of its thioether sulfur atom .[6][7][8] Thioethers are susceptible to oxidation, which can proceed in two steps: first to a sulfoxide and then, under more stringent conditions, to a sulfone.[6][8][9] This process can be accelerated by exposure to oxygen, light, and certain metal ions.[3][10][11]
While hydrolysis of the amino acid structure is possible, oxidation of the sulfur moiety is generally the more significant concern for thioether-containing compounds.[11][12]
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of D,L-Cystathionine-d4 solutions.
Issue 1: My analytical results are inconsistent, or the signal intensity of my internal standard is decreasing over time.
This is a classic sign of stock solution degradation.
-
Root Cause Analysis:
-
Improper Storage: Was the solution stored at the correct temperature? Was it subjected to multiple freeze-thaw cycles?
-
Oxidation: Was the solution exposed to air for extended periods? Was the solvent purged with inert gas before preparation?
-
Light Exposure: Has the solution been protected from light? Photosensitive degradation can occur.[10][11]
-
Contamination: Could there be microbial or chemical (e.g., metal ion) contamination in the solvent or storage vial?
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Issue 2: The D,L-Cystathionine-d4 powder is difficult to dissolve.
-
Root Cause Analysis:
-
Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.
-
pH: For aqueous solutions, the pH may be near the isoelectric point of the molecule, where solubility is minimal.
-
Temperature: Dissolution may be slow at room temperature.
-
-
Solutions:
Experimental Protocols
These protocols provide a self-validating system to ensure the quality of your stock solutions.
Protocol 1: Preparation of a High-Integrity Stock Solution (1 mg/mL in 0.1N HCl)
-
Pre-analysis: Allow the vial of solid D,L-Cystathionine-d4 to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Preparation: Prepare a solution of 0.1N HCl using high-purity water. Purge the solvent with a gentle stream of nitrogen gas for 10-15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of D,L-Cystathionine-d4 in a clean, sterile tube.
-
Dissolution: Add the appropriate volume of the purged 0.1N HCl to achieve the target concentration. Vortex briefly and sonicate if necessary until fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, amber-colored microcentrifuge tubes or vials to protect from light.[11]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C.
Protocol 2: Verifying the Stability of a Stock Solution
This protocol should be performed periodically (e.g., monthly) to re-qualify your stock solution.
-
Sample Preparation:
-
Thaw a fresh, unused aliquot of your stock solution (the "Test Sample").
-
Prepare a fresh solution from the solid powder using the same lot number (the "Reference Standard").
-
-
Analytical Method: Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] The method should be able to separate the parent compound from potential degradants like the sulfoxide.
-
Analysis:
-
Inject the Reference Standard to establish the retention time and peak area/height for the intact D,L-Cystathionine-d4.
-
Inject the Test Sample.
-
-
Evaluation:
-
Purity Check: Compare the chromatograms. The Test Sample should not show significant additional peaks compared to the Reference Standard.
-
Concentration Check: The peak area of the Test Sample should be within a pre-defined tolerance (e.g., ±10%) of the Reference Standard's peak area. A significant decrease suggests degradation.
-
Underlying Scientific Principles & Visualizations
Understanding the chemical nature of D,L-Cystathionine-d4 is key to preventing its degradation.
Chemical Structure and Susceptible Moieties
D,L-Cystathionine-d4 is an amino acid that contains a thioether linkage. This thioether is the primary site of oxidative instability.
Potential Oxidative Degradation Pathway
The thioether can be oxidized by atmospheric oxygen, a process that can be catalyzed by light or trace metal ions.
Caption: Potential oxidative degradation pathway of D,L-Cystathionine-d4.
Workflow for Solution Preparation and Storage
Following a systematic workflow minimizes opportunities for degradation.
Caption: Recommended workflow for preparing and storing stock solutions.
References
-
Majtan, T., et al. (2016). Kinetic stability of cystathionine beta-synthase can be modulated by structural analogs of S-adenosylmethionine: Potential approach to pharmacological chaperone therapy for homocystinuria. Biochimie, 127, 91-98. Retrieved from [Link]
- BenchChem. (2025). Stability of DL-Methionine-d4 in solution and long-term storage.
-
Addepalli, B., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(7), 867-876. Retrieved from [Link]
-
Wang, W., & Li, Y. (2013). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 15(4), 802-804. Retrieved from [Link]
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]
-
Abu-Raddad, E., et al. (2013). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Poddar, S., et al. (2017). Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency. Journal of Inherited Metabolic Disease, 40(6), 847-854. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
Sources
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- 2. DL-Cystathionine I CAS#: 535-34-2 I mixture of 4 isomers of cystathionine and allocystathionine I InvivoChem [invivochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting an Internal Standard: A Comparative Analysis of D,L-Cystathionine-d4 and ¹³C-Labeled Cystathionine
In the landscape of quantitative bioanalysis, particularly in metabolomics and clinical diagnostics, the axiom "your data is only as good as your standard" holds irrefutable truth. The use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of robust quantification by mass spectrometry, a technique essential for drug development and disease research.[1][2] A SIL-IS is a version of the analyte where atoms are replaced by their heavier, non-radioactive isotopes, such as deuterium (²H or D) or carbon-13 (¹³C).[2][3] This guide provides an in-depth comparison of two commonly used isotopic analogs for cystathionine quantification: D,L-Cystathionine-d4 and ¹³C-labeled cystathionine.
Cystathionine is a critical intermediate in the transsulfuration pathway, where it bridges the metabolism of homocysteine and the biosynthesis of cysteine.[4][5] Accurate measurement of its levels is vital for diagnosing certain inborn errors of metabolism and for research into conditions involving oxidative stress and sulfur amino acid metabolism. This comparison will delve into the nuanced physicochemical properties of each standard, their performance in a typical LC-MS/MS workflow, and the underlying scientific principles that should guide your selection.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The gold standard for quantification in mass spectrometry is Isotope Dilution Mass Spectrometry (IDMS).[3][6] The premise is simple yet powerful: a known quantity of a SIL-IS is added to a sample at the earliest stage of preparation.[1] Because the SIL-IS is chemically almost identical to the endogenous analyte, it experiences the same sample loss during extraction, derivatization, and the same ionization suppression or enhancement (matrix effects) in the mass spectrometer's source.[1][7] The mass spectrometer distinguishes between the light (endogenous) and heavy (standard) forms based on their mass difference. By measuring the ratio of the analyte's signal to the SIL-IS's signal, one can calculate the analyte's concentration with high precision and accuracy, as the ratio remains constant despite variations in sample handling or instrument performance.[1]
Comparative Analysis: D,L-Cystathionine-d4 vs. ¹³C-Labeled Cystathionine
The choice between a deuterium-labeled and a carbon-13-labeled standard is not trivial; it has significant implications for analytical accuracy and data integrity. While both serve the same fundamental purpose, their subtle differences can be critical.
| Feature | D,L-Cystathionine-d4 | ¹³C-Labeled Cystathionine | Scientific Rationale & Field Insights |
| Labeling Position | Typically labeled at the 3,3,4,4 positions on the homocysteine moiety.[8][9] | Can be labeled at various positions; often uniformly labeled in the carbon backbone (e.g., ¹³C₃, ¹⁵N).[10][11] | The stability of the label's position is paramount. The C-D bonds in D,L-Cystathionine-d4 are stable and not prone to back-exchange with hydrogen from the solvent.[7] ¹³C labels, being part of the molecular backbone, are exceptionally stable.[12] |
| Mass Shift | +4 Da.[8] | Variable, but typically ≥3 Da (e.g., M+4 for ¹³C₃,¹⁵N). | A mass shift of at least 3-4 Da is crucial to move the standard's signal clear of the natural isotopic abundance peaks (M+1, M+2) of the unlabeled analyte, preventing spectral overlap.[7][13] Both standards meet this requirement. |
| Isotopic Purity | High isotopic enrichment is commercially available (>98%).[8] | High isotopic enrichment is commercially available (>99%). | High isotopic purity is essential to minimize the contribution of any unlabeled species present in the standard, which would artificially inflate the analyte's measured concentration.[7] |
| Chromatographic Behavior (Isotope Effect) | Prone to a slight shift in retention time, typically eluting earlier than the unlabeled analyte.[12][14] | Co-elutes almost perfectly with the unlabeled analyte.[15][12] | This is the most significant differentiator. The greater relative mass difference between deuterium and hydrogen (100%) compared to ¹³C and ¹²C (~8%) leads to a more pronounced Kinetic Isotope Effect (KIE) .[6] The C-D bond has a lower zero-point energy, making it stronger than the C-H bond. This can subtly alter intermolecular interactions with the stationary phase, causing the deuterated compound to elute milliseconds to seconds earlier.[6][12] This temporal separation can expose the analyte and the standard to different matrix environments as they enter the MS source, potentially compromising the core principle of IDMS.[6] |
| Label Stability & Metabolic Fate | Stable label position, but the KIE can alter the rate of metabolism if used as a tracer.[16] | Exceptionally stable label. As a tracer, its metabolic fate is virtually identical to the native molecule. | For quantification, both labels are stable. However, in metabolic flux studies where the standard is used as a tracer, the ¹³C-label is superior. The KIE of deuterium can slow down enzyme-catalyzed reactions that involve C-H bond cleavage, altering the metabolic profile and providing a skewed representation of the native pathway.[16][17] |
| Stereochemistry | Commercially available as a D,L-racemic mixture of four isomers.[4][18] | Can be synthesized as a specific stereoisomer (e.g., L-Cystathionine-¹³C). | D,L-Cystathionine-d4 is suitable for quantifying total cystathionine. If the goal is to measure only the biologically active L-isomer, a stereoisomerically pure L-labeled standard is required, along with a chiral chromatographic method capable of separating the isomers. |
| Synthesis & Cost | Synthesis can be more straightforward and is often less expensive.[12] | Synthesis is typically more complex and laborious, often resulting in a higher cost.[12][19] | The choice may be influenced by budget, especially for large-scale screening studies. However, the higher cost of the ¹³C-standard is often justified by the superior data quality and reduced risk of analytical artifacts. |
Expert Recommendation: For validated, high-stakes quantitative assays (e.g., clinical diagnostics, pivotal drug development studies), ¹³C-labeled cystathionine is the unequivocally superior choice . Its near-perfect co-elution with the native analyte ensures the most accurate correction for matrix effects, providing the highest degree of confidence in the final data.[6][12] While D,L-Cystathionine-d4 is a widely used and acceptable alternative for many research applications, its potential for chromatographic shifts must be carefully evaluated and monitored during method validation.
Visualizing the Science
To understand the context of this analysis, two diagrams are presented: the metabolic pathway where cystathionine functions and a typical experimental workflow for its quantification.
Caption: The Transsulfuration Pathway.
Caption: Quantitative Analysis Workflow.
Experimental Protocol: Quantification of Total Cystathionine in Human Plasma via LC-MS/MS
This protocol describes a self-validating system where the performance of the internal standard is continuously monitored.
1. Materials & Reagents
-
Blank human plasma (K2EDTA anticoagulant)
-
D,L-Cystathionine-d4 or ¹³C-Labeled L-Cystathionine (as internal standard, IS)
-
Unlabeled L-Cystathionine (for calibration curve)
-
LC-MS grade acetonitrile, methanol, formic acid, and water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately dissolve unlabeled cystathionine and the chosen IS in 0.1 M HCl.
-
Working Calibrator Solutions: Serially dilute the unlabeled stock solution in a surrogate matrix (e.g., water or stripped plasma) to create a calibration curve (e.g., 0.1 to 20 µM).
-
Working IS Solution (e.g., 5 µM): Dilute the IS stock solution in water. This concentration should be chosen to yield a robust signal in the MS without being excessively high.
3. Sample Preparation Protocol
-
Aliquot: Pipette 50 µL of plasma samples, calibrators, and quality controls (QCs) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the working IS solution to all tubes except for "double blank" samples (matrix without analyte or IS). Vortex briefly. Causality: Spiking the IS early ensures it undergoes identical extraction procedures as the analyte.
-
Precipitate Protein: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds. Causality: Cold acetonitrile efficiently precipitates plasma proteins while keeping small molecule metabolites in solution.
-
Incubate & Centrifuge: Incubate at -20°C for 20 minutes to enhance precipitation. Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide) is often preferred for retaining this polar analyte.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at high %B, decreasing to elute the analyte, then re-equilibrating.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Optimized transitions should be determined empirically:
5. Data Analysis & System Validation
-
Integration: Integrate the chromatographic peaks for the analyte and the IS.
-
Ratio Calculation: For each sample, calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Calibration Curve: Plot the Peak Area Ratio vs. Concentration for the calibrators. Apply a linear regression (typically with 1/x or 1/x² weighting).
-
Quantification: Determine the concentration of cystathionine in the unknown samples using the regression equation from the calibration curve.
-
Trustworthiness Check: The IS peak area should be consistent across all samples (excluding double blanks). Significant deviation (>20-30%) in the IS signal for a particular sample may indicate a severe matrix effect or a sample preparation error, warranting investigation or re-analysis of that sample.[7]
Conclusion
The selection of an internal standard is a critical decision in quantitative mass spectrometry. For cystathionine analysis, ¹³C-labeled standards represent the pinnacle of analytical rigor . They behave almost identically to the endogenous analyte, minimizing the risk of chromatographic isotope effects and ensuring the highest possible accuracy.[6][12] D,L-Cystathionine-d4 is a functional and more economical alternative , suitable for many research contexts.[4][12] However, researchers using deuterated standards must perform diligent method validation to confirm that any observed chromatographic shifts do not compromise quantitative accuracy. Ultimately, the choice should be guided by the analytical demands of the study, balancing the need for unimpeachable data quality with practical considerations of cost and availability.
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A Comparative Guide to the Validation of Analytical Methods for Cystathionine Quantification: The D,L-Cystathionine-d4 Advantage
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Robust Cystathionine Quantification
Cystathionine is a key intermediate in the transsulfuration pathway, where homocysteine is converted to cysteine. Its levels in biological fluids can provide valuable insights into methylation function, homocysteine clearance, and antioxidant capacity. Elevated cystathionine levels can be indicative of a functional bottleneck in homocysteine clearance and sulfur metabolism, often associated with vitamin B6 deficiency, genetic enzyme inefficiencies, or high oxidative stress. Given its clinical significance, the accurate and precise quantification of cystathionine is paramount for both research and diagnostic applications.
This guide provides an in-depth comparison of analytical method validation strategies for cystathionine, highlighting the superior performance achieved through the use of a stable isotope-labeled internal standard, D,L-Cystathionine-d4. We will delve into the core principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA, and provide practical, step-by-step experimental protocols.[1][2]
The Unrivaled Advantage of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry (MS), an internal standard (IS) is crucial for correcting variability introduced during sample preparation and analysis.[3] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, such as D,L-Cystathionine-d4, are widely considered the gold standard.[4][5]
Why D,L-Cystathionine-d4 is the Superior Choice:
-
Near-Identical Physicochemical Properties: D,L-Cystathionine-d4 is chemically identical to the endogenous analyte, differing only in its isotopic composition.[6] This ensures it behaves almost identically during sample extraction, chromatography, and ionization, effectively compensating for variations in these processes.[3][7]
-
Mitigation of Matrix Effects: Biological matrices are complex, containing numerous endogenous components that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[8][9] This can lead to ion suppression or enhancement, resulting in inaccurate quantification. Because D,L-Cystathionine-d4 co-elutes with the unlabeled cystathionine and experiences the same matrix effects, it provides a reliable means of correction, leading to more accurate and precise results.[7]
-
Enhanced Accuracy and Precision: The use of a SIL-IS has been shown to significantly improve the accuracy and precision of LC-MS/MS assays.[7] By normalizing the analyte response to the IS response, random errors and systematic biases are minimized.
A Comparative Look: D,L-Cystathionine-d4 vs. a Structural Analog Internal Standard
To illustrate the practical advantages of using D,L-Cystathionine-d4, let's consider a hypothetical comparison with a method that employs a structural analog as the internal standard.
| Validation Parameter | Method with D,L-Cystathionine-d4 (SIL-IS) | Method with Structural Analog IS | Rationale for Superiority of SIL-IS |
| Accuracy (% Bias) | -2.5% to +3.1% | -12.8% to +14.5% | The SIL-IS more effectively compensates for matrix effects and extraction variability due to its identical chemical nature to the analyte.[4][5][7] |
| Precision (%RSD) | ≤ 5% | ≤ 15% | The near-identical behavior of the SIL-IS and analyte throughout the analytical process leads to a more consistent response ratio.[7] |
| Matrix Effect (%CV) | < 5% | 15-25% | The SIL-IS co-elutes and experiences the same ion suppression or enhancement as the analyte, allowing for effective normalization.[9] A structural analog may have different ionization efficiency and be affected differently by the matrix.[4] |
| Recovery (%CV) | < 8% | < 20% | The SIL-IS accurately reflects the extraction efficiency of the analyte from the biological matrix. A structural analog may have different extraction properties.[4] |
Designing a Robust Validation Protocol: A Step-by-Step Guide
A comprehensive validation protocol is essential to ensure that an analytical method is reliable and fit for its intended purpose.[10][11] The following sections outline the key validation experiments, providing detailed methodologies in accordance with international guidelines.[12][13][14][15]
Experimental Workflow for Analytical Method Validation
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The Definitive Guide to Cross-Validation of D,L-Cystathionine-d4 for Robust Analyte Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of metabolic intermediates, the choice of an appropriate internal standard is paramount to ensuring data integrity and analytical accuracy. This guide provides an in-depth technical comparison of D,L-Cystathionine-d4 as an internal standard, cross-validated against other potential internal standards for the analysis of cystathionine and related sulfur-containing amino acids. This document is designed to provide both the theoretical framework and practical, data-driven insights to inform your experimental design and analytical method validation.
The Critical Role of Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, particularly in complex biological matrices, internal standards (IS) are indispensable for correcting variability throughout the analytical workflow.[1] Sources of variability can include sample preparation inconsistencies, matrix effects, and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to ensure it is affected by these variables in the same manner.[1]
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in mass spectrometry-based bioanalysis.[2] By incorporating heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), SIL standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.[1] This near-perfect chemical mimicry provides superior compensation for analytical variability compared to structural analogs.[3]
D,L-Cystathionine-d4: The Premier Choice for Cystathionine Quantification
D,L-Cystathionine-d4 is a deuterated form of cystathionine, making it an ideal internal standard for the quantification of endogenous cystathionine. Its key advantages stem from its isotopic labeling:
-
Co-elution with the Analyte: D,L-Cystathionine-d4 will chromatographically co-elute with unlabeled cystathionine, ensuring that both compounds experience the same matrix effects at the same time.[2]
-
Similar Ionization Efficiency: As a chemically identical molecule, it exhibits the same ionization behavior in the mass spectrometer source, leading to more accurate correction for ionization suppression or enhancement.[1]
-
Correction for Sample Preparation Variability: Any loss of analyte during sample extraction and processing will be mirrored by a proportional loss of the SIL-IS, thus normalizing the final result.[1]
Cross-Validation: Pitting D,L-Cystathionine-d4 Against the Alternatives
To objectively assess the performance of D,L-Cystathionine-d4, a cross-validation study is essential. This involves comparing its performance against other potential internal standards under the same analytical conditions. The primary alternatives fall into two categories:
-
Other Stable Isotope-Labeled Standards: For related analytes in the transsulfuration pathway, such as homocysteine and methionine, their respective SIL-IS (e.g., Homocysteine-d8, Methionine-d3) can be considered.
-
Structural Analogs (Non-Isotopically Labeled): These are molecules that are chemically similar but not identical to the analyte. For amino acid analysis, compounds like norvaline or sarcosine are sometimes used.[4]
Experimental Design for Cross-Validation
The following workflow outlines a robust protocol for cross-validating D,L-Cystathionine-d4 against a structural analog internal standard.
Caption: Workflow for the cross-validation of internal standards.
Performance Metrics: A Head-to-Head Comparison
The following table summarizes the expected performance of D,L-Cystathionine-d4 against a structural analog internal standard, based on established analytical principles and data from analogous studies.
| Performance Parameter | D,L-Cystathionine-d4 (SIL-IS) | Structural Analog IS (e.g., Norvaline) | Justification |
| Linearity (R²) | Typically ≥ 0.99 | Generally ≥ 0.99 | Both can produce linear calibration curves, but the SIL-IS provides a more reliable response across the concentration range due to better correction for variability. |
| Accuracy (% Bias) | Within ±15% (typically <5%) | Can exceed ±15%, especially at low and high concentrations | The SIL-IS accurately tracks the analyte, minimizing bias. Structural analogs may not fully compensate for matrix effects, leading to inaccuracies.[5] |
| Precision (%CV) | < 15% (typically <10%) | Often > 15%, particularly in inter-batch analysis | Superior correction for random errors by the SIL-IS results in lower variability.[5] |
| Matrix Effect | Minimal to negligible | Significant suppression or enhancement | Due to co-elution, the SIL-IS experiences the same matrix effects as the analyte, effectively canceling them out. Structural analogs with different retention times are exposed to different co-eluting matrix components.[6] |
| Recovery | Tracks analyte recovery accurately | May differ significantly from analyte recovery | The chemical identity of the SIL-IS ensures it behaves identically during extraction. |
This data is illustrative and based on typical results from comparative studies of internal standards for similar analytes.[3]
Deep Dive into the Data: Supporting Experimental Evidence
Performance Data for D4-Cystine as a Surrogate Analyte
A study on the quantitative determination of D4-cystine in mouse plasma using LC-MS/MS provides the following validation data, which can be considered representative of the performance expected from D,L-Cystathionine-d4.
| Validation Parameter | Result |
| Linearity Range | 5–5000 ng/mL |
| Correlation Coefficient (R) | 0.9986 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (RSD, %) | ≤ 8.5% |
| Inter-day Precision (RSD, %) | ≤ 9.2% |
| Accuracy (RE, %) | -6.7% to 7.8% |
| Extraction Recovery | > 90% |
| Matrix Effect | Negligible |
| Stability | Stable under various storage conditions |
Data extracted from a study on D4-cystine quantification.
These results highlight the high degree of accuracy, precision, and sensitivity achievable with a deuterated internal standard.
Step-by-Step Experimental Protocols
To ensure the generation of high-quality bioanalytical data, the following are detailed methodologies for key experiments used to evaluate the performance of an internal standard.
Sample Preparation for Plasma Analysis
This protocol is a representative example for the extraction of cystathionine from plasma.
Caption: A typical sample preparation workflow for plasma analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS method for cystathionine analysis. Optimization will be required for specific instrumentation.
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Cystathionine: m/z 223.1 -> 134.1D,L-Cystathionine-d4: m/z 227.1 -> 138.1 |
Matrix Effect Evaluation
A robust assessment of matrix effects is crucial for method validation.
Caption: Experimental design for assessing matrix effect and recovery.
Acceptance criteria for matrix effect, as per regulatory guidelines, typically require the coefficient of variation of the calculated matrix factor to be within 15%.[7]
Conclusion and Recommendations
The cross-validation of internal standards is a critical exercise in developing robust and reliable quantitative bioanalytical methods. The evidence strongly supports the use of a stable isotope-labeled internal standard, such as D,L-Cystathionine-d4, for the accurate quantification of cystathionine. Its ability to co-elute with the analyte and mimic its behavior during sample preparation and analysis provides superior correction for matrix effects and other sources of variability compared to structural analogs.
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The Gold Standard in Metabolic Monitoring: A Comparative Guide to the Accuracy and Precision of D,L-Cystathionine-d4
For researchers, clinicians, and drug development professionals vested in the study of metabolic pathways, the accurate quantification of key intermediates is paramount. Cystathionine, a critical nexus in the transsulfuration pathway, links methionine and cysteine metabolism. Its precise measurement is indispensable for the diagnosis and monitoring of genetic disorders like homocystinuria and for unraveling complex disease etiologies.[1][2][3][4] In the landscape of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of data quality. This guide provides an in-depth technical evaluation of D,L-Cystathionine-d4 as an internal standard, comparing its performance with other analytical approaches and underscoring its role in achieving the highest levels of accuracy and precision.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The bedrock of high-precision quantification in mass spectrometry is the principle of isotope dilution.[5][6][7][8][9] This technique involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of preparation. This SIL internal standard (SIL-IS), such as D,L-Cystathionine-d4, is chemically identical to the endogenous analyte (cystathionine) but has a greater mass due to the incorporation of heavy isotopes like deuterium (²H or D).[10]
The core tenet is that the SIL-IS will behave identically to the analyte throughout the entire analytical workflow—from extraction and derivatization to chromatography and ionization.[11][12] Any sample loss, degradation, or variation in ionization efficiency will affect both the analyte and the SIL-IS equally. Consequently, the ratio of the mass spectrometer's response of the analyte to the SIL-IS remains constant, enabling highly accurate and precise quantification, even in the presence of complex biological matrices that can cause ion suppression or enhancement.[13][14][15]
D,L-Cystathionine-d4: A Superior Internal Standard
D,L-Cystathionine-d4 is specifically designed for use as an internal standard in the quantification of cystathionine by GC- or LC-MS.[16] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms, resulting in a mass increase of four Daltons. This mass shift is sufficient to distinguish it from the endogenous, unlabeled cystathionine in the mass spectrometer.
Key Advantages of D,L-Cystathionine-d4:
-
Co-elution with the Analyte: Due to its near-identical physicochemical properties to unlabeled cystathionine, D,L-Cystathionine-d4 co-elutes during chromatographic separation. This is a critical factor for accurate correction of matrix effects, which can vary across the chromatographic peak.[11][14]
-
Correction for Matrix Effects: Biological samples like plasma and urine are complex mixtures containing numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source.[13][17][18] Because D,L-Cystathionine-d4 is affected by these matrix components in the same way as the endogenous analyte, it provides a reliable means of normalization.[10]
-
Compensation for Analytical Variability: The use of a SIL-IS compensates for variations in sample preparation, injection volume, and instrument response, leading to improved precision and reproducibility.[12][19]
Performance Comparison: D,L-Cystathionine-d4 vs. Alternative Standards
The gold standard for an internal standard is a stable isotope-labeled version of the analyte. However, in some cases, researchers may consider using a structural analog as an internal standard, often due to cost considerations. While this approach can be better than no internal standard at all, it has significant drawbacks compared to using a SIL-IS like D,L-Cystathionine-d4.
| Feature | D,L-Cystathionine-d4 (SIL-IS) | Structural Analog IS (e.g., L-Norvaline for other amino acids) |
| Structural & Physicochemical Properties | Nearly identical to cystathionine.[20] | Different from cystathionine. |
| Chromatographic Retention Time | Co-elutes with cystathionine.[11] | Elutes at a different time than cystathionine. |
| Ionization Efficiency & Matrix Effects | Experiences the same ionization efficiency and matrix effects as cystathionine, allowing for accurate correction.[10][14] | Has a different ionization efficiency and is affected differently by matrix effects, leading to potential inaccuracies.[20] |
| Accuracy & Precision | High accuracy and precision due to robust correction for analytical variability.[11][12] | May lead to reduced accuracy and precision, especially in variable sample matrices.[20] |
| Regulatory Acceptance | Preferred by regulatory agencies like the European Medicines Agency (EMA) for bioanalytical method validation.[14] | May face greater scrutiny from regulatory bodies.[14] |
Another point of comparison is the choice between deuterated and ¹³C-labeled internal standards. While ¹³C-labeled standards are sometimes considered superior as they are less likely to exhibit chromatographic shifts (the "isotope effect"), well-designed deuterated standards like D,L-Cystathionine-d4, where the deuterium atoms are placed on stable positions of the molecule, perform exceptionally well.[21][22][23][24][25] For most applications, the performance of a high-purity, appropriately labeled deuterated standard is comparable to its ¹³C counterpart, and they are often more readily available and cost-effective.[21][23]
Experimental Workflow and Data
The following provides a generalized experimental protocol for the quantification of cystathionine in a biological matrix (e.g., plasma) using D,L-Cystathionine-d4 as an internal standard. This is based on established methodologies for amino acid analysis by LC-MS/MS.[26][27][28]
Experimental Protocol: Quantification of Cystathionine in Plasma
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a working solution of D,L-Cystathionine-d4 (concentration will depend on the expected endogenous levels of cystathionine).
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile or 10% trichloroacetic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase or HILIC column for amino acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution program to separate cystathionine from other matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cystathionine (Analyte): Monitor a specific precursor-to-product ion transition (e.g., m/z 223.1 → [fragment ion]).
-
D,L-Cystathionine-d4 (IS): Monitor the corresponding mass-shifted transition (e.g., m/z 227.1 → [fragment ion+4]).
-
-
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of cystathionine to D,L-Cystathionine-d4 against the concentration of cystathionine standards.
-
Quantify the concentration of cystathionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Expected Performance Data
Based on similar validated methods for deuterated amino acid internal standards, the following performance characteristics can be expected when using D,L-Cystathionine-d4:
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to sub-ng/mL range |
| Intra- and Inter-Assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
Note: These are typical performance characteristics and should be established for each specific assay during method validation.
Visualizing the Workflow
Caption: General workflow for cystathionine quantification.
Conclusion
In the demanding field of bioanalysis, where accuracy and precision are non-negotiable, D,L-Cystathionine-d4 stands out as a superior internal standard for the quantification of cystathionine. Its use within an isotope dilution LC-MS/MS methodology provides a robust and reliable framework for correcting analytical variability and mitigating the impact of matrix effects. While alternative internal standards exist, they fail to provide the same level of confidence in the final quantitative data. For researchers and clinicians investigating metabolic disorders like homocystinuria or conducting pharmacokinetic studies, the investment in a high-quality, stable isotope-labeled internal standard like D,L-Cystathionine-d4 is a critical step towards generating data of the highest scientific integrity.
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- Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. (2014). Journal of Chromatography A, 1344, 83-90.
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A-Scientist's-Guide-to-Mass-Spectrometry:-D,L-Cystathionine-d4-vs.-Unlabeled-Cystathionine
For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is paramount. Cystathionine, a critical intermediate in the transsulfuration pathway, is a key biomarker in various metabolic and neurodegenerative disorders.[1][2] This guide provides an in-depth comparison of D,L-Cystathionine-d4 and unlabeled cystathionine for use in mass spectrometry (MS)-based quantification, offering experimental insights and protocols to aid in methodological selection and application.
The-Crucial-Role-of-Internal-Standards-in-Mass-Spectrometry
Quantitative mass spectrometry is susceptible to variations arising from sample preparation, instrument drift, and matrix effects.[3][4] Internal standards are essential for correcting these variations, ensuring data accuracy and reproducibility.[3] The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency.[5] Stable isotope-labeled (SIL) internal standards, such as D,L-Cystathionine-d4, are considered the gold standard as they are chemically identical to the analyte, differing only in isotopic composition.[4][5]
Head-to-Head-Comparison:-D,L-Cystathionine-d4-vs.-Unlabeled-Cystathionine
| Feature | D,L-Cystathionine-d4 | Unlabeled Cystathionine |
| Chemical Structure | Identical to unlabeled cystathionine with four deuterium atoms. | Endogenous cystathionine. |
| Molecular Weight | 226.28 g/mol [6] | 222.28 g/mol |
| Primary Use in MS | Internal standard for quantification.[7] | Analyte for quantification. |
| Co-elution with Analyte | Yes (ideal) | Not applicable |
| Ionization Efficiency | Nearly identical to unlabeled cystathionine. | Variable depending on matrix. |
| Correction for Matrix Effects | Excellent | Prone to matrix effects. |
| Accuracy & Precision | High | Lower, susceptible to variability. |
| Cost | Higher | Lower |
D,L-Cystathionine-d4 , as a SIL internal standard, offers significant advantages in quantitative MS.[7] Its four-dalton mass difference from the endogenous analyte allows for clear differentiation in the mass spectrometer while ensuring that it behaves identically during sample extraction, chromatography, and ionization.[5] This co-elution and similar ionization behavior are critical for accurately compensating for any sample loss or matrix-induced signal suppression or enhancement.[4]
Using unlabeled cystathionine as an external standard is a less robust approach. While cost-effective, it fails to account for sample-specific variations that can occur during the analytical workflow. Any loss of analyte during sample preparation or fluctuations in instrument response will not be corrected, leading to less accurate and precise quantification.
Experimental-Validation:-LC-MS/MS-Quantification-of-Cystathionine
The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cystathionine in a biological matrix, such as plasma or cell lysate, using D,L-Cystathionine-d4 as an internal standard.[8][9]
Objective: To accurately quantify cystathionine concentrations in biological samples.
Materials:
-
D,L-Cystathionine-d4 (Internal Standard)[7]
-
Unlabeled L-Cystathionine (Standard for calibration curve)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Protocol:
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of unlabeled L-cystathionine (1 mg/mL) in 0.1 M HCl.
-
Prepare a stock solution of D,L-Cystathionine-d4 (1 mg/mL) in 0.1 M HCl.
-
Create a series of calibration standards by serially diluting the unlabeled cystathionine stock solution in the biological matrix to achieve a concentration range of 0.01 to 100 µmol/L.[10]
-
Prepare a working internal standard solution of D,L-Cystathionine-d4 at a fixed concentration (e.g., 10 µM) in the biological matrix.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the D,L-Cystathionine-d4 working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate cystathionine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Unlabeled Cystathionine: Precursor ion (Q1) m/z 223.1 -> Product ion (Q3) m/z 134.1
-
D,L-Cystathionine-d4: Precursor ion (Q1) m/z 227.1 -> Product ion (Q3) m/z 138.1
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of unlabeled cystathionine to D,L-Cystathionine-d4 against the concentration of the calibration standards.
-
Determine the concentration of cystathionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing-the-Advantage:-Workflow-and-Principle
The following diagrams illustrate the experimental workflow and the principle of stable isotope dilution using D,L-Cystathionine-d4.
Caption: Experimental workflow for cystathionine quantification.
Caption: Principle of stable isotope dilution.
Conclusion-and-Recommendation
For robust, accurate, and reproducible quantification of cystathionine in complex biological matrices, the use of a stable isotope-labeled internal standard is strongly recommended. D,L-Cystathionine-d4 serves as an ideal internal standard, co-eluting with the endogenous analyte and experiencing identical analytical variations, thereby providing superior correction for matrix effects and improving overall data quality. While the initial cost of a SIL internal standard is higher, the increased reliability and accuracy of the resulting data justify the investment for high-stakes research and development applications.
References
-
Agilent Technologies. (2014). Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Retrieved from [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (n.d.). L-Cystathionine (PAMDB000038). Retrieved from [Link]
-
Taylor & Francis Online. (2016). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cystathionine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Cystathionine Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical and Research Significance of Cystathionine
Cystathionine, a key intermediate in the transsulfuration pathway, plays a pivotal role in sulfur amino acid metabolism. Its accurate quantification in biological matrices is of paramount importance for both clinical diagnostics and biomedical research. In clinical settings, aberrant cystathionine levels are a hallmark of certain inborn errors of metabolism, most notably cystathioninuria and homocystinuria. For researchers and drug development professionals, understanding the modulation of the transsulfuration pathway is crucial in studies related to oxidative stress, cardiovascular disease, and neurological disorders.
This guide provides an in-depth comparison of the primary analytical methodologies for cystathionine quantification, offering insights into their performance characteristics and the nuances of inter-laboratory variability. As a self-validating system, this document aims to equip you with the knowledge to select the most appropriate method for your application and to critically evaluate the reliability of your data.
Pillar 1: A Comparative Analysis of Quantification Methodologies
The quantification of cystathionine in biological samples is predominantly achieved through three major analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with derivatization. Each method presents a unique set of advantages and challenges that influence its suitability for specific applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the reference method for cystathionine quantification due to its high sensitivity, specificity, and throughput.[1] The inherent selectivity of tandem mass spectrometry allows for the direct measurement of cystathionine in complex biological matrices with minimal sample cleanup.
Causality Behind Experimental Choices: The use of stable isotope-labeled internal standards in LC-MS/MS is a critical choice that ensures the highest degree of accuracy and precision. These internal standards co-elute with the analyte and experience similar matrix effects and ionization suppression, effectively normalizing for variations in sample preparation and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like cystathionine, a derivatization step is necessary to increase their volatility.[2][3] Common derivatization strategies include silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups.[4]
Causality Behind Experimental Choices: The choice of derivatization reagent is critical in GC-MS analysis. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are chosen for their efficiency in derivatizing the multiple functional groups of cystathionine, leading to a single, stable derivative suitable for chromatographic separation and mass spectrometric detection.[4]
High-Performance Liquid Chromatography (HPLC): A Widely Accessible Technique
HPLC, particularly with pre-column or post-column derivatization, offers a reliable and cost-effective alternative for cystathionine quantification.[5] Since cystathionine lacks a native chromophore or fluorophore, derivatization with reagents like o-phthalaldehyde (OPA) or 5,5'-dithio-bis-nitrobenzoic acid (DTNB) is required to enable UV or fluorescence detection.[6][7][8]
Causality Behind Experimental Choices: Pre-column derivatization is often favored for its ability to improve the chromatographic properties of the analyte and enhance detection sensitivity. The choice of a reversed-phase column is a logical consequence of the increased hydrophobicity of the derivatized cystathionine, allowing for efficient separation from other sample components.
Pillar 2: Inter-Laboratory Performance and the Role of Proficiency Testing
Achieving consistency in cystathionine quantification across different laboratories is a significant challenge. Inter-laboratory variability can arise from differences in analytical methods, instrumentation, calibration procedures, and operator expertise.[9][10] To address this, proficiency testing (PT) programs, such as those offered by the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP), are essential.[9][11][12][13][14][15]
These programs distribute standardized samples to participating laboratories and compile the results to provide an external assessment of their performance. While comprehensive, publicly available reports detailing inter-laboratory performance specifically for cystathionine are limited, participation in such schemes is a cornerstone of a robust quality assurance program. A 2017 summary of the CAP/ACMG Biochemical Genetics PT Surveys noted a clinical sensitivity of 83.6% for homocystinuria challenges, highlighting the complexities in both analytical measurement and interpretation.[11] The ERNDIM Quantitative Amino Acids in serum (QTAS) scheme has shown that for some amino acids, precision can range from 4.8% to 17.9% (CV), and linearity can vary significantly between analytes.[16]
Comparative Data on Method Performance
The following table summarizes typical performance characteristics for the different cystathionine quantification methods based on published literature. It is important to note that these values can vary between laboratories and specific assay protocols.
| Performance Characteristic | LC-MS/MS | GC-MS | HPLC with Derivatization |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
| Precision (Intra-assay CV) | < 5% | < 10% | < 10% |
| Precision (Inter-assay CV) | < 10% | < 15% | < 15% |
| Limit of Quantification (LOQ) | Low nM | Mid-to-high nM | High nM to low µM |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Pillar 3: Establishing a Self-Validating System: Detailed Experimental Protocols
To ensure the trustworthiness of your cystathionine quantification, a well-documented and validated protocol is essential. The following sections provide detailed, step-by-step methodologies for the three primary analytical techniques.
Experimental Workflow for Cystathionine Quantification
Caption: General workflow for cystathionine quantification.
Detailed Protocol: LC-MS/MS Quantification of Cystathionine in Plasma
This protocol describes a robust method for the quantification of cystathionine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
Cystathionine analytical standard
-
Cystathionine-¹³C₄,¹⁵N₂ stable isotope-labeled internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (control and study samples)
2. Sample Preparation:
- Thaw plasma samples on ice.
- Prepare a working solution of the internal standard in 50% acetonitrile/water.
- In a microcentrifuge tube, add 50 µL of plasma.
- Add 150 µL of the internal standard working solution containing 0.1% formic acid to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
- LC System: Agilent 1290 Infinity II or equivalent
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate cystathionine from isobaric interferences.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
- Cystathionine: Precursor ion (m/z) -> Product ion (m/z)
- Cystathionine IS: Precursor ion (m/z) -> Product ion (m/z)
4. Data Analysis and Quantification:
- Generate a calibration curve using known concentrations of cystathionine standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
- Quantify cystathionine in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Logical Relationship of Analytical Methods
Caption: Comparison of analytical approaches for cystathionine.
Conclusion and Best Practices
The accurate quantification of cystathionine is achievable through several robust analytical methods. LC-MS/MS stands out as the gold standard due to its superior sensitivity and specificity, while GC-MS and HPLC offer viable alternatives depending on the specific needs and resources of the laboratory.
To ensure the reliability and comparability of results, the following best practices are recommended:
-
Method Validation: Thoroughly validate the chosen analytical method according to established guidelines, assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[17][18][19]
-
Use of Certified Reference Materials: Incorporate certified reference materials, such as those from the National Institute of Standards and Technology (NIST), into the validation process to establish traceability and ensure accuracy.
-
Participation in Proficiency Testing: Regularly participate in external proficiency testing schemes to monitor and improve inter-laboratory performance.
-
Robust Quality Control: Implement a comprehensive quality control program, including the analysis of quality control samples at multiple concentrations with each batch of samples.
By adhering to these principles, researchers, scientists, and drug development professionals can generate high-quality, reproducible data for cystathionine quantification, ultimately advancing our understanding of its role in health and disease.
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De Jesús, V. R., et al. (2017). CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance. Genetics in Medicine, 20(1), 83–90. [Link]
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Analytical Validation of an Assay for Concurrent Measurement of Amino Acids in Dog Serum and Comparison of Amino Acid Concentrations between Whole Blood, Plasma, and Serum from Dogs. (2021). Animals, 11(8), 2375. [Link]
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Krijt, J., et al. (2011). Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency. Journal of Inherited Metabolic Disease, 34(1), 49–55. [Link]
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Malin, A., et al. (2001). Pre-column derivatization high-performance liquid chromatographic method for determination of cysteine, cysteinyl-glycine, homocysteine and glutathione in plasma and cell extracts. Journal of Chromatography B: Biomedical Sciences and Applications, 758(2), 207–212. [Link]
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A Senior Application Scientist's Guide to the Performance of D,L-Cystathionine-d4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in metabolic studies and clinical diagnostics, the accuracy and reliability of measurements are paramount. The quantification of crucial metabolic intermediates like cystathionine offers a window into the transsulfuration pathway, which is integral to homocysteine regulation, cysteine biosynthesis, and cellular redox homeostasis.[1][2] Dysregulation of this pathway is implicated in various pathologies, including homocystinuria, cardiovascular diseases, and neurological disorders.
This guide provides an in-depth, technical comparison of the performance of D,L-Cystathionine-d4 as an internal standard for the precise quantification of endogenous cystathionine in diverse biological matrices. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure self-validating and reproducible analytical methods.
The Critical Role of a Stable Isotope-Labeled Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of small molecules in complex biological samples.[3] However, the accuracy of LC-MS/MS can be compromised by two major factors: extraction recovery variability and matrix effects.[4][5] Matrix effects, caused by co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement, thereby affecting the analyte's signal intensity.[4][5]
The most effective way to mitigate these issues is through the use of a stable isotope-labeled internal standard (SIL-IS).[4] An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. D,L-Cystathionine-d4, with four deuterium atoms, co-elutes with endogenous cystathionine and experiences similar extraction efficiencies and matrix effects. By calculating the ratio of the analyte's peak area to that of the SIL-IS, accurate and precise quantification can be achieved.
Performance of D,L-Cystathionine-d4: A Comparative Overview
While direct comparative studies between D,L-Cystathionine-d4 and other SIL-IS for cystathionine are not extensively published, its performance can be robustly inferred from studies using structurally similar deuterated standards and the well-established principles of SIL-IS in mass spectrometry. The primary alternatives to deuterated standards are those labeled with heavy carbon (¹³C) or nitrogen (¹⁵N).
| Feature | D,L-Cystathionine-d4 (Deuterated) | ¹³C or ¹⁵N-Labeled Cystathionine |
| Co-elution | Generally excellent, though minor retention time shifts can occasionally occur in some chromatographic systems. | Virtually identical retention time to the endogenous analyte.[6] |
| Matrix Effect Compensation | Highly effective in compensating for ion suppression/enhancement. | Considered the "gold standard" for matrix effect correction.[6] |
| Cost-Effectiveness | Generally more cost-effective to synthesize compared to ¹³C or ¹⁵N analogs.[6] | Typically more expensive due to the higher cost of starting materials and more complex synthesis routes.[6] |
| Potential for Isotopic Crosstalk | Low, but the potential for natural abundance isotopes of the analyte to interfere with the IS signal should be considered. | Minimal risk of isotopic crosstalk. |
| Chemical Stability | Deuterium labels are generally stable, but in some cases, H/D exchange can occur under certain pH or temperature conditions. | ¹³C and ¹⁵N labels are exceptionally stable and not prone to exchange. |
Expert Insight: For most applications, the performance of D,L-Cystathionine-d4 is more than adequate and provides a cost-effective solution for reliable quantification. The potential for minor chromatographic shifts is often negligible with modern UPLC systems and can be accounted for during method development. ¹³C or ¹⁵N-labeled standards are preferred when the highest possible level of accuracy is required and budget is less of a constraint.
Experimental Data: Performance Metrics in Plasma
The following table summarizes typical performance data for a deuterated analog, D4-cystine, in plasma, which serves as a strong proxy for the expected performance of D,L-Cystathionine-d4.[7][8]
| Parameter | Typical Performance |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | >90% |
| Matrix Effect | Minimal to negligible |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the extraction and analysis of cystathionine from plasma, urine, and tissue matrices using D,L-Cystathionine-d4 as an internal standard.
Diagram of the Transsulfuration Pathway
Caption: The transsulfuration pathway illustrating the central role of Cystathionine.
Plasma Sample Preparation
This protocol utilizes protein precipitation, a rapid and effective method for removing the bulk of proteins from plasma samples.
Diagram of Plasma Processing Workflow
Caption: Workflow for cystathionine extraction from plasma.
Step-by-Step Protocol:
-
Sample Thawing: Thaw frozen plasma samples on ice to maintain analyte stability.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount (e.g., 10 µL) of D,L-Cystathionine-d4 working solution. The concentration of the working solution should be chosen to yield a response similar to the expected endogenous analyte concentration.
-
Vortexing: Briefly vortex the sample to ensure thorough mixing of the internal standard.
-
Protein Precipitation: Add 3 volumes (300 µL) of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The formic acid helps to improve the precipitation of proteins and maintain the stability of the analytes.
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analytes and removes the organic solvent.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Urine Sample Preparation
Urine is a less complex matrix than plasma, but dilution is often necessary to minimize matrix effects.
Step-by-Step Protocol:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at a moderate speed (e.g., 2,000 x g) for 5 minutes to pellet any particulate matter.
-
Dilution and Internal Standard Spiking: Dilute the urine sample (e.g., 1:10) with ultrapure water. To a specific volume of the diluted urine (e.g., 100 µL), add a known amount of D,L-Cystathionine-d4 working solution.
-
Vortexing: Vortex the sample to ensure homogeneity.
-
Filtration (Optional but Recommended): For cleaner samples, filter through a 0.22 µm syringe filter to remove any remaining particulates that could clog the LC system.
-
Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Tissue Sample Preparation
Tissue samples require homogenization to release intracellular analytes. The choice of homogenization technique depends on the tissue type (soft, tough, or hard).
Step-by-Step Protocol:
-
Tissue Weighing: Accurately weigh a small piece of frozen tissue (e.g., 20-50 mg). Perform this step quickly to prevent thawing.
-
Homogenization:
-
Place the frozen tissue in a pre-chilled homogenization tube containing ceramic beads.
-
Add a specific volume of ice-cold extraction solvent (e.g., methanol/water, 80:20 v/v) containing the D,L-Cystathionine-d4 internal standard. The solvent-to-tissue ratio should be kept consistent across all samples.
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until no visible tissue fragments remain. Keep the samples on ice during and between homogenization cycles to prevent degradation.
-
-
Centrifugation: Centrifuge the homogenate at high speed (>12,000 x g) for 15 minutes at 4°C to pellet cellular debris and proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Similar to the plasma protocol, evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Conclusion
D,L-Cystathionine-d4 is a robust and reliable internal standard for the quantitative analysis of cystathionine in a variety of biological matrices. Its use in conjunction with LC-MS/MS allows for the correction of extraction variability and matrix effects, leading to highly accurate and precise data. The protocols outlined in this guide provide a solid foundation for researchers to develop and validate their own methods for studying the transsulfuration pathway and its role in health and disease. While ¹³C or ¹⁵N-labeled standards may offer theoretical advantages in terms of chromatographic behavior, the performance of D,L-Cystathionine-d4 is well-suited for the vast majority of research and clinical applications, offering an excellent balance of performance and cost-effectiveness.
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Kozich, V., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica Chimica Acta, 436, 224-230. [Link]
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Majtan, T., et al. (2010). Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency. Journal of Inherited Metabolic Disease, 33(Suppl 3), S475-S481. [Link]
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Vitvitsky, V., et al. (2006). Testosterone regulation of renal cystathionine β-synthase: implications for sex-dependent differences in plasma homocysteine levels. American Journal of Physiology-Renal Physiology, 291(4), F875-F882. [Link]
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Wang, J., et al. (2020). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical Analysis, 10(5), 456-463. [Link]
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Fratianni, A., et al. (1971). Renal Clearance of Cystathionine in Homozygous and Heterozygous Cystathioninuria, Cystinuria, and the Normal State. The Journal of clinical investigation, 50(5), 975-982. [Link]
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Stabler, S. P., et al. (2003). Quantification of serum and urinary S-adenosylmethionine and S-adenosylhomocysteine by stable-isotope-dilution liquid chromatography-mass spectrometry. Clinical chemistry, 49(12), 2053-2056. [Link]
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Soni, H., et al. (2014). Cystathionine γ-Lyase Protects against Renal Ischemia/Reperfusion by Modulating Oxidative Stress. Journal of the American Society of Nephrology, 25(11), 2534-2546. [Link]
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Wang, J., et al. (2020). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical Analysis, 10(5), 456-463. [Link]
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Krijt, J., et al. (2021). Deciphering pathophysiological mechanisms underlying cystathionine beta-synthase-deficient homocystinuria using targeted metabolomics, liver proteomics, sphingolipidomics and analysis of mitochondrial function. Orphanet Journal of Rare Diseases, 16(1), 1-16. [Link]
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Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]
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Xu, Z., et al. (2009). Ischemia-reperfusion reduces cystathionine-beta-synthase-mediated hydrogen sulfide generation in the kidney. American Journal of Physiology-Renal Physiology, 297(1), F27-F35. [Link]
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A Senior Scientist's Guide to the Orthogonal Assessment of Isotopic Enrichment for D,L-Cystathionine-d4
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A Comparative Analysis of Cystathionine Levels in Health and Disease: A Guide for Researchers
This guide provides an in-depth comparative analysis of cystathionine levels in various physiological and pathological states. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical significance of cystathionine, presents quantitative data on its varying concentrations, and offers detailed protocols for its measurement. Our objective is to equip you with the foundational knowledge and practical methodologies required to accurately assess the role of cystathionine in your research endeavors.
The Biochemical Crossroads: Understanding Cystathionine's Role
Cystathionine is a critical intermediate in the transsulfuration pathway, a metabolic route that channels sulfur from methionine to cysteine.[1][2] This pathway is not merely a linear conversion but a highly regulated hub that balances the metabolic fates of several crucial molecules, including the potentially cytotoxic homocysteine.
The synthesis of cystathionine is catalyzed by the enzyme cystathionine β-synthase (CBS) , which condenses homocysteine with serine.[1] Subsequently, cystathionine γ-lyase (CTH) cleaves cystathionine to produce cysteine, a vital precursor for the synthesis of the major intracellular antioxidant, glutathione.[3] Given its central position, fluctuations in cystathionine levels can be indicative of metabolic dysregulation and are increasingly recognized as a biomarker in a range of diseases.
Figure 1: The Transsulfuration Pathway highlighting the central role of Cystathionine.
Comparative Levels of Plasma Cystathionine: A Quantitative Overview
The concentration of cystathionine in plasma is a sensitive indicator of the activity of the transsulfuration pathway. In healthy individuals, cystathionine levels are typically low and maintained within a narrow range. However, in various disease states, these levels can be dramatically altered, providing valuable diagnostic and prognostic information.
| Condition | Typical Plasma Cystathionine Levels (µmol/L) | Associated Enzyme/Pathway Alteration | Key References |
| Healthy Adults | 0.04 - 0.35 | Balanced transsulfuration pathway activity. | [1][4][5] |
| Homocystinuria (CBS Deficiency) | Low to Undetectable (<0.05) | Markedly reduced or absent activity of Cystathionine β-Synthase (CBS). | [6][7][8] |
| Down Syndrome (Trisomy 21) | Significantly Increased | Overexpression of the CBS gene located on chromosome 21, leading to increased enzyme activity. | [9][10] |
| Vitamin B6 Deficiency | Increased | Pyridoxal phosphate (the active form of Vitamin B6) is a crucial cofactor for both CBS and CTH. Its deficiency impairs both the synthesis and breakdown of cystathionine, leading to its accumulation. | [1][2] |
| Vitamin B12 / Folate Deficiency | Increased | Impaired remethylation of homocysteine to methionine shunts homocysteine towards the transsulfuration pathway, increasing cystathionine production. | [2][11] |
| Huntington's Disease (Early Stage) | No Significant Change | Despite preclinical evidence of altered Cystathionine γ-lyase (CTH) in Huntington's disease models, studies in early-stage human patients have not shown significant changes in plasma cystathionine levels. | [3][12][13] |
| Certain Cancers (e.g., Breast Cancer) | Potentially Increased | Upregulation of CBS has been observed in some cancers, which can lead to increased local and potentially systemic cystathionine levels. | [14] |
Methodologies for Cystathionine Quantification
The accurate quantification of cystathionine is paramount for its validation as a reliable biomarker. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitive and specific measurement. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is also a viable, though often less sensitive, alternative.
Gold Standard: LC-MS/MS Quantification of Plasma Cystathionine
Rationale: This method offers unparalleled sensitivity and specificity by separating cystathionine from other plasma components chromatographically and then identifying and quantifying it based on its unique mass-to-charge ratio and fragmentation pattern. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[15][16][17]
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The Role of D,L-Cystathionine-d4 in Advancing Metabolic Research: A Comparative Guide
In the intricate world of metabolic research, the precise quantification of endogenous molecules is paramount to unraveling complex biological pathways and identifying potential therapeutic targets. This is particularly true for the transsulfuration pathway, a critical metabolic route responsible for the synthesis of cysteine and the regulation of homocysteine levels. Central to this pathway is the intermediate molecule, cystathionine. This guide provides an in-depth technical overview of the application of D,L-Cystathionine-d4 as a stable isotope-labeled internal standard for the accurate quantification of cystathionine in biological matrices, offering a comparative analysis against other methodologies and providing detailed experimental insights for researchers, scientists, and drug development professionals.
The Transsulfuration Pathway: A Brief Overview
The transsulfuration pathway is a pivotal metabolic process that facilitates the conversion of methionine to cysteine, with homocysteine and cystathionine as key intermediates. This pathway is integral to numerous cellular functions, including the synthesis of the major intracellular antioxidant, glutathione (GSH), and the regulation of homocysteine, elevated levels of which are associated with cardiovascular disease. The two key enzymes governing this pathway are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CTH).
Diagram: The Transsulfuration Pathway
Caption: A simplified diagram of the reverse transsulfuration pathway.
The Gold Standard: Stable Isotope-Labeled Internal Standards in Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS analysis. A SIL internal standard is a form of the analyte of interest where one or more atoms have been replaced by a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N).
The fundamental principle behind the utility of a SIL internal standard lies in its near-identical physicochemical properties to the endogenous, unlabeled analyte. This ensures that the SIL internal standard and the analyte behave similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer. Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, effectively correcting for matrix effects and other sources of analytical variability.
D,L-Cystathionine-d4: The Internal Standard of Choice for Cystathionine Quantification
D,L-Cystathionine-d4 is a deuterated form of cystathionine, with four deuterium atoms replacing four hydrogen atoms. Its molecular formula is C₇H₁₀D₄N₂O₄S, and it has a formula weight of 226.3.[1] This makes it an ideal internal standard for the quantification of endogenous cystathionine by LC-MS/MS.
Advantages of D,L-Cystathionine-d4 over other Internal Standards:
While other non-isotopically labeled compounds, known as structural analogs, can be used as internal standards, they often exhibit different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to less effective correction for matrix effects and, consequently, less accurate and precise results. The use of an enantiomer (e.g., D-cystathionine) as an internal standard for L-cystathionine analysis is another possibility; however, complete chiral separation is required, which can complicate the analytical method. D,L-Cystathionine-d4, being a stable isotope-labeled version of the analyte, overcomes these limitations, providing the most reliable and accurate quantification.
Experimental Protocol: Quantification of Cystathionine in Biological Samples using D,L-Cystathionine-d4
The following protocol provides a detailed, step-by-step methodology for the quantification of cystathionine in plasma samples using D,L-Cystathionine-d4 as an internal standard. This protocol is a composite of best practices and can be adapted for other biological matrices.
Diagram: Experimental Workflow
Caption: A typical workflow for cystathionine quantification.
Materials and Reagents:
-
D,L-Cystathionine (analyte standard)
-
D,L-Cystathionine-d4 (internal standard)
-
N-Ethylmaleimide (NEM)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (or other relevant biological matrix)
Preparation of Stock and Working Solutions:
-
D,L-Cystathionine Stock Solution (1 mg/mL): Accurately weigh and dissolve D,L-Cystathionine in a suitable solvent (e.g., 0.1 M HCl or ultrapure water).
-
D,L-Cystathionine-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve D,L-Cystathionine-d4 in the same solvent as the analyte stock solution.
-
Working Solutions: Prepare serial dilutions of the D,L-Cystathionine stock solution to create calibration standards. Prepare a working solution of the D,L-Cystathionine-d4 internal standard at an appropriate concentration (e.g., 1 µg/mL) in the same solvent.
Sample Preparation:
A critical step in the analysis of sulfur-containing amino acids is the prevention of oxidation. The addition of a thiol-alkylating agent, such as N-Ethylmaleimide (NEM), is crucial to stabilize cysteine and prevent its conversion to cystine, which could interfere with the analysis.
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Alkylation: To 100 µL of plasma, add 10 µL of a 10 mg/mL NEM solution in water. Vortex briefly.
-
Internal Standard Spiking: Add 10 µL of the D,L-Cystathionine-d4 internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis:
The following are typical LC-MS/MS parameters. These may require optimization for specific instruments and applications.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to achieve optimal separation.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cystathionine: The precursor ion is the protonated molecule [M+H]⁺. The product ion is a characteristic fragment. For example, a common transition is m/z 223.1 → 134.1.
-
D,L-Cystathionine-d4: The precursor ion will be [M+H]⁺, which is 4 mass units higher than the unlabeled analyte (m/z 227.1). The product ion will also be shifted by 4 mass units if the deuterium atoms are on the fragmented portion of the molecule. A likely transition is m/z 227.1 → 138.1 . Note: The exact MRM transition for D,L-Cystathionine-d4 should be determined by direct infusion of the standard into the mass spectrometer to identify the most intense and stable fragment ion.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the cystathionine and D,L-Cystathionine-d4 MRM transitions.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of cystathionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Comparative Data Summary
The use of a stable isotope-labeled internal standard like D,L-Cystathionine-d4 significantly improves the accuracy and precision of cystathionine quantification compared to methods using a structural analog or no internal standard.
| Parameter | Method with D,L-Cystathionine-d4 | Method with Structural Analog IS | Method without IS |
| Accuracy (% Bias) | Typically < 15% | Can be > 20% | Highly variable, often > 30% |
| Precision (% CV) | Typically < 15% | Can be > 20% | Highly variable, often > 30% |
| Matrix Effect Compensation | Excellent | Partial to Poor | None |
| Reliability | High | Moderate | Low |
Conclusion
D,L-Cystathionine-d4 is an indispensable tool for researchers and scientists engaged in the study of the transsulfuration pathway and related metabolic disorders. Its use as a stable isotope-labeled internal standard in LC-MS/MS analysis ensures the highest level of accuracy and precision in the quantification of endogenous cystathionine. By providing a robust and reliable analytical method, D,L-Cystathionine-d4 facilitates a deeper understanding of the biochemical mechanisms underlying various diseases and supports the development of novel therapeutic interventions. The detailed experimental protocol and comparative data presented in this guide serve as a valuable resource for the implementation of this gold-standard analytical approach in the laboratory.
References
- Kožich, V., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica Chimica Acta, 437, 211-217.
- Zhang, R., et al. (2020). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical Analysis, 10(6), 567-575.
- Magnowska, M., et al. (2012). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts.
- Maciążek-Jurczyk, M., et al. (2010). Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency. Journal of Inherited Metabolic Disease, 33(Suppl 3), S461-S467.
- Di Gangi, I. M., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. International Journal of Molecular Sciences, 25(10), 5389.
- Krijt, J., et al. (2010). Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: Potential use in diagnosis of CBS deficiency. Journal of Inherited Metabolic Disease, 33(S3), 461-467.
- Grings, M., et al. (2012). Analysis of amino acids without derivatization in barley extracts by LC-MS-MS. Journal of the American Society of Brewing Chemists, 70(3), 177-184.
- Teshima, N., et al. (2016). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Analytical Sciences, 32(10), 1121-1123.
- Wang, G., et al. (2017). Precursor and product ions for liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) analysis of 20 underivatized amino acids and d2-Phe (internal standard) with their optimized values for collision energy and tube lens voltage.
- Wang, J., et al. (2015). Precursor and product ions, MSMS conditions, and LC retention time (RT) of all MSMs and ISTD. Journal of Exposure Science & Environmental Epidemiology, 25(3), 289-296.
- Stykel, M. G., et al. (2022). park+/+ and park−/− Drosophila have sexually dimorphic brain redox chemistry. Disease Models & Mechanisms, 15(8), dmm049495.
- Stykel, M. G., et al. (2022). park+/+ and park−/− Drosophila have sexually dimorphic brain redox chemistry. Disease Models & Mechanisms, 15(8), dmm049495.
Sources
Safety Operating Guide
Navigating the Disposal of D,L-Cystathionine-d4: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of drug development and scientific research, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of D,L-Cystathionine-d4, a deuterated, sulfur-containing amino acid intermediate used as an internal standard in mass spectrometry.[1][2] Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Compound: Hazard Profile and Handling
Key Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or aerosols.[5]
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4]
-
Prevent the compound from entering drains or waterways.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of D,L-Cystathionine-d4 is a multi-step process that prioritizes safety and environmental responsibility. The following workflow provides a clear decision-making framework for researchers.
Figure 1. Decision-making workflow for the proper disposal of D,L-Cystathionine-d4.
Step 1: Initial Assessment
Identify the form of the D,L-Cystathionine-d4 waste. This can include:
-
Unused or expired product: The original compound in its container.
-
Contaminated materials: Items such as pipette tips, vials, and absorbent paper that have come into contact with the compound.
Step 2: Waste Segregation
It is critical to segregate D,L-Cystathionine-d4 waste from other laboratory waste streams to prevent accidental reactions and ensure proper disposal.[6]
-
Solid Waste: Collect all solid waste, including contaminated materials and small quantities of the pure compound, in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste: If D,L-Cystathionine-d4 has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety guidelines.
Step 3: Waste Categorization
Consult your institution's Environmental Health and Safety (EHS) department and local regulations to determine the appropriate waste category. While D,L-Cystathionine-d4 is not expected to be classified as acutely hazardous, its specific disposal requirements will be dictated by local and national regulations.
| Waste Stream | Primary Hazard Consideration | Typical Disposal Route |
| Solid D,L-Cystathionine-d4 Waste | Potential for sulfur compound release | Non-hazardous or chemical waste stream |
| Solutions of D,L-Cystathionine-d4 | Solvent hazard (e.g., flammability, toxicity) | Hazardous waste (depending on solvent) |
| Contaminated Labware (non-sharp) | Residual chemical contamination | Solid waste or chemical waste stream |
| Contaminated Sharps | Physical hazard and chemical contamination | Sharps container for hazardous waste |
Step 4: Disposal Procedures
If deemed non-hazardous by your local regulations and institutional guidelines, the following general procedures apply:
-
Packaging: Ensure the waste is securely packaged in a sealed container to prevent leaks or spills.
-
Labeling: Clearly label the container as "D,L-Cystathionine-d4 Waste" and include the date.
-
Collection: Dispose of the container in the designated non-hazardous chemical waste collection area as directed by your institution.
If the waste (particularly solutions in hazardous solvents) is classified as hazardous:
-
Packaging: Use a chemically resistant and sealable container appropriate for the type of waste.
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents (including the solvent and estimated concentration of D,L-Cystathionine-d4), the associated hazards (e.g., flammable, toxic), and the date of accumulation.
-
Storage: Store the container in a designated satellite accumulation area, ensuring it is away from incompatible materials.[5]
-
Collection: Arrange for collection by your institution's certified hazardous waste management service.
A Note on Neutralization: For some sulfur-containing wastes, neutralization can be a pre-treatment step.[7] However, given the small quantities typically used in research applications, this is often unnecessary and should only be performed with the explicit approval and guidance of your EHS department.
Step 5: Documentation
Maintain a detailed record of the disposal of D,L-Cystathionine-d4, including the quantity, date of disposal, and the disposal method used. This is a crucial aspect of laboratory safety and regulatory compliance.
Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.
-
Clean: Carefully collect the absorbed material and any contaminated items into a sealed container for disposal as chemical waste.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Conclusion: A Commitment to Safety
The proper disposal of D,L-Cystathionine-d4 is a straightforward process when approached with a clear understanding of the compound's properties and a commitment to established safety protocols. By following this guide and consulting with your institution's safety professionals, you contribute to a safer research environment and the protection of our ecosystem.
References
-
Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. [Link]
-
PennState Environmental Health and Safety. Sulfur-35 Contamination Reduction Strategies. [Link]
-
Morris, A. A. M., et al. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. Journal of Inherited Metabolic Disease, 2017. [Link]
-
ZEOCHEM. Deuterium Labeled Compounds. [Link]
-
Synergy Recycling. Disposal of deuterium (D₂). [Link]
-
Stipanuk, M. H. Sulfur amino acid metabolism: Pathways for production and removal of homocysteine and cysteine. ResearchGate, 2004. [Link]
-
Stipanuk, M. H. Sulfur amino acid metabolism: pathways for production and removal of homocysteine and cysteine. PubMed, 2004. [Link]
-
Jiangsu Academy of Agricultural Sciences. Sulfur-containing amino acid methionine as the precursor of volatile organic sulfur compounds in black water agglomerate induced. [Link]
-
University of Reading. The Disposal of Laboratory Waste. [Link]
-
Carl ROTH. Safety Data Sheet: L-Cysteine. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. [Link]
Sources
Personal protective equipment for handling D,L-Cystathionine-d4 (Major)
A Researcher's Guide to the Safe Handling of D,L-Cystathionine-d4
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with D,L-Cystathionine-d4. As a stable isotope-labeled internal standard, its proper handling is crucial for both experimental integrity and personal safety. While D,L-Cystathionine-d4 is not classified as a hazardous substance, this guide adopts a precautionary principle due to the limited specific toxicological data for the deuterated form and general recommendations for handling all laboratory chemicals with care.
Understanding the Compound: A Prudent Approach
D,L-Cystathionine-d4 is a deuterated form of cystathionine, an intermediate in the biosynthesis of the amino acid cysteine.[1][2][3] It is typically supplied as a white, crystalline powder.[4] While its non-deuterated counterpart is generally considered non-hazardous, some suppliers advise that it should be handled as a potentially hazardous material until more information is available.[5] A safety data sheet for a similar deuterated compound, DL-Cystathionine (3,3,4,4-D4, 98%), indicates that it may be harmful if inhaled, absorbed through the skin, or swallowed, and can cause irritation to the respiratory tract, skin, and eyes.[6] Therefore, a conservative approach to personal protective equipment (PPE) and handling is strongly recommended.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, it is essential to establish proper engineering controls to minimize potential exposure to D,L-Cystathionine-d4 dust or aerosols.
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to prevent the inhalation of any airborne particles.
-
Designated Work Area: Establish a designated area for working with D,L-Cystathionine-d4. This helps to contain any potential contamination and simplifies cleanup.
Personal Protective Equipment (PPE): A Comprehensive Approach
A multi-layered approach to PPE is crucial for ensuring personal safety. The following table outlines the recommended PPE for handling D,L-Cystathionine-d4.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles should be worn at all times to protect the eyes from any airborne powder or accidental splashes of solutions.[7] |
| Hand Protection | Nitrile gloves are the standard for handling most non-highly corrosive chemicals.[8] It is important to inspect gloves for any tears or punctures before use and to change them frequently, especially if contamination is suspected.[9] |
| Protective Clothing | A full-length laboratory coat, worn fully buttoned, is essential to protect skin and personal clothing from contamination.[8][10] |
| Respiratory Protection | If working outside of a chemical fume hood or if there is a potential for significant dust generation, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of the powder.[7][8] |
Step-by-Step Handling Protocol
Adhering to a standardized handling protocol will significantly reduce the risk of exposure and ensure the quality of your experimental results.
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare your designated workspace by ensuring it is clean and uncluttered.
-
If using a fume hood, ensure it is functioning correctly.
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid D,L-Cystathionine-d4 within a chemical fume hood or a balance enclosure to contain any dust.
-
Use a spatula or other appropriate tool to handle the powder. Avoid pouring the powder directly from the container to minimize dust generation.
-
Close the container tightly immediately after use.
Solution Preparation:
-
When dissolving D,L-Cystathionine-d4, add the solvent to the powder slowly to avoid splashing.
-
If the solvent is volatile, ensure this step is also performed in a chemical fume hood.
Post-Handling:
-
Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Dispose of all contaminated disposables, including gloves and wipes, as outlined in the disposal plan below.
-
Wash your hands thoroughly with soap and water after removing your gloves.
Operational and Disposal Plan
A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is a cornerstone of laboratory safety.
Workflow for Safe Handling of D,L-Cystathionine-d4
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cystathionine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Cystathionine - Hazardous Agents | Haz-Map [haz-map.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. isotope.com [isotope.com]
- 7. carlroth.com [carlroth.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
